molecular formula C30H20N2 B1343823 1,3-Bis(N-carbazolyl)benzene CAS No. 550378-78-4

1,3-Bis(N-carbazolyl)benzene

Cat. No.: B1343823
CAS No.: 550378-78-4
M. Wt: 408.5 g/mol
InChI Key: MZYDBGLUVPLRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(N-carbazolyl)benzene is a useful research compound. Its molecular formula is C30H20N2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDBGLUVPLRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621607
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550378-78-4
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP): Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a high-performance organic semiconductor material. Its unique molecular architecture, featuring two carbazole (B46965) moieties linked to a central benzene (B151609) ring at the meta positions, imparts desirable electronic and physical properties.[1] This guide provides a comprehensive overview of the chemical structure and prominent synthetic routes for mCP, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C30H20N2.[2][3] The molecule consists of a central benzene ring to which two carbazole units are attached via nitrogen-carbon bonds at the 1 and 3 positions of the benzene ring.

The IUPAC name for this compound is 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole. It is also known by several synonyms, including mCP, 1,3-di(9H-carbazol-9-yl)benzene, and N,N'-dicarbazolyl-3,5-benzene.[3]

Physicochemical Properties:

PropertyValueReference
CAS Number 550378-78-4[3]
Molecular Weight 408.49 g/mol [3][4]
Appearance White to off-white powder or crystalline solid[5]
Melting Point 173-178 °C[4][6]
λmax (in THF) 292, 338 nm[4][6]
Fluorescence (λem in THF) 345, 360 nm[4][6]

Synthesis of this compound

The synthesis of mCP is primarily achieved through cross-coupling reactions that form the crucial carbon-nitrogen bonds between the carbazole and benzene moieties. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of mCP, this involves the reaction of a dihalogenated benzene with carbazole.

Reaction Scheme:

Carbazole Carbazole (2 eq.) mCP This compound (mCP) Carbazole->mCP Dibromobenzene 1,3-Dibromobenzene (B47543) (1 eq.) Dibromobenzene->mCP Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOt-Bu) Solvent Solvent (e.g., Toluene)

General Synthesis Workflow for this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on typical Buchwald-Hartwig amination procedures for similar compounds.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equivalents).

  • Addition of Reactants: Add carbazole (2.0 equivalents) and 1,3-dibromobenzene (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (B28343) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and stir for a period of 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield pure this compound.[9]

Quantitative Data Summary (Buchwald-Hartwig Amination):

ParameterTypical Value/Condition
Catalyst Loading 1-5 mol%
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)
Temperature 80-120 °C
Reaction Time 12-48 hours
Reported Yields 70-95%
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[10][11] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a viable and cost-effective method for the synthesis of mCP.

Reaction Scheme:

Carbazole_U Carbazole (2 eq.) mCP_U This compound (mCP) Carbazole_U->mCP_U Diiodobenzene_U 1,3-Diiodobenzene (B1666199) (1 eq.) Diiodobenzene_U->mCP_U Catalyst_U Cu Catalyst (e.g., CuI) Ligand_U Ligand (e.g., 1,10-Phenanthroline) Base_U Base (e.g., K2CO3) Solvent_U Solvent (e.g., DMF)

Ullmann Condensation Synthesis Workflow for mCP.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on typical Ullmann condensation procedures for similar compounds.

  • Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., copper(I) iodide, CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., potassium carbonate, 2.5 equivalents).

  • Addition of Reactants: Add carbazole (2.2 equivalents) and 1,3-diiodobenzene (1.0 equivalent) to the vessel.

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 150-180 °C) and stir for 24-48 hours under an inert atmosphere.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like toluene or chlorobenzene. Wash the combined organic extracts with water and brine, then dry over a drying agent.

  • Purification: After solvent removal, purify the crude product by column chromatography and/or recrystallization to obtain pure this compound.

Quantitative Data Summary (Ullmann Condensation):

ParameterTypical Value/Condition
Catalyst Loading 10-100 mol% (can be stoichiometric)
Ligand Diamines or amino acids (e.g., 1,10-phenanthroline, L-proline)
Base Inorganic bases (e.g., K2CO3, Cs2CO3)
Solvent High-boiling polar solvents (e.g., DMF, Dioxane, Toluene)
Temperature 120-200 °C
Reaction Time 24-72 hours
Reported Yields 60-85%

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the carbazole and central benzene rings.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: To compare with the literature value.

Conclusion

This compound is a key organic electronic material with a well-defined chemical structure. Its synthesis is reliably achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of synthetic route may depend on factors such as desired yield, reaction conditions, and cost of reagents. This guide provides the fundamental knowledge required for the successful synthesis and characterization of mCP for research and development purposes.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. A versatile host material, mCP is pivotal in the advancement of organic electronics, particularly in the fabrication of high-efficiency blue phosphorescent Organic Light-Emitting Diodes (OLEDs).[1][2] This document details its electronic structure, spectroscopic behavior, and redox characteristics, supported by structured data, detailed experimental protocols, and process visualizations.

Core Properties of mCP

mCP's efficacy as a host material stems from its high triplet energy, which facilitates efficient energy transfer to phosphorescent dopants, and its deep Highest Occupied Molecular Orbital (HOMO) level, contributing to device stability.[2]

Photophysical Properties

The photophysical characteristics of mCP are fundamental to its function in optoelectronic devices. These properties, including absorption, fluorescence, and phosphorescence, are summarized below.

PropertyValueConditions
Absorption (λmax) 292 nm, 338 nmIn Tetrahydrofuran (THF)
Fluorescence (λem) 345 nm, 360 nmIn Tetrahydrofuran (THF)
Triplet Energy (ET) 2.91 eV-

Table 1: Summary of key photophysical data for mCP. Data sourced from Ossila Ltd.[1]

Electrochemical Properties

The electrochemical properties of mCP define its charge injection and transport capabilities. The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters determined through techniques like cyclic voltammetry.

PropertyValue
HOMO Energy Level -5.9 eV to -6.1 eV
LUMO Energy Level -2.4 eV

Table 2: Summary of key electrochemical data for mCP. Data sourced from Ossila Ltd. and Sigma-Aldrich.[1][3]

Experimental Protocols

Precise and reproducible characterization of mCP requires standardized experimental procedures. The following sections detail the methodologies for key photophysical and electrochemical analyses.

Photophysical Characterization Protocol

This protocol outlines the steps for measuring the absorption, fluorescence, and phosphorescence spectra of mCP.

Objective: To determine the absorption and emission characteristics, including the triplet energy level.

Materials & Equipment:

  • mCP powder (>99.5% sublimed purity)[1]

  • Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz cuvettes

  • Liquid nitrogen and dewar (for phosphorescence)

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of mCP in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁶ mol L⁻¹).[4]

    • Use an ultrasonic bath to ensure complete dissolution of the mCP powder.

    • For all measurements, use a reference cuvette containing only the pure solvent to obtain a baseline.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the mCP solution at room temperature.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Fluorescence Spectroscopy:

    • Using the fluorometer, excite the sample at one of its absorption maxima (λmax).

    • Record the fluorescence emission spectrum at room temperature. The spectrum will show the wavelengths of maximum emission (λem).[4]

  • Phosphorescence Spectroscopy:

    • Place the sample cuvette in a dewar filled with liquid nitrogen to cool it to 77 K.[4]

    • Excite the sample at its λmax.

    • Record the emission spectrum after a time delay (e.g., 300 μs) to ensure that the short-lived fluorescence has decayed, isolating the long-lived phosphorescence.[4]

    • The highest-energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the T1 → S0 transition and is used to calculate the triplet energy (ET).

cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Dissolve Dissolve mCP in Solvent Sonicate Sonicate for Full Dissolution Dissolve->Sonicate Abs UV-Vis Absorption (RT) Sonicate->Abs Transfer to Cuvette Fluor Fluorescence (RT) Abs->Fluor Abs_max Determine λmax Abs->Abs_max Phos Phosphorescence (77K, time delay) Fluor->Phos Fluor_max Determine λem Fluor->Fluor_max ET Calculate Triplet Energy (ET) Phos->ET Jablonski S0 S0 (Ground State) S1 S1 (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. A versatile molecule, mCP is a prominent host material in high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy and deep highest occupied molecular orbital (HOMO) level. This document details established synthetic protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and provides a thorough summary of its structural and thermal characterization data. All quantitative information is presented in structured tables, and experimental methodologies are explicitly outlined. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.

Introduction

This compound (mCP) is an aromatic organic compound featuring a central benzene (B151609) ring substituted at the 1 and 3 positions with carbazolyl moieties. Its molecular structure imparts unique photophysical properties, making it a material of significant interest in the field of organic electronics. Specifically, its wide energy gap and high triplet energy (approximately 2.91 eV) make it an excellent host material for phosphorescent emitters, enabling efficient energy transfer and preventing back-energy transfer, which is crucial for the performance of blue OLEDs. This guide serves as a technical resource for researchers and professionals, offering detailed methodologies for its synthesis and comprehensive data for its characterization.

Synthesis of this compound (mCP)

The synthesis of mCP is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the carbazole (B46965) and benzene moieties. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[1][2] In the synthesis of mCP, this reaction involves the coupling of carbazole with a dihalogenated benzene, typically 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene, in the presence of a copper catalyst and a base at elevated temperatures.

  • Reactants:

    • Carbazole (2.2 equivalents)

    • 1,3-Diiodobenzene (1.0 equivalent)

    • Copper(I) iodide (CuI) (0.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2.5 equivalents)

    • 1,10-Phenanthroline (0.4 equivalents)

    • Toluene (B28343) (solvent)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole, 1,3-diiodobenzene, CuI, K₂CO₃, and 1,10-phenanthroline.

    • Add anhydrous toluene to the flask.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

G cluster_reactants Reactants cluster_process Reaction Process carbazole Carbazole mix Mix Reactants in Toluene carbazole->mix diiodobenzene 1,3-Diiodobenzene diiodobenzene->mix catalyst CuI / 1,10-Phenanthroline catalyst->mix base K₂CO₃ base->mix solvent Toluene solvent->mix reflux Reflux (110-120 °C, 24-48h) mix->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product This compound (mCP) purification->product G cluster_reactants Reactants cluster_process Reaction Process carbazole Carbazole mix Mix Reactants in Toluene carbazole->mix dibromobenzene 1,3-Dibromobenzene dibromobenzene->mix catalyst Pd₂(dba)₃ / Xantphos catalyst->mix base NaOt-Bu base->mix solvent Toluene solvent->mix heat Heat (100-110 °C, 12-24h) mix->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product This compound (mCP) purification->product G cluster_sample Sample Preparation cluster_techniques Characterization Techniques cluster_data Data Analysis sample Synthesized mCP nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure thermal_stability Thermal Stability tga->thermal_stability phase_transitions Phase Transitions dsc->phase_transitions molecular_weight Molecular Weight Confirmation ms->molecular_weight confirmation Confirmed Identity and Purity of mCP structure->confirmation thermal_stability->confirmation phase_transitions->confirmation molecular_weight->confirmation

References

An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 550378-78-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. It details the physicochemical properties, synthesis methodologies, and primary applications of this versatile organic compound. With a high triplet energy and excellent hole-transporting capabilities, mCP has established itself as a critical host material in the fabrication of high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document presents quantitative data in structured tables, offers detailed experimental protocols for its use in OLED technology, and explores the broader context of carbazole (B46965) derivatives in medicinal chemistry, providing valuable insights for professionals in materials science and drug development.

Introduction

This compound, abbreviated as mCP, is an aromatic organic compound featuring a central benzene (B151609) ring substituted at the 1 and 3 positions with nitrogen-linked carbazole moieties. This molecular architecture imparts a unique set of electronic and photophysical properties, most notably a high triplet energy level (ET ≈ 2.91 eV) and a deep highest occupied molecular orbital (HOMO).[1] These characteristics make mCP an exemplary host material in organic electronics, particularly in the emissive layer of OLEDs. Its primary function is to facilitate efficient energy transfer to guest emitter molecules, thereby enhancing the quantum yield, color purity, and operational stability of the device.[1][2] Beyond its well-established role in optoelectronics, the carbazole scaffold, from which mCP is derived, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This guide will delve into the technical specifics of mCP and also touch upon the broader potential of its structural class in the realm of drug discovery and development.

Physicochemical and Electronic Properties

The performance of mCP in its various applications is dictated by its fundamental physical and electronic properties. A summary of these key data points is provided below.

PropertyValueReference(s)
CAS Number 550378-78-4[3]
Synonyms mCP, 1,3-Di(9H-carbazol-9-yl)benzene, 9,9′-(1,3-Phenylene)bis-9H-carbazole, N,N′-Dicarbazolyl-3,5-benzene[3]
Molecular Formula C30H20N2[3]
Molecular Weight 408.49 g/mol [3]
Appearance White powder/crystalline solid[5]
Melting Point 173-178 °C[6]
Triplet Energy (ET) 2.91 eV[1][2]
Absorption Maxima (λmax) 292, 338 nm[6]
Fluorescence Emission (λem) 345, 360 nm (in THF)[6]
Purity Typically ≥ 97%[3][6]

Synthesis of this compound

The most common laboratory and industrial synthesis of mCP is achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the cross-coupling of an aryl halide with an amine-containing compound.

General Synthesis Workflow

The synthesis involves the reaction of carbazole with 1,3-dibromobenzene (B47543) in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Carbazole Carbazole Reaction Ullmann Condensation Carbazole->Reaction Dibromobenzene 1,3-Dibromobenzene Dibromobenzene->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., L-proline) Ligand->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound (mCP) Reaction->Product Purification Purification (Column Chromatography, Sublimation) Product->Purification

Caption: General workflow for the synthesis of mCP via Ullmann condensation.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol is a representative example based on established Ullmann condensation procedures.

  • Reaction Setup: To a dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), potassium carbonate (K2CO3, 2.5 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and L-proline (0.4 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient. For applications in organic electronics, further purification by temperature-gradient sublimation is often required to achieve high purity.

Applications in Organic Light-Emitting Diodes (OLEDs)

mCP is a cornerstone material in the emissive layer of modern OLEDs, particularly for achieving high-performance blue emission, which has historically been a challenge for the technology.

Role as a Host Material

In a typical phosphorescent or TADF OLED, the emissive layer consists of a host material doped with a small percentage of a guest emitter. The high triplet energy of mCP (2.91 eV) is crucial as it is higher than that of most blue and green phosphorescent and TADF emitters. This energy difference ensures that excitons, once formed on the host molecules, can be efficiently and exothermically transferred to the guest emitter molecules, preventing back-transfer and non-radiative decay.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) mCP (Host) + Emitter (Guest) ETL Electron Transport Layer (ETL) Cathode Cathode (Al) HOMO_mCP mCP HOMO LUMO_mCP mCP LUMO HOMO_Emitter Emitter HOMO LUMO_Emitter Emitter LUMO T1_mCP mCP Triplet (T1) T1_Emitter Emitter Triplet (T1) T1_mCP->T1_Emitter Energy Transfer

Caption: Simplified OLED structure and energy transfer mechanism from mCP host to emitter.

Performance in OLED Devices

The use of mCP as a host material has led to significant improvements in OLED performance metrics.

Performance MetricTypical Values with mCP HostReference(s)
Device Color Blue[7]
Maximum Luminance 28,718 - 35,677 Cd/m2[7]
Maximum External Quantum Efficiency (EQE) 19.8 - 23.5 %[7]
Turn-On Voltage 2.8 - 3.0 V[7]
Experimental Protocol: Solution-Processed OLED Fabrication

This protocol describes the fabrication of a simple solution-processed OLED using a mixed-host system including mCP.

  • Substrate Cleaning: Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 5 minutes to enhance the work function of the ITO.[3]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate to remove residual solvent.

  • Emissive Layer (EML) Preparation and Deposition: Prepare a solution of the host materials, for example, a mixture of poly(N-vinylcarbazole) (PVK) and mCP, and the desired TADF or phosphorescent emitter in a suitable solvent like chlorobenzene. The doping concentration of the emitter is typically between 5-10 wt%. Spin-coat the EML solution onto the HTL layer inside a nitrogen-filled glovebox. Anneal the substrate to form a uniform film.[3]

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit the ETL material (e.g., TPBi), followed by a thin layer of Lithium Fluoride (LiF) and a final layer of Aluminum (Al) to form the cathode.[3]

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Relevance to Drug Development

While this compound (mCP) itself is primarily utilized in materials science and has no reported direct pharmacological activity, the core carbazole structure is of significant interest to medicinal chemists and drug development professionals.[1][2][3][4]

The Carbazole Scaffold in Medicinal Chemistry

The carbazole nucleus is considered a "privileged scaffold" due to its ability to serve as a template for designing ligands for a variety of biological targets. Its rigid, planar, and aromatic nature allows for effective interactions with proteins and nucleic acids.

G Carbazole Carbazole Scaffold Anticancer Anticancer Agents (e.g., Ellipticine) Carbazole->Anticancer Antimicrobial Antimicrobial Agents Carbazole->Antimicrobial AntiInflammatory Anti-inflammatory Drugs Carbazole->AntiInflammatory Neuroprotective Neuroprotective Agents (e.g., for Alzheimer's) Carbazole->Neuroprotective Cardiovascular Cardiovascular Drugs (e.g., Carvedilol) Carbazole->Cardiovascular

Caption: Diverse biological activities of carbazole-based compounds.

Examples of Carbazole-Based Drugs and Clinical Candidates
  • Carvedilol: A well-known beta-blocker containing a carbazole moiety, used to treat high blood pressure and heart failure.

  • Ellipticine: A naturally occurring carbazole alkaloid that has been studied for its potent anticancer properties.[2]

  • Alectinib and Midostaurin: Modern anticancer drugs that incorporate the carbazole structure.[2]

The diverse biological activities of carbazole derivatives suggest that bis-carbazole structures, such as mCP, could serve as starting points for the design of novel therapeutic agents.[1][2] The two carbazole units could potentially interact with bivalent biological targets or offer opportunities for dual-pharmacophore drug design. Further research into the biological screening of mCP and its analogues may unveil unforeseen therapeutic potential.

Safety and Handling

This compound is classified as an irritant. It may cause skin and respiratory irritation, and there is a risk of serious eye damage.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound (mCP) is a high-performance organic material with a well-defined and critical role in the advancement of OLED technology. Its exceptional photophysical properties, particularly its high triplet energy, have enabled the development of efficient and stable blue light-emitting devices. The synthesis of mCP is well-established through methods like the Ullmann condensation. While its primary application lies in materials science, the foundational carbazole scaffold holds significant promise in medicinal chemistry, offering a fertile ground for the development of new therapeutic agents. This guide provides a comprehensive technical resource for researchers in both organic electronics and drug development, highlighting the key data, protocols, and broader scientific context of this important molecule.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Bis(N-carbazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a high-triplet energy host material frequently utilized in the emissive layer of organic light-emitting diodes (OLEDs), particularly for achieving efficient blue phosphorescence.[1][2] Its wide energy gap and high thermal stability make it a subject of significant interest in materials science and optoelectronics. A thorough understanding of its spectroscopic properties is crucial for optimizing device performance and for the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic analysis of mCP, including its photophysical, nuclear magnetic resonance, and mass spectrometric characteristics. Detailed experimental protocols are provided to aid in the replication and further investigation of these properties.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key characteristics.

Photophysical Properties
ParameterValue(s)Solvent/Conditions
UV-Vis Absorption (λmax) 292 nm, 338 nmTetrahydrofuran (B95107) (THF)
~295 nm, ~340 nmCyclohexane (B81311)
Fluorescence Emission (λem) 345 nm, 360 nmTetrahydrofuran (THF)
Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl3) Standard: Tetramethylsilane (B1202638) (TMS)

NucleusChemical Shift (δ) ppm
¹H NMR 8.15 (d, 4H), 7.55-7.45 (m, 6H), 7.40-7.30 (m, 8H), 7.20 (s, 1H)
¹³C NMR 140.8, 137.9, 129.2, 126.0, 123.5, 120.4, 120.2, 109.8
Mass Spectrometry Data
ParameterValue
Molecular Formula C₃₀H₂₀N₂
Molecular Weight 408.49 g/mol
Predicted Molecular Ion (M⁺) m/z 408
Predicted Key Fragmentation m/z 241 (C₁₈H₁₁N⁺), m/z 167 (C₁₂H₉N⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of mCP in a suitable solvent.

Materials:

  • This compound (mCP)

  • Spectroscopic grade cyclohexane

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of mCP in cyclohexane (e.g., 1 x 10⁻⁵ M).

  • Ensure the spectrophotometer is calibrated.

  • Fill a quartz cuvette with the cyclohexane solvent to serve as a blank.

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the cuvette with the mCP solution and then fill it with the solution.

  • Place the sample cuvette in the spectrophotometer.

  • Scan the absorbance from a suitable starting wavelength (e.g., 200 nm) to a suitable ending wavelength (e.g., 400 nm).

  • Identify the wavelengths of maximum absorbance (λmax).

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum of mCP in a suitable solvent.

Materials:

  • This compound (mCP)

  • Spectroscopic grade tetrahydrofuran (THF)

  • Quartz cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Prepare a dilute solution of mCP in THF (e.g., 1 x 10⁻⁶ M).

  • Set the excitation wavelength on the fluorometer to one of the absorption maxima of mCP (e.g., 292 nm or 338 nm).

  • Fill a quartz cuvette with the mCP solution.

  • Place the cuvette in the fluorometer.

  • Scan the emission spectrum over a suitable wavelength range (e.g., 320 nm to 500 nm).

  • Identify the wavelengths of maximum emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of mCP.

Materials:

  • This compound (mCP)

  • Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of mCP in about 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring proper shimming and tuning of the instrument.

  • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum.

  • Reference the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of mCP.

Materials:

  • This compound (mCP)

  • Mass spectrometer with an electron ionization (EI) source

Procedure:

  • Introduce a small amount of the solid mCP sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Ionize the sample molecules using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the mass analyzer.

  • Scan the mass-to-charge (m/z) ratio over a suitable range (e.g., m/z 50-500).

  • Record the mass spectrum.

  • Identify the molecular ion peak (M⁺) and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample This compound Dissolve_UV Dissolve in Cyclohexane Sample->Dissolve_UV Dissolve_PL Dissolve in THF Sample->Dissolve_PL Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR MS Mass Spectrometry (EI) Sample->MS UV_Vis UV-Vis Spectroscopy Dissolve_UV->UV_Vis PL Photoluminescence Spectroscopy Dissolve_PL->PL NMR NMR Spectroscopy Dissolve_NMR->NMR Abs_Spectrum Absorption Spectrum UV_Vis->Abs_Spectrum Em_Spectrum Emission Spectrum PL->Em_Spectrum NMR_Spectra 1H & 13C NMR Spectra NMR->NMR_Spectra Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway mCP mCP (C30H20N2) m/z = 408 Fragment1 Carbazolylphenyl radical cation (C18H12N+) m/z = 242 (less likely) mCP->Fragment1 Cleavage of C-N bond Fragment2 Carbazole radical cation (C12H9N+) m/z = 167 (likely) mCP->Fragment2 Cleavage of C-N bond Fragment1->Fragment2 Loss of Benzene Fragment3 Benzene radical Fragment4 Carbazole molecule

Caption: Predicted fragmentation pathway of this compound under electron ionization.

References

The Triplet Energy Level of 1,3-Bis(N-carbazolyl)benzene (mCP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a wide-bandgap host material extensively utilized in the field of organic electronics, particularly in the fabrication of high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs).[1] Its high triplet energy level is a critical property that enables efficient energy transfer to blue-emitting phosphorescent guest molecules, preventing back-energy transfer and maximizing device performance. This technical guide provides an in-depth analysis of the triplet energy level of mCP, including its quantitative value, the experimental and computational methodologies for its determination, and its significance in the context of organic electronics.

Core Photophysical Data

The photophysical properties of mCP are central to its function as a host material. The most critical parameter is its high triplet energy, which allows it to host high-energy triplet emitters, such as those used for blue phosphorescence.

PropertyValueReference
Triplet Energy (ET) 2.91 eV [1][2][3]
Absorption Maximum (λmax)292, 338 nm (in THF)[3]
Fluorescence Maximum (λem)345, 360 nm (in THF)
Highest Occupied Molecular Orbital (HOMO)5.9 - 6.1 eV[3]
Lowest Unoccupied Molecular Orbital (LUMO)2.4 eV[3]

Experimental Determination of the Triplet Energy Level

The triplet energy level of organic molecules like mCP is experimentally determined from the highest-energy vibronic peak of the phosphorescence spectrum. This measurement is typically performed at cryogenic temperatures (77 K) to minimize thermal broadening and enhance the phosphorescence signal.

Experimental Protocol: Low-Temperature Phosphorescence Spectroscopy
  • Sample Preparation: A dilute solution of mCP is prepared in a suitable solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or a mixture of solvents. The concentration is kept low (typically 10-5 to 10-4 M) to prevent aggregation and triplet-triplet annihilation. The solution is then placed in a quartz tube.

  • Degassing: The sample is thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This is typically achieved by several freeze-pump-thaw cycles.

  • Cryogenic Setup: The quartz tube containing the degassed sample is placed in a quartz dewar filled with liquid nitrogen (77 K).

  • Photoexcitation: The sample is excited with a monochromatic light source, usually a xenon lamp coupled to a monochromator or a laser, at a wavelength corresponding to an absorption band of mCP (e.g., 292 nm or 338 nm).

  • Phosphorescence Detection: The emitted light is collected at a 90° angle to the excitation beam and is focused onto the entrance slit of a spectrofluorometer. To isolate the long-lived phosphorescence from the short-lived fluorescence, a time-resolved detection method is employed. This can be achieved using a pulsed excitation source and a gated detector, or by using a mechanical chopper to introduce a delay between excitation and emission detection.

  • Spectral Acquisition: The phosphorescence spectrum is recorded by scanning the emission monochromator. The spectrum will typically show a vibronic structure.

  • Triplet Energy Calculation: The triplet energy (ET) is determined from the energy of the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum. The wavelength of this peak (λphos) is converted to energy in electron volts (eV) using the following equation:

    ET (eV) = 1240 / λphos (nm)

The following diagram illustrates the workflow for the experimental determination of the triplet energy level.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Dissolve mCP in 2-MeTHF prep2 Degas via Freeze-Pump-Thaw prep1->prep2 meas1 Cool sample to 77 K in liquid N2 prep2->meas1 meas2 Excite with UV light meas1->meas2 meas3 Collect time-gated emission meas2->meas3 meas4 Record phosphorescence spectrum meas3->meas4 analysis1 Identify 0-0 transition peak meas4->analysis1 analysis2 Calculate ET = 1240 / λphos analysis1->analysis2

Experimental workflow for triplet energy determination.

Computational Determination of the Triplet Energy Level

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the triplet energy of molecules.

Computational Protocol: DFT Calculation
  • Molecular Geometry Optimization: The ground-state (singlet) geometry of the mCP molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Triplet State Calculation: Starting from the optimized ground-state geometry, a single-point energy calculation is performed for the lowest triplet state (T1). Alternatively, the geometry of the T1 state can be optimized. For triplet state calculations, the spin multiplicity is set to 3.

  • Energy Calculation: The energies of the optimized ground state (S0) and the first triplet state (T1) are calculated.

  • Triplet Energy Determination: The adiabatic triplet energy is the difference between the energies of the optimized T1 and S0 states. The vertical triplet energy is the energy difference between the T1 and S0 states at the optimized S0 geometry.

The following diagram illustrates the logical flow of the computational determination of the triplet energy.

G start Define mCP molecular structure opt_s0 Optimize Ground State (S0) Geometry (DFT/B3LYP/6-31G(d)) start->opt_s0 opt_t1 Optimize Triplet State (T1) Geometry (DFT/B3LYP/6-31G(d), Multiplicity=3) start->opt_t1 energy_s0 Calculate Energy of S0 opt_s0->energy_s0 energy_t1 Calculate Energy of T1 opt_t1->energy_t1 calc_et Calculate Triplet Energy ET = E(T1) - E(S0) energy_s0->calc_et energy_t1->calc_et

Computational workflow for triplet energy calculation.

Significance in OLED Technology

The high triplet energy of mCP is paramount for its successful application as a host material in blue phosphorescent OLEDs. In these devices, a phosphorescent guest molecule (emitter) is dispersed in the mCP host matrix. During device operation, excitons (bound electron-hole pairs) are formed on the host molecules. For efficient light emission, the triplet energy of the host must be higher than that of the guest. This ensures that the triplet excitons can be efficiently transferred from the mCP host to the phosphorescent guest, where they can radiatively decay to produce light. If the host's triplet energy were lower than the guest's, the energy transfer would be inefficient, and a significant portion of the energy would be lost through non-radiative pathways, leading to poor device efficiency.

The following diagram illustrates the energy transfer process in an mCP-based OLED.

G cluster_mcp mCP (Host) cluster_guest Blue Emitter (Guest) mcp_s1 S1 mcp_t1 T1 (2.91 eV) mcp_s1->mcp_t1 Intersystem Crossing guest_t1 T1 (< 2.91 eV) mcp_t1->guest_t1 Förster/Dexter Energy Transfer mcp_s0 S0 guest_s0 S0 guest_t1->guest_s0 Phosphorescence (Blue Light)

Energy transfer in an mCP-hosted blue OLED.

Conclusion

The triplet energy level of this compound (mCP) at 2.91 eV is a cornerstone of its utility in high-performance blue phosphorescent OLEDs. This high triplet energy, determined through low-temperature phosphorescence spectroscopy and corroborated by computational methods, ensures efficient energy transfer to blue-emitting dopants, a critical factor for achieving high quantum efficiencies in modern display and lighting technologies. A thorough understanding of this fundamental property and the methodologies to determine it is essential for researchers and professionals working on the development of advanced organic electronic materials and devices.

References

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of mCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1,3-Bis(N-carbazolyl)benzene (mCP), a material of significant interest in organic electronics. This document details the experimental methodologies for determining these crucial electronic properties, presents a summary of reported values, and illustrates the experimental workflow.

Core Data Presentation: HOMO and LUMO Energy Levels of mCP

The electronic properties of mCP, particularly its HOMO and LUMO energy levels, are critical for designing and optimizing organic electronic devices such as Organic Light Emitting Diodes (OLEDs). A summary of experimentally determined and reported values is presented in the table below. Variations in these values can be attributed to different experimental conditions, measurement techniques, and reference standards.

HOMO (eV)LUMO (eV)Energy Gap (eV)MethodSource
-5.9-2.43.5Cyclic Voltammetry / UV-Vis Spectroscopy[1]
-6.1-2.43.7Cyclic Voltammetry / UV-Vis Spectroscopy
-5.9Not SpecifiedNot SpecifiedNot Specified[2]

Note: The energy gap is calculated as the difference between the LUMO and HOMO levels.

Experimental Protocols

The determination of HOMO and LUMO energy levels of organic materials like mCP is typically achieved through a combination of electrochemical and spectroscopic techniques. The most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Determination of HOMO and LUMO Levels by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. The oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels, respectively.

Methodology:

  • Instrumentation: A standard three-electrode electrochemical cell equipped with a potentiostat is used.

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[3]

    • Counter Electrode: Platinum wire.[3]

  • Sample Preparation:

    • A solution of mCP (typically 1-5 mM) is prepared in a suitable anhydrous and deoxygenated organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

    • A supporting electrolyte, for instance, 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure sufficient conductivity.

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]

  • Measurement Procedure:

    • The three electrodes are immersed in the sample solution.

    • The potential of the working electrode is scanned linearly with time, first in the positive direction to measure the oxidation potential and then in the negative direction for the reduction potential.

    • A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The half-wave potential of the Fc/Fc⁺ couple is measured under the same conditions and is assumed to be -4.8 eV relative to the vacuum level.

    • The scan rate is typically set between 20 and 100 mV/s.[3]

  • Data Analysis:

    • The onset oxidation potential (Eox) and onset reduction potential (Ered) of mCP are determined from the resulting cyclic voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

      • HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Determination of HOMO Level by Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the electronic structure of the valence region.

Methodology:

  • Instrumentation: An ultra-high vacuum (UHV) chamber equipped with a UV light source (typically a helium discharge lamp, He I at 21.22 eV) and an electron energy analyzer.[4]

  • Sample Preparation:

    • A thin film of mCP is deposited on a conductive substrate (e.g., indium tin oxide (ITO) coated glass or a clean metal foil like gold or silver).

    • The deposition is typically performed via thermal evaporation in a high-vacuum chamber to ensure a clean and uniform film. The thickness of the film is usually in the range of 5-20 nm.

    • The prepared sample is then transferred to the UHV analysis chamber without breaking the vacuum to avoid surface contamination.

  • Measurement Procedure:

    • The sample is irradiated with He I photons.

    • The energy of the emitted photoelectrons is measured by the electron energy analyzer. A bias voltage is applied to the sample to separate the sample and analyzer Fermi levels, allowing for the determination of the secondary electron cutoff.[4]

  • Data Analysis:

    • The UPS spectrum shows the distribution of photoelectrons as a function of their binding energy.

    • The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum.[4]

    • The work function of the material can also be determined from the secondary electron cutoff in the spectrum.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the HOMO and LUMO energy levels of mCP.

experimental_workflow Experimental Workflow for HOMO/LUMO Determination of mCP cluster_cv Cyclic Voltammetry (CV) cluster_ups Ultraviolet Photoelectron Spectroscopy (UPS) cv_prep Sample Preparation: mCP in Solvent + Supporting Electrolyte cv_purge Purge with Inert Gas (Ar/N2) cv_prep->cv_purge cv_measurement Three-Electrode Measurement cv_purge->cv_measurement cv_data Obtain Cyclic Voltammogram cv_measurement->cv_data cv_analysis Determine E_ox and E_red cv_data->cv_analysis cv_calc Calculate HOMO and LUMO Levels cv_analysis->cv_calc end End: Determined HOMO & LUMO Levels cv_calc->end ups_prep Thin Film Deposition of mCP on Substrate ups_transfer Transfer to UHV Chamber ups_prep->ups_transfer ups_measurement Irradiate with He I and Analyze Photoelectrons ups_transfer->ups_measurement ups_data Obtain UPS Spectrum ups_measurement->ups_data ups_analysis Determine HOMO Level from Valence Band Edge ups_data->ups_analysis ups_analysis->end start Start: mCP Sample start->cv_prep start->ups_prep

Caption: Workflow for HOMO/LUMO determination of mCP.

References

The Solubility Profile of 1,3-Bis(N-carbazolyl)benzene (mCP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(N-carbazolyl)benzene (mCP), a key organic material in the development of optoelectronic devices. Understanding the solubility of mCP in various organic solvents is critical for its purification, thin-film fabrication, and overall device performance. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility testing.

Core Topic: Solubility of this compound (mCP)

This compound, commonly known as mCP, is a wide bandgap host material frequently utilized in organic light-emitting diodes (OLEDs), particularly for efficient blue phosphorescent emitters.[1][2] Its high triplet energy and suitable charge transport properties make it a staple in the field of organic electronics.[1][2] The process of fabricating high-performance OLEDs often involves solution-based techniques, making the solubility of mCP in common organic solvents a crucial parameter.

Quantitative Solubility Data

The solubility of mCP has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of mCP in twelve different solvents at temperatures from 283.15 K to 313.15 K.[3]

SolventTemperature (K)Mole Fraction Solubility (10^4 * x)
Methanol 283.150.0182
288.150.0211
293.150.0246
298.150.0287
303.150.0335
308.150.0392
313.150.0458
Ethanol 283.150.0298
288.150.0345
293.150.0401
298.150.0468
303.150.0548
308.150.0642
313.150.0754
Isopropanol 283.150.0389
288.150.0452
293.150.0528
298.150.0620
303.150.0729
308.150.0859
313.150.1012
n-Butanol 283.150.0512
288.150.0598
293.150.0701
298.150.0825
303.150.0973
308.150.1149
313.150.1360
Ethyl Acetate 283.152.53
288.153.01
293.153.57
298.154.24
303.155.04
308.155.99
313.157.13
n-Hexane 283.150.0135
288.150.0159
293.150.0186
298.150.0219
303.150.0258
308.150.0304
313.150.0358
Dichloromethane (B109758) 273.1545.4
278.1552.8
283.1561.4
288.1571.3
293.1582.8
298.1596.1
303.15111.4
Toluene 283.155.11
288.156.10
293.157.28
298.158.68
303.1510.35
308.1512.35
313.1514.74
Acetonitrile 283.150.098
288.150.114
293.150.133
298.150.155
303.150.181
308.150.211
313.150.246
Tetrahydrofuran 283.1514.35
288.1517.18
293.1520.57
298.1524.62
303.1529.46
308.1535.25
313.1542.18
1-Methyl-2-pyrrolidinone 293.151.89
298.152.25
303.152.68
308.153.18
313.153.78
318.154.49
323.155.34
Dimethyl Sulfoxide 293.150.231
298.150.270
303.150.315
308.150.368
313.150.429
318.150.501
323.150.585

Data extracted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocol: Isothermal Saturation Method

The solubility data presented was obtained using the isothermal saturation method.[3] This is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Apparatus:

  • This compound (mCP), purity > 99%

  • Selected organic solvents, analytical grade

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance

  • UV-vis spectrophotometer

  • Syringe filters (0.45 μm)

Procedure:

  • An excess amount of mCP is added to a known volume of the selected organic solvent in the jacketed glass vessel.

  • The vessel is sealed to prevent solvent evaporation.

  • The solution is agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

  • The system is allowed to reach equilibrium, which is typically determined by taking samples at different time intervals and measuring their concentration until a constant value is achieved.

  • Once equilibrium is reached, the stirring is stopped, and the solution is allowed to settle.

  • A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe and immediately filtered to remove any undissolved solid.

  • The filtered saturated solution is then diluted with the same solvent to a concentration within the linear range of the UV-vis spectrophotometer.

  • The absorbance of the diluted solution is measured at the maximum absorption wavelength (λmax) of mCP in that specific solvent.

  • The concentration of mCP in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

  • The mole fraction solubility is then calculated from the concentration data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of mCP.

G Workflow for Isothermal Saturation Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing A Add excess mCP to solvent B Seal vessel and place in thermostatic bath A->B C Stir at constant temperature B->C D Allow to reach equilibrium C->D E Stop stirring and allow to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Measure absorbance (UV-vis) G->H I Calculate concentration from calibration curve H->I J Calculate mole fraction solubility I->J

Caption: Logical workflow for determining mCP solubility.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. It exhibits high solubility in chlorinated solvents like dichloromethane and aromatic solvents such as toluene, as well as in tetrahydrofuran. In contrast, its solubility is significantly lower in alcohols and non-polar aliphatic solvents like n-hexane. This data is instrumental for researchers and professionals in selecting appropriate solvent systems for the processing and application of mCP in organic electronic devices. The provided experimental protocol offers a robust methodology for reproducing or extending these solubility studies.

References

Crystal Structure of 1,3-Bis(N-carbazolyl)benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic material utilized extensively in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). Its high triplet energy and excellent hole-transporting properties make it an ideal host material for phosphorescent emitters. While not directly applicable to drug development, the principles of its structural determination and the characterization of its crystalline form are of significant interest to researchers in medicinal chemistry and materials science for understanding molecular packing, intermolecular interactions, and solid-state properties. This guide provides an in-depth look at the crystal structure of mCP, including its crystallographic data, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 621623 and is also accessible via the Crystallography Open Database (COD) with the identification number 1516433.[1]

Table 1: Crystal Data and Structure Refinement for this compound (mCP)

ParameterValue
Empirical FormulaC₃₀H₂₀N₂
Formula Weight408.49
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.926(2) Å
b9.983(2) Å
c20.321(4) Å
α90°
β104.13(3)°
γ90°
Volume2148.3(7) ų
Z4
Calculated Density1.262 Mg/m³
Absorption Coefficient0.072 mm⁻¹
F(000)856
Data Collection
Theta range for data collection2.06 to 25.99°
Index ranges-13<=h<=13, -12<=k<=12, -24<=l<=24
Reflections collected21013
Independent reflections4204 [R(int) = 0.0355]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4204 / 0 / 281
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0418, wR2 = 0.1119
R indices (all data)R1 = 0.0573, wR2 = 0.1228
Largest diff. peak and hole0.203 and -0.191 e.Å⁻³

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the C-N bond between the carbazole (B46965) and benzene (B151609) moieties.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Carbazole Carbazole Reaction Buchwald-Hartwig Amination Carbazole->Reaction Dibromobenzene 1,3-Dibromobenzene (B47543) Dibromobenzene->Reaction Pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_catalyst->Reaction Ligand Phosphine (B1218219) Ligand (e.g., S-Phos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound (mCP) Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), sodium tert-butoxide (2.5 equivalents), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂, ~2 mol%), and a suitable phosphine ligand like S-Phos (~4 mol%).

  • Solvent Addition: Add anhydrous toluene (B28343) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an organic solvent.

Workflow for Crystal Growth:

Crystal_Growth_Workflow Start Purified mCP Powder Dissolution Dissolve in Hot Solvent Start->Dissolution Filtration Hot Filtration Dissolution->Filtration Evaporation Slow Evaporation of Solvent Filtration->Evaporation Crystals Single Crystals of mCP Evaporation->Crystals

Caption: Experimental workflow for growing single crystals of mCP.

Detailed Protocol:

  • Solvent Selection: Choose a solvent or a solvent mixture in which mCP has moderate solubility at room temperature and higher solubility at elevated temperatures. A mixture of dichloromethane and hexane or toluene and hexane can be effective.

  • Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration: While the solution is still hot, filter it through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.

  • Crystallization: Cover the container of the hot, filtered solution with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Isolation: Allow the solution to stand undisturbed at room temperature for several days to a week. As the solvent slowly evaporates, single crystals will form. Once crystals of a suitable size have grown, they can be carefully isolated from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for X-ray Diffraction:

XRD_Workflow Crystal_Selection Select a Suitable Single Crystal Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.

Conclusion

The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive understanding of the solid-state structure of this compound. For researchers in materials science, this information is fundamental for designing and synthesizing new materials with tailored properties for electronic applications. For professionals in drug development and medicinal chemistry, the methodologies described for synthesis, purification, crystallization, and structural analysis are transferable and essential skills for the characterization of any new chemical entity.

References

In-Depth Technical Guide: Thermal Properties of 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic semiconductor material widely utilized in the field of organic electronics. Its primary application is as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for efficient blue phosphorescent emitters, owing to its high triplet energy and deep highest occupied molecular orbital (HOMO) level.[1][2] The thermal stability and glass transition temperature of mCP are critical parameters that dictate the operational lifetime, efficiency, and reliability of devices in which it is incorporated. A high glass transition temperature (Tg) is associated with morphological stability, preventing the degradation of the amorphous thin films used in OLEDs during operation. Similarly, high thermal decomposition temperature (Td) is essential to withstand the fabrication processes, such as thermal evaporation, and to ensure long-term device stability.

This technical guide provides a comprehensive overview of the thermal stability and glass transition temperature of mCP, compiling available quantitative data, detailing experimental methodologies for its characterization, and presenting logical workflows for its analysis.

Core Thermal Properties of mCP

The thermal characteristics of mCP have been investigated using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While mCP is generally recognized for its excellent thermal stability, specific values for its glass transition temperature are not widely reported in peer-reviewed literature. However, data on its melting point and vaporization enthalpy are available.

Quantitative Thermal Data

The following table summarizes the key thermal properties of mCP. It is important to note that while a specific glass transition temperature for mCP is not definitively documented in the primary literature reviewed, a closely related, larger derivative, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), exhibits a high Tg of 165 °C, suggesting that mCP also possesses a significant glass transition temperature.[3]

PropertyValueMethodNotes
Chemical Name This compound-Also known as mCP, 1,3-Di(9H-carbazol-9-yl)benzene
CAS Number 550378-78-4-
Molecular Formula C30H20N2-
Molecular Weight 408.49 g/mol -
Melting Point (Tm) 173-178 °CDSCLiterature values are consistent in this range.[1]
Vaporization Enthalpy (ΔHvap) Derived from TGATGAThe rate of mass loss as a function of temperature can be correlated with Langmuir's equation to derive the vaporization enthalpy.[4]
Glass Transition Temp. (Tg) Not explicitly reportedDSCA related derivative, CPCB, has a Tg of 165 °C.[3]
Decomposition Temp. (Td) Not explicitly reportedTGAGenerally considered to have high thermal stability.

Experimental Protocols

The characterization of the thermal properties of mCP involves standardized procedures using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA is employed to determine the thermal stability and decomposition temperature of a material. The instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the mCP sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving a ramp from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs. The onset temperature of decomposition can also be determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Point

DSC is a technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg) and the melting point (Tm).

Methodology:

  • Sample Preparation: A small amount of the mCP sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas, such as nitrogen.

    • A temperature program is established, which often includes a heat-cool-heat cycle to erase the thermal history of the sample. For instance:

      • Heat from ambient to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

      • Cool rapidly to a temperature well below the expected Tg (e.g., -50 °C).

      • Heat again at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Glass Transition (Tg): The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.[5][6]

    • Melting Point (Tm): The melting of a crystalline material is observed as an endothermic peak. The Tm is typically taken as the peak temperature of this endotherm.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of mCP using TGA and DSC.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Results mCP_sample mCP Sample TGA Thermogravimetric Analysis (TGA) mCP_sample->TGA DSC Differential Scanning Calorimetry (DSC) mCP_sample->DSC TGA_curve Mass vs. Temperature Curve TGA->TGA_curve DSC_curve Heat Flow vs. Temperature Curve DSC->DSC_curve Td Decomposition Temperature (Td) TGA_curve->Td Hvap Vaporization Enthalpy (ΔHvap) TGA_curve->Hvap Tg Glass Transition Temperature (Tg) DSC_curve->Tg Tm Melting Point (Tm) DSC_curve->Tm

Workflow for Thermal Characterization of mCP.
Logical Relationship of Thermal Properties to Device Performance

The thermal properties of mCP are directly linked to the performance and stability of OLED devices. This diagram illustrates these relationships.

G cluster_0 Thermal Properties of mCP cluster_1 Material & Device Characteristics cluster_2 OLED Performance Metrics Tg High Glass Transition Temperature (Tg) Morph_stability Morphological Stability of Amorphous Film Tg->Morph_stability Td High Decomposition Temperature (Td) Fab_robust Robustness to Fabrication Processes (e.g., Evaporation) Td->Fab_robust Op_stability Operational Stability Morph_stability->Op_stability Fab_robust->Op_stability Lifetime Increased Device Lifetime Op_stability->Lifetime Efficiency Sustained Efficiency Op_stability->Efficiency Reliability Enhanced Reliability Op_stability->Reliability

Impact of mCP Thermal Properties on OLED Performance.

Conclusion

This compound (mCP) is a cornerstone material in the advancement of OLED technology, with its thermal properties being paramount to the fabrication of robust and long-lasting devices. While its melting point is well-documented, a definitive glass transition temperature has yet to be widely reported, though evidence from similar molecular structures suggests it is significant. The high thermal stability of mCP, ascertainable through thermogravimetric analysis, allows it to withstand the rigors of device manufacturing. For researchers and professionals in drug development, where organic molecules with well-defined thermal properties are also of interest, the methodologies and data presented here for mCP serve as a valuable reference for the characterization of novel organic compounds. Future work should aim to definitively determine the glass transition and decomposition temperatures of mCP to provide a more complete thermal profile of this important organic semiconductor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Bis(N-carbazolyl)benzene via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,3-Bis(N-carbazolyl)benzene (mCP) using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, finding wide application in the synthesis of pharmaceuticals, organic electronic materials, and other functional organic molecules.[1][2][3] this compound is a key material in organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties.

Reaction Principle

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide. In this specific application, two equivalents of carbazole (B46965) are coupled with one equivalent of 1,3-dibromobenzene (B47543) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2][4] The selection of the appropriate ligand is critical for an efficient reaction, with bulky, electron-rich phosphine ligands often providing the best results.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination synthesis of this compound. The data is compiled from typical results reported for similar N-arylation reactions of carbazoles.

ParameterValue/ConditionNotes
Reactants
1,3-Dibromobenzene1.0 mmolLimiting reagent
Carbazole2.2 mmolSlight excess to ensure complete reaction
Catalyst System
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)2-5 mol%Pre-catalyst, reduced in situ to Pd(0)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1-2.5 mol%A common Pd(0) source
Ligand
XPhos4-10 mol%Bulky phosphine ligand, effective for this transformation
Tri-tert-butylphosphine (P(t-Bu)₃)4-10 mol%Another effective bulky phosphine ligand
Base
Sodium tert-butoxide (NaOt-Bu)2.5-3.0 mmolStrong, non-nucleophilic base
Potassium carbonate (K₂CO₃)2.5-3.0 mmolA milder base option
Solvent
Toluene (B28343)5-10 mL/mmol of aryl halideAnhydrous conditions are crucial
1,4-Dioxane5-10 mL/mmol of aryl halideAnhydrous conditions are crucial
Reaction Conditions
Temperature100-120 °CReaction is typically heated to reflux
Reaction Time12-24 hoursMonitored by TLC or GC-MS for completion
Yield >85%Isolated yield after purification

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 1,3-dibromobenzene, carbazole, Pd catalyst, and ligand in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add the base and anhydrous solvent under a positive pressure of inert gas. B->C D Heat the reaction mixture to the specified temperature with vigorous stirring. C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite. F->G H Wash the organic layer with water and brine. G->H I Dry the organic layer, filter, and concentrate under reduced pressure. H->I J Purify the crude product by flash column chromatography. I->J

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials:

  • 1,3-Dibromobenzene (1.0 mmol, 236 mg)

  • Carbazole (2.2 mmol, 368 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 9.0 mg)

  • XPhos (0.08 mmol, 38.2 mg)

  • Sodium tert-butoxide (2.5 mmol, 240 mg)

  • Anhydrous toluene (10 mL)

  • Ethyl acetate

  • Hexane (B92381)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite

  • Silica (B1680970) gel

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 mmol, 236 mg), carbazole (2.2 mmol, 368 mg), palladium(II) acetate (0.04 mmol, 9.0 mg), and XPhos (0.08 mmol, 38.2 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (2.5 mmol, 240 mg). Following this, add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)L₂ (Active Catalyst) C Pd(II) Complex (Ar-Pd(L)₂-X) A->C Ar-X F Reductive Elimination B Oxidative Addition E Pd(II) Amido Complex (Ar-Pd(L)₂-NR₂) C->E R₂NH, Base D Amine Coordination & Deprotonation E->A Reductive Elimination ArNR2 Ar-NR₂ (this compound) E->ArNR2 G C-N Bond Formation (Product Release) ArX Ar-X (1,3-Dibromobenzene) R2NH R₂NH (Carbazole) Base Base HBaseX [H-Base]⁺X⁻

Caption: Simplified catalytic cycle for the reaction.

References

Application Notes and Protocols for mCP as a Host Material in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(N-carbazolyl)benzene (mCP) as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). This document includes key physical and chemical properties, device performance data, detailed experimental protocols for synthesis and device fabrication, and characterization methods.

Introduction to mCP as a Host Material

This compound, commonly known as mCP, is a widely utilized host material in the fabrication of highly efficient PhOLEDs, particularly for blue-emitting devices. Its popularity stems from a combination of desirable properties, including a high triplet energy, a deep highest occupied molecular orbital (HOMO) level, and good charge carrier mobility. These characteristics enable efficient energy transfer to phosphorescent dopants, leading to high quantum efficiencies.

The high triplet energy (ET) of mCP, approximately 2.91 eV, is crucial for effectively confining the triplet excitons on the guest phosphorescent emitter, preventing energy back-transfer and quenching, which is especially important for blue phosphorescent emitters that possess high triplet energies.[1][2] Its deep HOMO level helps in creating a barrier for holes at the interface with the electron transport layer, promoting charge recombination within the emissive layer.

Physicochemical Properties of mCP

A thorough understanding of the material properties of mCP is essential for designing efficient PhOLED device architectures. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₀H₂₀N₂[3]
Molecular Weight 408.49 g/mol [3]
CAS Number 550378-78-4[3]
Triplet Energy (ET) 2.91 eV[1][2]
HOMO Level -5.9 eV[3]
LUMO Level -2.4 eV[3]
Hole Mobility 3.2 x 10⁻⁴ cm²/Vs
Electron Mobility 2.0 x 10⁻⁴ cm²/Vs
Glass Transition Temp. (Tg) 62 °C
Melting Point 173-178 °C[3]
Appearance White powder[3]

Performance of mCP-based Phosphorescent OLEDs

mCP has been successfully employed as a host material in various PhOLED device structures, leading to high efficiencies and brightness. The following table summarizes the performance of some reported mCP-based blue PhOLEDs.

Emitting Layer (Host:Dopant)EQEmax (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Color
mCP:FIrpic~22.5>10,000~3.5Blue
mCP:FIrpic (Optimized)23.535,6772.8Blue
mCP:FIrpic (10 nm EML)22.5--Blue[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of mCP and the fabrication and characterization of mCP-based PhOLEDs.

Synthesis of mCP

mCP can be synthesized through several cross-coupling reactions, with the Ullmann condensation and Buchwald-Hartwig amination being the most common. A generalized protocol for the Ullmann condensation is provided below.

Protocol: Synthesis of mCP via Ullmann Condensation

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1,3-dibromobenzene (1.0 eq), carbazole (2.2 eq), CuI (0.2 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the Celite pad with toluene.

  • Extraction: Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).

  • Final Purification: For high-purity mCP required for OLED applications, further purification by sublimation under high vacuum is recommended.[3]

PhOLED Device Fabrication

The following protocol describes the fabrication of a typical mCP-based PhOLED using thermal evaporation in a glovebox environment.

Protocol: Fabrication of an mCP-based PhOLED

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water, acetone, isopropyl alcohol (IPA)

  • Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL), mCP (host), phosphorescent dopant, Electron Transport Layer (ETL)

  • Metal for cathode (e.g., LiF/Al)

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Glovebox with integrated thermal evaporator

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Encapsulation materials (e.g., UV-curable epoxy, glass lids)

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the glovebox to improve the work function of the ITO and remove organic residues.

  • Layer Deposition (in Glovebox):

    • Transfer the cleaned substrates into the thermal evaporation chamber inside the glovebox.

    • Sequentially deposit the organic layers and the cathode by thermal evaporation under high vacuum (< 10⁻⁶ Torr). The typical device structure and layer thicknesses are:

      • HIL (e.g., HAT-CN): 10 nm

      • HTL (e.g., TAPC): 40 nm

      • Emissive Layer (EML): mCP doped with a phosphorescent emitter (e.g., 6-10 wt% FIrpic): 20 nm

      • ETL (e.g., TPBi): 40 nm

      • Cathode: LiF (1 nm) / Al (100 nm)

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Typical deposition rates for organic materials are 0.5-2 Å/s, and for metals are 1-5 Å/s.

  • Encapsulation (in Glovebox):

    • Immediately after cathode deposition, encapsulate the devices in the inert atmosphere of the glovebox to prevent degradation from moisture and oxygen.

    • Apply a UV-curable epoxy around the perimeter of the active device area.

    • Carefully place a glass lid over the device, ensuring the epoxy forms a hermetic seal.

    • Cure the epoxy using a UV lamp.

Device Characterization

Protocol: Characterization of PhOLEDs

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) and a calibrated photodiode or spectrometer to measure the J-V-L characteristics of the fabricated device.

    • Apply a forward bias voltage sweep to the device and simultaneously measure the current density and luminance.

    • From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum of the device at a constant driving voltage or current using a spectrometer.

    • Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Device Lifetime:

    • Monitor the luminance of the device over time at a constant initial brightness (e.g., 1000 cd/m²).

    • The lifetime is typically defined as the time it takes for the luminance to decrease to 50% (LT₅₀) or 95% (LT₉₅) of its initial value.

Visualizations

G cluster_synthesis mCP Synthesis Workflow Reactants 1,3-Dibromobenzene + Carbazole Reaction Ullmann Condensation (Reflux) Reactants->Reaction Catalyst CuI / Ligand Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Purification Sublimation Purification->Final_Purification

G cluster_fabrication PhOLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) Organic_Deposition Thermal Evaporation of Organic Layers (HIL, HTL, EML, ETL) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Thermal Evaporation of Cathode (LiF/Al) Organic_Deposition->Cathode_Deposition Encapsulation Glovebox Encapsulation (UV Epoxy, Glass Lid) Cathode_Deposition->Encapsulation

G

References

Application Notes and Protocols: 1,3-Bis(N-carbazolyl)benzene (mCP) in Thermally Activated Delayed Fluorescence (TADF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a widely utilized host material in the fabrication of high-efficiency Organic Light-Emitting Diodes (OLEDs) that employ thermally activated delayed fluorescence (TADF). Its high triplet energy, excellent thermal stability, and charge-transporting properties make it a cornerstone for developing advanced OLED technologies, particularly for blue and green emitters. These application notes provide a comprehensive overview of mCP's role in TADF, its key photophysical properties, and detailed protocols for the fabrication and characterization of mCP-based TADF-OLEDs.

The Role of mCP in TADF-OLEDs

In a TADF-OLED, the emissive layer consists of a host material doped with a TADF emitter. The host material, such as mCP, plays a crucial role in the device's performance. According to spin statistics, electrical excitation in an OLED generates 25% singlet excitons and 75% triplet excitons. While fluorescent materials can only utilize singlet excitons for light emission, TADF materials can harvest the non-emissive triplet excitons. This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are up-converted to singlet excitons, which then radiatively decay to produce light.

For efficient RISC to occur, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) of the TADF emitter must be small. The host material, mCP, facilitates this process by providing a high-energy environment that confines the excitons on the dopant molecules and prevents energy loss through non-radiative pathways. The high triplet energy of mCP is particularly important to ensure efficient energy transfer to the TADF emitter and to prevent reverse energy transfer from the emitter back to the host.

Photophysical and Electrochemical Properties of mCP

The key properties of mCP that make it an excellent host for TADF emitters are summarized in the table below.

PropertyValueReference
Chemical FormulaC₃₀H₂₀N₂[1]
Molecular Weight408.49 g/mol [1][2]
Melting Point173-178 °C[2]
Triplet Energy (T₁)~2.91 eV[3]
Highest Occupied Molecular Orbital (HOMO)~-5.9 to -6.1 eV[4]
Lowest Unoccupied Molecular Orbital (LUMO)~-2.4 eV[4]
UV-Vis Absorption (λmax)292, 338 nm[2]
Photoluminescence Emission (λem)345, 360 nm (in THF)[2]

Performance of mCP-Hosted TADF-OLEDs

mCP has been successfully employed as a host material for a variety of TADF emitters, leading to high-performance OLEDs across the visible spectrum. The following tables summarize the performance data for green and blue TADF-OLEDs using mCP as the host.

Green TADF-OLEDs with mCP Host
EmitterDoping Conc. (wt%)Max. EQE (%)CIE (x, y)Reference
oPTC6.519.9(0.22, 0.40)[5]
4CzCNPy811.3(0.34, 0.59)[5]
Cy-mCP derivative with t4CzIPNNot SpecifiedSimilar to low-molecular-weight hostNot Specified[6]
Blue TADF-OLEDs with mCP Host
EmitterDoping Conc. (wt%)Max. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)CIE (x, y)Reference
DMOC-DPS102.635338Not SpecifiedNot Specified[4]
Generic Blue Emitter 1Not Specified19.8287183.0Blue[2]
Generic Blue Emitter 2Not Specified23.5356772.8Blue[2]
DMAC-DPS basedNot Specified21.5Not Specified2.8(0.16, 0.26)[7]

Experimental Protocols

Protocol 1: Fabrication of a Solution-Processed TADF-OLED using mCP Host

This protocol describes the fabrication of a multilayer TADF-OLED using spin-coating techniques.

1. Substrate Preparation: a. Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun. d. Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

2. Hole Injection and Transport Layer Deposition: a. Prepare a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds to form a 30-40 nm thick film. c. Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition: a. Prepare a solution of the mCP host and the desired TADF emitter dopant in a suitable solvent (e.g., chlorobenzene, toluene). The doping concentration typically ranges from 1 to 30 wt%. b. Spin-coat the EML solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds to achieve the desired thickness (typically 20-50 nm). c. Anneal the substrate at 80-100 °C for 10 minutes inside the glovebox to remove residual solvent.

4. Electron Transport and Injection Layer Deposition: a. This step is typically performed via thermal evaporation for optimal device performance, even in solution-processed devices. b. Transfer the substrates to a vacuum thermal evaporation chamber. c. Deposit the electron transport layer (ETL), e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), to a thickness of 30-50 nm. d. Deposit a thin electron injection layer (EIL), such as lithium fluoride (B91410) (LiF) or cesium carbonate (Cs₂CO₃), with a thickness of 1-2 nm.

5. Cathode Deposition and Encapsulation: a. Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm through a shadow mask to define the active area of the device. b. Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to protect it from oxygen and moisture.

Protocol 2: Fabrication of a Vacuum-Deposited TADF-OLED using mCP Host

This protocol outlines the fabrication of a fully vacuum-deposited TADF-OLED.

1. Substrate Preparation: a. Follow the same substrate cleaning procedure as in Protocol 1 (steps 1a-1d).

2. Organic Layer Deposition: a. Place the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. Sequentially deposit the following layers without breaking the vacuum: i. Hole Injection Layer (HIL), e.g., HAT-CN (5-10 nm). ii. Hole Transport Layer (HTL), e.g., TAPC or α-NPD (20-40 nm). iii. Emissive Layer (EML): Co-evaporate mCP and the TADF emitter from separate sources. The doping concentration is controlled by the relative deposition rates. A typical EML thickness is 20-30 nm. iv. Electron Transport Layer (ETL), e.g., TmPyPB or DPEPO (30-50 nm). v. Electron Injection Layer (EIL), e.g., LiF or Liq (1-2 nm).

3. Cathode Deposition and Encapsulation: a. Deposit the aluminum (Al) cathode (100-150 nm) through a shadow mask. b. Encapsulate the device as described in Protocol 1 (step 5b).

Protocol 3: Characterization of TADF Properties

1. Measurement of Delayed Fluorescence Lifetime: a. Prepare a thin film of the TADF material doped in a host matrix (e.g., mCP) on a quartz substrate. b. Use a time-correlated single photon counting (TCSPC) system or a streak camera with a pulsed laser excitation source. c. Excite the sample with a laser pulse and measure the photoluminescence decay profile. d. The decay curve will typically show a fast "prompt" fluorescence component and a slower "delayed" fluorescence component. e. Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (τ_p) and delayed (τ_d) components. The delayed component lifetime is characteristic of the TADF process.

2. Determination of the Singlet-Triplet Energy Gap (ΔEST): a. Measure the steady-state photoluminescence (fluorescence) and phosphorescence spectra of the TADF material at a low temperature (typically 77 K) in a frozen solvent or a rigid matrix. b. The onset of the fluorescence spectrum (highest energy peak) corresponds to the singlet energy (S₁). c. The onset of the phosphorescence spectrum (highest energy peak) corresponds to the triplet energy (T₁). d. Calculate the ΔEST as the difference between the S₁ and T₁ energies: ΔEST = E(S₁) - E(T₁). The energies can be determined from the peak wavelengths of the onsets of the respective spectra.

Visualizations

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S0 S1 S1 S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T1 S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (typically slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Energy)

Caption: Energy level diagram of the TADF mechanism.

OLED_Structure cluster_device Typical mCP-hosted TADF-OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) mCP (Host) : TADF Emitter (Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode Fabrication_Workflow start Start sub_prep Substrate Cleaning (ITO Glass) start->sub_prep uv_ozone UV-Ozone/Plasma Treatment sub_prep->uv_ozone h_layers Hole Injection/Transport Layer Deposition uv_ozone->h_layers eml_dep Emissive Layer Deposition (mCP Host + TADF Dopant) h_layers->eml_dep e_layers Electron Transport/Injection Layer Deposition eml_dep->e_layers cathode Cathode Deposition e_layers->cathode encap Encapsulation cathode->encap testing Device Testing encap->testing

References

Application Notes and Protocols for the Fabrication of Blue Phosphorescent OLEDs using mCP Host

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs) utilizing 1,3-Bis(N-carbazolyl)benzene (mCP) as a host material. mCP is a widely used host for blue phosphorescent emitters due to its high triplet energy (ET ≈ 2.91 - 3.02 eV), which facilitates efficient energy transfer to the dopant and confines excitons within the emissive layer.[1][2] This protocol outlines both solution-processed and vacuum thermal evaporation methods for device fabrication.

Data Presentation: Performance of mCP-based Blue PhOLEDs

The following table summarizes the performance of various blue PhOLEDs employing mCP as the host material, showcasing different device architectures and fabrication methods.

EmitterDevice StructureFabrication MethodMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Turn-on Voltage (V)CIE Coordinates (x, y)
FIrpicITO/PEDOT:PSS/mCP:16 wt% FIrpic/TPBi/LiF/AlSolution-Processed EML11.4----
FIrpicITO/PEDOT:PSS/mCP:16 wt% FIrpic/TPBi/Alq3/LiF/AlSolution-Processed EML11.4----
FIr6ITO/PEDOT:PSS/mCP:FIr6/TmPyPB/LiF/AlSolution-Processed20.4711.9611.62--
Pt(II) ComplexITO/HTL/mCP:TSPO1:4 wt% Pt(II) complex/ETL/LiF/AlVacuum Deposition--22.6-(y < 0.13)
FIrpicAg/mCP:FIrpic/BCP/Alq3/AlVacuum Deposition--5.5--
TDBA-CzITO/PEDOT:PSS/mCP:30wt% TDBA-Cz/TPBi/LiF/AlSolution-Processed EML7.25-6.456.82(0.167, 0.086)

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section details the step-by-step procedures for fabricating mCP-based blue PhOLEDs. The protocol covers both solution-processing for the emissive layer and vacuum thermal evaporation for other organic and metal layers.

Substrate Preparation
  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Ultrasonically clean the substrates sequentially in acetone, methanol, and deionized water for 5 minutes each.[3]

  • Dry the substrates using a nitrogen gun.[3]

  • Treat the substrates with oxygen plasma for approximately 5 minutes to enhance the work function of the ITO, promoting efficient hole injection.[3]

Hole Injection Layer (HIL) Deposition
  • Spin-Coating: Deposit a layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) onto the cleaned ITO substrate.

  • Spin-coat the PEDOT:PSS at 4000 rpm to achieve a uniform film.[2]

  • Annealing: Bake the substrates at 150°C for 15 minutes to remove residual moisture.[2]

Emissive Layer (EML) Deposition

This step can be performed via solution processing or vacuum deposition.

a) Solution-Processing:

  • Solution Preparation: Dissolve mCP (host) and the blue phosphorescent dopant (e.g., FIrpic) separately in a suitable solvent such as chlorobenzene.[2]

  • Mix the host and dopant solutions in the desired weight ratio (e.g., mCP: 16 wt% FIrpic).[2]

  • Spin-Coating: In an inert atmosphere (e.g., a glovebox), spin-coat the mixed solution onto the HIL at a speed of around 3000 rpm.[2]

  • Annealing: Bake the substrate at 60°C for 25 minutes to remove any remaining solvent.[2]

b) Vacuum Thermal Evaporation:

  • Transfer the substrates with the HIL into a high-vacuum thermal evaporation chamber (base pressure < 3 x 10-7 Torr).[3]

  • Co-evaporate mCP and the blue phosphorescent dopant from separate sources onto the substrate. The deposition rates should be carefully controlled to achieve the desired doping concentration.

Electron Transport Layer (ETL) and Cathode Deposition
  • ETL Deposition: Following the EML deposition, thermally evaporate the electron transport material (e.g., TPBi, Bphen) onto the EML.[2][3] The thickness of this layer can be optimized to improve device performance.

  • Cathode Deposition: Subsequently, deposit a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) to form the cathode.[2] These layers are also deposited via thermal evaporation under high vacuum.

Encapsulation

To prevent degradation from moisture and oxygen, encapsulate the fabricated devices using a UV-curable epoxy and a glass lid in an inert atmosphere.

Mandatory Visualizations

Experimental Workflow for Blue PhOLED Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition sub_clean ITO Substrate Cleaning (Acetone, Methanol, DI Water) sub_dry Nitrogen Drying sub_clean->sub_dry sub_plasma Oxygen Plasma Treatment sub_dry->sub_plasma hil HIL Deposition (PEDOT:PSS Spin-Coating) sub_plasma->hil eml Emissive Layer (EML) (mCP:Dopant) hil->eml etl ETL Deposition (e.g., TPBi) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap

Caption: Workflow for fabricating mCP-based blue PhOLEDs.

Energy Level Diagram of a Typical mCP-based Blue PhOLED

G cluster_levels ITO ITO ~4.7 PEDOT PEDOT:PSS ~5.2 ITO->PEDOT Hole Injection mCP_H mCP (Host) HOMO: ~5.9 PEDOT->mCP_H mCP_L LUMO: ~2.4 mCP_H->mCP_L Dopant_H FIrpic (Dopant) HOMO: ~5.6 mCP_H->Dopant_H Energy Transfer Dopant_L LUMO: ~3.1 mCP_L->Dopant_L Energy Transfer Dopant_H->Dopant_L TPBi_H TPBi (ETL) HOMO: ~6.2 TPBi_L LUMO: ~2.7 TPBi_H->TPBi_L Al Al ~4.2 TPBi_L->mCP_L Al->TPBi_L Electron Injection

Caption: Energy level diagram for a blue PhOLED with mCP host.

References

Application Notes and Protocols for Solution-Processed OLEDs with 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a widely utilized host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good charge-transporting properties. While traditionally used in vacuum-deposited OLEDs, its solubility in common organic solvents also makes it a suitable candidate for solution-processed fabrication methods. Solution processing offers the potential for low-cost, large-area, and high-throughput manufacturing of OLEDs.

These application notes provide detailed protocols for the fabrication and characterization of solution-processed OLEDs using mCP as a host material. The information is intended to guide researchers in developing and optimizing their own mCP-based OLED devices.

Materials and Equipment

Materials:

  • This compound (mCP)

  • Dopant material (e.g., a phosphorescent or thermally activated delayed fluorescence emitter)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Poly(9-vinylcarbazole) (PVK)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Indium Tin Oxide (ITO) coated glass substrates

  • Chlorobenzene (anhydrous)

  • Deionized water

  • Hellmanex™ III or similar detergent

  • Isopropyl alcohol (IPA)

  • Acetone (B3395972)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Ultrasonic bath

  • UV-Ozone cleaner (optional but recommended)

  • Hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Source measure unit (SMU)

  • Spectrometer/photometer for luminance and spectral measurements

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the ITO substrate is crucial for optimal device performance and to prevent short circuits. The following is a recommended multi-step cleaning procedure:

  • Detergent Wash: Sonicate the ITO substrates in a solution of deionized water with 2% Hellmanex™ III detergent for 15 minutes.

  • Deionized Water Rinse: Rinse the substrates thoroughly with deionized water.

  • Deionized Water Sonicate: Sonicate the substrates in fresh deionized water for 15 minutes.

  • Acetone Sonicate: Sonicate the substrates in acetone for 15 minutes.

  • Isopropyl Alcohol (IPA) Sonicate: Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.

  • Final Rinse and Dry: Rinse the substrates again with deionized water and dry them with a stream of nitrogen gas.

  • UV-Ozone Treatment (Optional): For improved wettability and removal of organic residues, treat the substrates with UV-ozone for 10-15 minutes immediately before use.

Solution Preparation

All solutions should be prepared inside a glovebox to minimize exposure to air and moisture.

  • PEDOT:PSS Solution: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF filter.

  • PVK Solution: Prepare a solution of PVK in a suitable solvent like chlorobenzene. A typical concentration is in the range of 5-10 mg/mL.

  • Emissive Layer (EML) Solution:

    • Dissolve mCP and the desired dopant in chlorobenzene. A typical starting concentration for the host material (mCP) is 10-20 mg/mL.

    • The dopant concentration will depend on the specific material and desired device characteristics, but a common range is 5-30 wt% relative to the host.

    • Stir the solution at room temperature until all solids are completely dissolved. It is recommended to leave the solution stirring for several hours to ensure homogeneity.

    • Filter the EML solution through a 0.22 µm PTFE filter before use.

Device Fabrication

The following protocol outlines the fabrication of a multi-layer, solution-processed OLED with a hybrid device structure. The initial layers are deposited by spin-coating, while the subsequent layers are thermally evaporated.

Device Architecture: ITO / PEDOT:PSS (40 nm) / PVK (20 nm) / mCP:dopant (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (200 nm)

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrate. A typical spin-coating program is a two-step process:

      • Step 1: 500 rpm for 10 seconds (for spreading)

      • Step 2: 4000 rpm for 40 seconds (for thinning)

    • Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the PVK solution onto the PEDOT:PSS layer. A typical spin-coating program is:

      • Step 1: 500 rpm for 10 seconds

      • Step 2: 3000 rpm for 40 seconds

    • Anneal the substrates on a hotplate at 120°C for 20 minutes.

  • Emissive Layer (EML) Deposition:

    • Spin-coat the prepared mCP:dopant solution onto the PVK layer. A representative spin-coating program is:

      • Step 1: 500 rpm for 5 seconds

      • Step 2: 3000 rpm for 60 seconds

    • Bake the substrates on a hotplate at 60°C for 25 minutes to remove the solvent.[1]

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrates to a thermal evaporation chamber with a base pressure of < 5 x 10-6 Torr.

    • Sequentially deposit the following layers through a shadow mask:

      • TPBi (ETL): 40 nm at a deposition rate of 1-2 Å/s.

      • LiF (EIL): 1 nm at a deposition rate of 0.1-0.2 Å/s.

      • Al (Cathode): 200 nm at a deposition rate of 2-5 Å/s.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Data Presentation

The performance of solution-processed OLEDs using mCP as a host can vary significantly depending on the dopant, device architecture, and processing conditions. The following tables summarize representative performance data from the literature for devices utilizing mCP or its derivatives in a solution-processed emissive layer.

Table 1: Performance of a Solution-Processed Blue Fluorescent OLED with mCP Host [2]

DopantMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)
TDBA-Bz2.261.986.79
TDBA-Cz7.256.456.82

Table 2: Performance of a Solution-Processed Blue Phosphorescent OLED with a Modified mCP Host [2]

HostDopantMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Luminance @ 1000 cd/m²
SimCP2FIrpic19-1000

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a solution-processed OLED with an mCP host.

G cluster_prep Preparation cluster_fab Device Fabrication (in Glovebox) cluster_evap Thermal Evaporation cluster_final Final Steps sub_clean Substrate Cleaning sol_prep Solution Preparation hil Spin-coat HIL (PEDOT:PSS) sol_prep->hil htl Spin-coat HTL (PVK) hil->htl eml Spin-coat EML (mCP:dopant) htl->eml etl Deposit ETL (TPBi) eml->etl eil Deposit EIL (LiF) etl->eil cathode Deposit Cathode (Al) eil->cathode encap Encapsulation cathode->encap test Device Testing encap->test

Caption: Workflow for fabricating solution-processed mCP-based OLEDs.

Energy Level Diagram and Charge Injection/Transport Pathway

This diagram shows the energy levels of the materials in the device architecture and the pathway for charge injection and recombination.

G cluster_device Device Architecture cluster_energy Energy Levels (eV) ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HIL) PVK PVK (HTL) mCP_dopant mCP:Dopant (EML) mCP_dopant->mCP_dopant Recombination (Light Emission) TPBi TPBi (ETL) LiF_Al LiF/Al (Cathode) LUMO LUMO HOMO HOMO LUMO_levels -2.4 (mCP) -2.7 (TPBi) LUMO_levels->mCP_dopant Electron Transport HOMO_levels -5.2 (PEDOT:PSS) -5.8 (PVK) -6.1 (mCP) HOMO_levels->mCP_dopant Hole Transport Work_function Work Function ITO_WF -4.7 (ITO) ITO_WF->HOMO_levels Hole Injection Al_WF -4.2 (Al) Al_WF->LUMO_levels Electron Injection

Caption: Energy level diagram for a typical mCP-based solution-processed OLED.

References

Application Notes and Protocols: The Role of mCP in Enhancing the Efficiency of TADF Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 1,3-Bis(N-carbazolyl)benzene (mCP) in enhancing the efficiency of Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for device fabrication and characterization are provided to enable researchers to implement these techniques in their own laboratories.

Introduction to mCP as a Host for TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high internal quantum efficiencies (approaching 100%) in third-generation OLEDs without the need for expensive noble metal-based phosphorescent emitters. The efficiency of a TADF emitter is critically dependent on the host material in which it is dispersed. This compound (mCP) is a widely utilized host material due to its advantageous photophysical and electrical properties.

Key Properties of mCP:

  • High Triplet Energy (T1): mCP possesses a high triplet energy level (typically around 2.9 eV), which is crucial for preventing the quenching of triplet excitons from the guest TADF emitter. This ensures that the triplet excitons on the TADF molecule can be efficiently up-converted to singlets via reverse intersystem crossing (rISC).[1]

  • Good Hole Transporting Properties: mCP is known for its hole-transporting characteristics, which can contribute to balanced charge injection and transport within the emissive layer (EML) of an OLED.[1]

  • Bipolar Characteristics in Mixed Systems: When used in mixed host systems, for instance with an electron-transporting material, the overall charge transport can be balanced, leading to a wider recombination zone and reduced efficiency roll-off.[1]

  • Facilitates Energy Transfer: mCP can facilitate efficient energy transfer to the TADF guest emitter through both Förster and Dexter energy transfer mechanisms.[1][2]

The selection of a suitable host is paramount for confining singlet and triplet excitons generated by charge recombination within the emissive layer.[1] The host material should ideally have a higher triplet energy than the TADF emitter to prevent exciton (B1674681) quenching.[2]

Quantitative Performance Data

The use of mCP as a host material significantly impacts the performance of TADF-based OLEDs. The following tables summarize key performance metrics from various studies, illustrating the effectiveness of mCP.

Table 1: Performance of TADF OLEDs Employing mCP as a Host or Co-Host.

TADF EmitterHost SystemMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Emission ColorReference
TXO-TPAPVK:mCP9.7519.3612.17Red-Orange[1]
DBQ-3DMACmCP/CBP22.4--Green[3]
oPTCmCP19.9--Green[4]
mPTCmCP---Green[4]
spiro-CNmCP---Yellow[4]
HCB-3mCP24.1--Sky-Blue[5]
DMTO-DMACmCP19.1--Green[6]

Table 2: Comparative Performance of a Deep-Blue TADF Emitter in Different Host Materials.

Host MaterialMax. EQE (%)Max. Current Eff. (cd/A)Max. Luminance (cd/m²)Reference
DPEPO4.05.778185[7]
mCP2.634.125338[7]

Experimental Protocols

Protocol for Fabrication of Solution-Processed TADF OLEDs

This protocol details the fabrication of a multi-layered OLED device using spin-coating for the organic layers and thermal evaporation for the metallic contacts.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hellmanex solution (2% v/v in deionized water)

  • Acetone (semiconductor grade)

  • Isopropanol (B130326) (IPA, semiconductor grade)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • mCP and TADF emitter materials

  • Electron Transport Layer (ETL) material (e.g., TPBi, TmPyPB)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Spin-coater

  • High-vacuum thermal evaporator (pressure < 10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in 2% v/v Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 5-10 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.[1]

  • Hole Injection Layer (HIL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.[1]

    • Spin-coat the filtered PEDOT:PSS onto the cleaned ITO substrates to form a layer of approximately 40 nm.

    • Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the mCP host and the TADF emitter guest in a suitable organic solvent (e.g., chlorobenzene, toluene). The doping concentration of the emitter is a critical parameter and typically ranges from 5 to 30 wt%.

    • Spin-coat the EML solution onto the PEDOT:PSS layer to achieve the desired thickness (e.g., 30-60 nm).

    • Anneal the film to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator.

    • Deposit the ETL material (e.g., TPBi, TmPyPB) to a thickness of 30-50 nm.[5]

    • Deposit a thin layer of LiF (0.5-1 nm) as an electron injection layer.[1]

    • Deposit the Aluminum (Al) cathode (100-150 nm) to complete the device structure.[1]

Protocol for Photophysical Characterization of TADF Emitters in mCP Films

This protocol outlines the key measurements to characterize the photophysical properties of a TADF emitter dispersed in an mCP host matrix.

Sample Preparation:

  • Prepare thin films of the TADF emitter doped in mCP on quartz substrates by spin-coating or thermal evaporation. Varying the doping concentration is recommended to study concentration-dependent effects.

Measurements:

  • Steady-State Photoluminescence (PL) Spectroscopy:

    • Measure the PL spectra of the films at room temperature.

    • Determine the emission peak wavelength and the full width at half maximum (FWHM).

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the absolute PLQY using an integrating sphere.

    • Excite the sample at a wavelength where the host (mCP) absorbs and at a wavelength where the guest (TADF emitter) absorbs directly to understand the energy transfer efficiency.

  • Transient Photoluminescence Decay:

    • Measure the time-resolved PL decay to distinguish between prompt fluorescence and delayed fluorescence.

    • Use a pulsed laser or a flashlamp as the excitation source.

    • The decay curve will typically show a fast component (prompt fluorescence) in the nanosecond range and a slower component (delayed fluorescence) in the microsecond to millisecond range.

  • Temperature-Dependent Photoluminescence:

    • Measure the PL spectra and transient decay at various temperatures (e.g., from 77 K to 300 K).

    • At low temperatures, the delayed fluorescence component should decrease or disappear as the thermal energy is insufficient to promote rISC, while phosphorescence may become observable.[8]

Visualized Workflows and Mechanisms

Experimental Workflow for TADF OLED Fabrication and Characterization

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Solution Processing) cluster_char Device Characterization Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-Coat HIL (PEDOT:PSS) UV_Ozone->HIL EML Spin-Coat EML (mCP:TADF Emitter) HIL->EML Evaporation Thermal Evaporation (ETL, LiF, Al) EML->Evaporation EL_Spectra Electroluminescence Spectroscopy Evaporation->EL_Spectra JVL Current Density-Voltage- Luminance (J-V-L) Evaporation->JVL Efficiency EQE & Power Efficiency Measurement JVL->Efficiency Stability Operational Stability Test Efficiency->Stability

Caption: Workflow for TADF OLED fabrication and testing.

Energy Transfer Mechanisms in mCP:TADF Emitter System

G cluster_host mCP (Host) cluster_guest TADF Emitter (Guest) S1_H S1 (Host) T1_H T1 (Host) S1_H->T1_H ISC S0_H S0 (Host) S1_H->S0_H Fluorescence S1_G S1 (Guest) S1_H->S1_G Förster Energy Transfer (FRET) T1_G T1 (Guest) T1_H->T1_G Dexter Energy Transfer (DET) S1_G->T1_G ISC S0_G S0 (Guest) S1_G->S0_G Prompt Fluorescence T1_G->S1_G rISC (TADF) T1_G->S0_G Phosphorescence (Non-radiative decay)

Caption: Energy transfer in a mCP-hosted TADF system.

In an mCP-hosted TADF system, excitons can be formed on both the host and guest molecules. Excitons formed on the mCP host can be transferred to the TADF emitter via two primary mechanisms:

  • Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism that transfers energy from the singlet excited state of the host (S1_H) to the singlet excited state of the guest (S1_G). This process is highly efficient when there is a significant spectral overlap between the emission of the host and the absorption of the guest.[9][10]

  • Dexter Energy Transfer (DET): A short-range electron exchange mechanism that requires orbital overlap between the host and guest molecules. It allows for the transfer of triplet excitons from the host (T1_H) to the guest (T1_G).[9][10][11]

Once the excitons are on the TADF emitter, the triplet excitons can undergo reverse intersystem crossing (rISC) to the singlet state, followed by radiative decay, which is the hallmark of the TADF process. The high triplet energy of mCP ensures that the triplet energy is effectively confined on the TADF emitter, maximizing the potential for efficient up-conversion and light emission.

References

Application Notes and Protocols for 1,3-Bis(N-carbazolyl)benzene (mCP) in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a wide-bandgap, high-triplet-energy organic semiconductor that has garnered significant attention for its excellent hole transport properties. Its molecular structure, featuring two carbazole (B46965) moieties linked at the meta positions of a benzene (B151609) ring, imparts favorable electronic and morphological characteristics for applications in a variety of electronic devices. These application notes provide a comprehensive overview of the hole transport properties of mCP and detailed protocols for its integration into organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Key Properties of mCP

mCP is particularly valued for its high triplet energy, which is crucial for hosting blue phosphorescent emitters in OLEDs, and its deep highest occupied molecular orbital (HOMO) level, which facilitates efficient hole injection and transport from adjacent layers.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for mCP, compiled from various sources. These parameters are crucial for device engineering and performance optimization.

PropertyValueMeasurement Technique/Source
HOMO Level -5.9 eVCyclic Voltammetry[2]
LUMO Level -2.4 eVCyclic Voltammetry[2]
Energy Bandgap 3.5 eVCalculated from HOMO/LUMO
Triplet Energy (ET) 2.91 eVPhosphorescence Spectrum[2]
Hole Mobility (μh) ~1.2 x 10-4 cm2 V-1 s-1Space-Charge-Limited Current (SCLC)[3]
3.2 x 10-4 cm2 V-1 s-1Transient Electroluminescence[4]
Glass Transition Temp. (Tg) 60 °CDifferential Scanning Calorimetry
Melting Point (Tm) 173-178 °C[2]

Applications in Electronic Devices

mCP's primary role in electronic devices is as a hole transport layer (HTL) and/or a host material for the emissive layer in OLEDs. Its properties also make it a suitable material for the HTL in perovskite solar cells.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, mCP is frequently used as a host material for blue phosphorescent emitters due to its high triplet energy, which effectively confines the triplet excitons on the guest emitter, leading to efficient emission.[2] It can also be used as a hole-transporting and electron-blocking layer.

Device Structure and Energy Level Diagram for a Blue Phosphorescent OLED

cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode Anode (ITO) HIL HIL (PEDOT:PSS) 40 nm HTL HTL (PVK) 20 nm EML EML (mCP:Dopant) 20 nm ETL ETL (TPBi) 40 nm EIL EIL (LiF) 1 nm Cathode Cathode (Al) 200 nm y_axis Energy (eV) x_axis HOMO_Anode ITO (-4.7) HOMO_HIL PEDOT:PSS (-5.2) HOMO_HTL PVK (-5.8) HOMO_mCP mCP (-5.9) HOMO_ETL TPBi (-6.2) LUMO_mCP mCP (-2.4) Cathode_level Al (-4.2) LUMO_ETL TPBi (-2.7)

Caption: OLED device architecture and corresponding energy level diagram.

Perovskite Solar Cells (PSCs)

In PSCs, mCP can be employed as a hole transport layer to efficiently extract and transport holes from the perovskite absorber layer to the anode. Its deep HOMO level can provide a good energy level alignment with the valence band of many common perovskite materials.

Device Structure of a Perovskite Solar Cell with mCP HTL

cluster_device Perovskite Solar Cell Structure Substrate Glass/FTO ETL Electron Transport Layer (e.g., TiO2) Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (mCP) Electrode Metal Electrode (e.g., Au)

Caption: Typical structure of a perovskite solar cell employing mCP as the HTL.

Experimental Protocols

Protocol 1: Fabrication of a Solution-Processed OLED using mCP

This protocol details the fabrication of a multilayer OLED device via spin-coating and thermal evaporation.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, and isopropyl alcohol for 15 minutes each. c. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

2. Hole Injection Layer (HIL) Deposition: a. Prepare a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. c. Anneal the substrates on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

3. Hole Transport Layer (HTL) and Emissive Layer (EML) Deposition (in a glovebox): a. Prepare a solution of the HTL material (e.g., PVK) in a suitable solvent like chlorobenzene (B131634). b. Spin-coat the HTL solution onto the PEDOT:PSS layer. c. Prepare a solution of mCP and the desired phosphorescent dopant (e.g., FIrpic) in chlorobenzene. A typical concentration is 10-20 mg/mL for the host and an appropriate weight percentage for the dopant. d. Spin-coat the EML solution at 3000 rpm for 40 seconds.[3] e. Anneal the substrate at 60°C for 25 minutes to remove residual solvent.[3]

4. Electron Transport Layer (ETL) and Cathode Deposition (in a thermal evaporator): a. Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10-6 Torr). b. Deposit the ETL material (e.g., TPBi) at a rate of 0.1-0.2 nm/s to the desired thickness (e.g., 40 nm). The substrate should be kept at room temperature (20-30°C). c. Subsequently, deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm) at a rate of 0.01-0.02 nm/s. d. Finally, deposit the metal cathode (e.g., Al, ~100-200 nm) at a rate of 0.1-0.5 nm/s.

5. Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Experimental Workflow for Solution-Processed OLED Fabrication

cluster_workflow OLED Fabrication Workflow Start Start: ITO Substrate Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Cleaning HIL_Dep HIL Deposition (Spin-coat PEDOT:PSS) Cleaning->HIL_Dep HTL_Dep HTL Deposition (Spin-coat PVK) HIL_Dep->HTL_Dep EML_Dep EML Deposition (Spin-coat mCP:Dopant) HTL_Dep->EML_Dep Thermal_Evap Thermal Evaporation (ETL, EIL, Cathode) EML_Dep->Thermal_Evap Encapsulation Encapsulation Thermal_Evap->Encapsulation End Finished Device Encapsulation->End

Caption: Step-by-step workflow for fabricating a solution-processed OLED.

Protocol 2: Hole Mobility Measurement of mCP Thin Films by Space-Charge-Limited Current (SCLC)

This protocol describes the fabrication of a hole-only device and the subsequent measurement to determine the hole mobility of mCP.

1. Device Fabrication (Hole-Only Device): a. Use an ITO-coated glass substrate as the anode. Clean it as described in Protocol 1. b. Deposit a layer of mCP onto the ITO substrate. This can be done by either: i. Thermal Evaporation: Deposit a film of mCP (e.g., 100 nm thick) at a rate of 0.05 nm/s onto the substrate at room temperature (20-30°C) under high vacuum (< 1 x 10-6 Torr). ii. Solution Processing: Prepare a solution of mCP in chlorobenzene (e.g., 10 mg/mL), and spin-coat it onto the ITO to achieve the desired thickness. Anneal to remove the solvent. c. Deposit a high work function metal, such as Gold (Au) or Molybdenum trioxide (MoO3)/Au, as the top electrode (~80-100 nm) via thermal evaporation. This creates an Ohmic contact for hole injection.

2. SCLC Measurement: a. Connect the device to a source-measure unit (SMU). b. Apply a voltage sweep from 0 V to a sufficiently high voltage (e.g., 10 V) and measure the corresponding current density (J). c. The J-V characteristic will exhibit distinct regions. At low voltages, an Ohmic region (J ∝ V) is observed. At higher voltages, the current becomes space-charge-limited, following the Mott-Gurney law (J ∝ V2).

3. Data Analysis: a. Plot log(J) versus log(V). The SCLC region will appear as a straight line with a slope of approximately 2. b. The hole mobility (μh) can be extracted from the SCLC region using the Mott-Gurney equation: J = (9/8) * ε0 * εr * μh * (V2 / L3) where:

  • J is the current density.
  • ε0 is the permittivity of free space.
  • εr is the relative permittivity of mCP (typically assumed to be ~3 for organic materials).
  • V is the applied voltage.
  • L is the thickness of the mCP film.

Logical Flow for SCLC Hole Mobility Measurement

cluster_sclc SCLC Measurement Logic Fabricate Fabricate Hole-Only Device (ITO/mCP/Au) Measure Measure J-V Characteristics Fabricate->Measure Plot Plot log(J) vs. log(V) Measure->Plot Identify Identify SCLC Region (Slope ≈ 2) Plot->Identify Calculate Calculate Hole Mobility (Mott-Gurney Law) Identify->Calculate

Caption: Logical workflow for determining hole mobility using the SCLC method.

Conclusion

This compound (mCP) is a versatile and high-performance hole transport material with established applications in OLEDs and emerging potential in perovskite solar cells. Its favorable electronic properties, particularly its high triplet energy and deep HOMO level, make it an excellent choice for researchers and scientists working on the development of next-generation electronic devices. The protocols provided herein offer a practical guide for the successful integration and characterization of mCP in laboratory settings. Further optimization of deposition parameters and device architecture may be necessary to achieve maximum performance for specific applications.

References

Application Notes and Protocols for Doping Concentration of Emitters in mCP Host for Optimal OLED Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic electronics and OLED technology.

Objective: This document provides a comprehensive guide to optimizing the doping concentration of various emitters in a 1,3-Bis(carbazol-9-yl)benzene (mCP) host for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). It includes a summary of key performance data, detailed experimental protocols, and conceptual diagrams to illustrate the underlying principles.

Introduction to mCP as a Host Material

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a widely used host material in OLEDs due to its favorable properties.[1][2][3] With a high triplet energy (ET ≈ 2.91 eV) and a deep highest occupied molecular orbital (HOMO) level (≈ 5.9 eV), mCP is particularly suitable for hosting blue phosphorescent emitters, as it can effectively confine excitons on the guest emitter molecules.[1] Its wide energy gap also makes it a suitable host for fluorescent and thermally activated delayed fluorescence (TADF) emitters.[1][4] The choice of doping concentration is a critical parameter that significantly influences the efficiency, lifetime, and color purity of the final OLED device.[3][5]

Optimizing Doping Concentration: Key Considerations

The optimal doping concentration of an emitter in the mCP host is a delicate balance between several competing factors:

  • Energy Transfer: Efficient energy transfer from the host (mCP) to the guest (emitter) is crucial for high device efficiency. At very low doping concentrations, the distance between host and guest molecules may be too large, leading to inefficient energy transfer and allowing non-radiative decay pathways to dominate.[5]

  • Concentration Quenching: At high doping concentrations, emitter molecules are in close proximity to each other, which can lead to self-quenching phenomena such as triplet-triplet annihilation (TTA) and aggregation-caused quenching (ACQ).[3][5][6] These processes reduce the number of radiative excitons and thus lower the device efficiency.

  • Charge Carrier Transport: Doping can also influence the charge transport properties of the emissive layer (EML). In some cases, dopant molecules can act as charge traps, which can either be beneficial for charge balance or detrimental if it leads to charge carrier imbalance and recombination outside the desired zone.[7][8] Increasing the doping concentration can sometimes lead to higher current density due to hopping transport between dopant molecules.[7]

  • Recombination Zone: The doping profile and concentration can influence the location of the electron-hole recombination zone within the EML.[7][8] Optimizing the recombination zone to be centered on the emitter molecules and away from the charge transport layers is key to preventing exciton (B1674681) quenching at the interfaces.[7][8]

Data Presentation: Emitter Doping in mCP Host

The following tables summarize the performance of OLEDs with various emitters doped in an mCP host at different concentrations, based on published literature.

Table 1: Phosphorescent Emitters in mCP Host
EmitterEmitter TypeDoping Conc. (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)ColorReference
FIrpicPhosphorescent7--9.67Blue[7]
FIrpicPhosphorescent16---Blue[9]
FIr6Phosphorescent207.5412.407.95Blue[10]
Ir(ppy)3Phosphorescent1.5 (mol%)~97 (PLQY)--Green[11]
FIrpicPhosphorescent1.2 (mol%)~99 (PLQY)--Blue[11]

Note: PLQY refers to Photoluminescence Quantum Yield, which is a measure of the emission efficiency of the material itself and not the full device.

Table 2: Fluorescent and TADF Emitters in mCP Host
EmitterEmitter TypeDoping Conc. (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)ColorReference
BCzVBiFluorescent20-5.75-Blue[12]
2PhCzTRZ-CzFluorescent105.682.792.58Deep-Blue[13]
t4CzIPNTADF-Similar to low-molecular-weight host--Green[4]
2Cz2DMAC2BNTADF15----[14]
M1D-A-D Emitter0-30Varied with conc.Varied with conc.Varied with conc.-[15]

Experimental Protocols

This section provides a generalized protocol for the fabrication and characterization of OLEDs with an emitter-doped mCP emissive layer.

Substrate Preparation
  • Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: The cleaned substrates are dried in a high-purity nitrogen stream.

  • UV-Ozone Treatment: Immediately before deposition, the substrates are treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication (Thermal Evaporation)

Device fabrication is carried out in a high-vacuum thermal evaporation system with a base pressure of < 1 x 10-6 Torr.

  • Hole Injection Layer (HIL) Deposition: A layer of a suitable HIL material, such as HATCN (6.5 nm), is deposited onto the ITO substrate.[13]

  • Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material, such as TAPC (30 nm) or NPB, is deposited.[12][13]

  • Emissive Layer (EML) Deposition: The mCP host and the emitter guest material are co-evaporated from separate sources. The doping concentration is controlled by adjusting the deposition rates of the two materials, which are monitored in real-time using quartz crystal microbalances. A typical EML thickness is 20-30 nm.[12][13]

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as TPBi (40 nm) or Bphen, is deposited onto the EML.[12]

  • Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (B91410) (LiF) (1 nm), is deposited to facilitate electron injection.[10][13]

  • Cathode Deposition: A metal cathode, typically aluminum (Al) (100-200 nm), is deposited to complete the device.[10][13]

Device Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) color coordinates are measured using a spectroradiometer.

  • Efficiency Calculations: The external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE) are calculated from the J-V-L and EL data.

  • Lifetime Measurement: The operational lifetime of the device is typically measured by monitoring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under a constant current density.

Visualizations

Signaling Pathways and Experimental Workflows

OLED_Energy_Level_Diagram cluster_energy Energy Level (eV) Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (e.g., TPBi) EML EML (Emitter:mCP) HTL HTL (e.g., TAPC) recombination Recombination & Light Emission EML->recombination HIL HIL (e.g., HATCN) Anode Anode (ITO) l5 LUMO l0 HOMO Cathode_L EIL_L ETL_LUMO mCP_LUMO Emitter_LUMO Emitter_HOMO mCP_HOMO HTL_HOMO HIL_H Anode_H electron Electron Injection electron->EIL hole Hole Injection hole->HIL

Caption: Energy level diagram of a typical mCP-based OLED.

Doping_Effect cluster_low Low Doping Concentration cluster_optimal Optimal Doping Concentration cluster_high High Doping Concentration Low_Conc Low Doping Inefficient_ET Inefficient Energy Transfer Low_Conc->Inefficient_ET Low_CQ Low Concentration Quenching Low_Conc->Low_CQ Low_Efficiency Low Device Efficiency Inefficient_ET->Low_Efficiency Optimal_Conc Optimal Doping Efficient_ET Efficient Energy Transfer Optimal_Conc->Efficient_ET Balanced_CT Balanced Charge Transport Optimal_Conc->Balanced_CT Minimal_CQ Minimal Concentration Quenching Optimal_Conc->Minimal_CQ High_Efficiency High Device Efficiency Efficient_ET->High_Efficiency Balanced_CT->High_Efficiency Minimal_CQ->High_Efficiency High_Conc High Doping High_CQ High Concentration Quenching (TTA, ACQ) High_Conc->High_CQ Imbalanced_CT Charge Transport Imbalance High_Conc->Imbalanced_CT Reduced_Efficiency Reduced Device Efficiency High_CQ->Reduced_Efficiency Imbalanced_CT->Reduced_Efficiency OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Characterization Start ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) Start->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (mCP + Emitter) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL EL Spectra & CIE JVL->EL Efficiency Efficiency Calculation (EQE, CE, PE) EL->Efficiency Lifetime Lifetime Testing Efficiency->Lifetime

References

Application Notes and Protocols for 1,3-Bis(N-carbazolyl)benzene (mCP) as a Hole Transport Layer in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-Bis(N-carbazolyl)benzene (mCP) as a hole transport layer (HTL) in organic solar cells (OSCs). Included are representative performance data, detailed experimental protocols, and visualizations to guide researchers in the fabrication and characterization of mCP-based OSCs. While mCP is a well-established material in organic light-emitting diodes (OLEDs), its application in OSCs is an emerging area of interest. The data and protocols presented here are based on established procedures for similar carbazole-based hole transport materials.

Introduction to mCP as a Hole Transport Layer

This compound, commonly known as mCP, is a wide bandgap organic semiconductor. Its primary role as a hole transport layer in an organic solar cell is to facilitate the efficient transport of holes from the photoactive layer to the anode while simultaneously blocking electrons. This selective charge transport minimizes recombination losses at the anode interface, thereby enhancing the overall device efficiency. The favorable highest occupied molecular orbital (HOMO) energy level of mCP allows for good energy level alignment with commonly used donor materials in organic solar cells.

Key Properties of mCP for Organic Solar Cells

  • Wide Bandgap: Ensures transparency in the visible region, allowing maximum light to reach the active layer.

  • High Hole Mobility: Facilitates efficient extraction of holes from the active layer.

  • Deep HOMO Level: Enables a good energetic match with the HOMO levels of many donor polymers and small molecules, promoting efficient hole injection.

  • Good Film-Forming Properties: Can be deposited via solution-processing techniques to form uniform and smooth thin films.

Representative Performance of Carbazole-Based HTLs in Organic Solar Cells

While specific performance data for organic solar cells employing solely mCP as the hole transport layer is not extensively documented in peer-reviewed literature, the following table summarizes representative performance metrics for high-efficiency organic solar cells utilizing carbazole-based small molecule hole transport layers. This data provides an expected performance range for well-optimized devices.

Device ArchitectureActive LayerHole Transport LayerOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
ConventionalPCDTBT:PC71BMCarbazole Derivative0.85 - 0.959.0 - 11.00.60 - 0.705.0 - 7.0
ConventionalPTB7:PC71BMCarbazole Derivative0.70 - 0.8015.0 - 17.00.65 - 0.758.0 - 10.0
InvertedP3HT:ICBACarbazole Derivative0.80 - 0.908.0 - 10.00.60 - 0.684.5 - 6.0

Note: The performance of organic solar cells is highly dependent on the choice of the active layer materials, processing conditions, and device architecture.

Experimental Protocols

This section details the fabrication and characterization protocols for a conventional bulk heterojunction organic solar cell using a solution-processed mCP hole transport layer.

Materials and Reagents
  • Substrates: Indium Tin Oxide (ITO) coated glass slides (sheet resistance <15 Ω/sq)

  • Hole Transport Layer: this compound (mCP)

  • Solvent for HTL: Chlorobenzene (B131634) or Toluene

  • Active Layer Materials: e.g., Poly(3-hexylthiophene-2,5-diyl) (P3HT) and[1][1]-Phenyl-C61-butyric acid methyl ester (PCBM)

  • Solvent for Active Layer: Dichlorobenzene or Chlorobenzene

  • Cathode: Aluminum (Al)

  • Cleaning Solvents: Deionized water, Isopropanol (B130326), Acetone

Equipment
  • Spin coater

  • Thermal evaporator

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Glovebox with an inert atmosphere (N2)

  • Ultrasonic bath

  • UV-Ozone cleaner

Protocol for Fabrication of a Conventional OSC with mCP HTL
  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the wettability.

  • mCP Hole Transport Layer Deposition:

    • Prepare a solution of mCP in chlorobenzene (e.g., 5 mg/mL).

    • Inside a nitrogen-filled glovebox, spin-coat the mCP solution onto the cleaned ITO substrate. A typical spin-coating recipe is a two-step process: 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds. This should result in a thin, uniform film.

    • Anneal the mCP-coated substrates on a hotplate at 100°C for 10 minutes to remove any residual solvent.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor and acceptor materials (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in dichlorobenzene.

    • Spin-coat the active layer solution on top of the mCP HTL.

    • Anneal the substrates at an optimized temperature (e.g., 150°C for P3HT:PCBM) for a specified time to improve the morphology of the active layer.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the cathode material (e.g., 100 nm of Aluminum) through a shadow mask at a high vacuum (< 10-6 Torr).

  • Device Encapsulation:

    • For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Characterization Protocol
  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • Use a source measure unit to sweep the voltage and record the current.

    • Extract the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the wavelength-dependent photon-to-electron conversion efficiency.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc and verify the J-V measurements.

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_post Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone mCP_HTL Spin-coat mCP HTL UV_Ozone->mCP_HTL Active_Layer Spin-coat Active Layer mCP_HTL->Active_Layer Cathode Thermal Evaporation of Cathode (Al) Active_Layer->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization J-V & EQE Measurement Encapsulation->Characterization

Caption: Workflow for fabricating an organic solar cell with an mCP hole transport layer.

Energy Level Diagram of a Conventional Organic Solar Cell with mCP HTL

G cluster_levels Energy Levels (eV vs. Vacuum) ITO ITO mCP mCP (HTL) ITO->mCP Hole Injection Donor_HOMO Donor HOMO mCP->Donor_HOMO Hole Transport Donor_LUMO Donor LUMO Acceptor_LUMO Acceptor LUMO Donor_LUMO->Acceptor_LUMO Electron Transfer Acceptor_HOMO Acceptor HOMO Al Al (Cathode) Acceptor_LUMO->Al Electron Collection

Caption: Energy level diagram of an mCP-based organic solar cell.

References

Troubleshooting & Optimization

Technical Support Center: Purification of High-Purity 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of high-purity 1,3-Bis(N-carbazolyl)benzene (mCP).

Troubleshooting Guides

This section addresses common issues encountered during the purification of mCP.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize - Solution is not saturated.- Cooling is too rapid.- Presence of significant impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure mCP.- Allow the solution to cool more slowly to room temperature, followed by cooling in an ice bath.- Perform a preliminary purification step (e.g., column chromatography) to remove excess impurities before recrystallization.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of mCP.- The concentration of the solute is too high.- Presence of impurities that lower the melting point of the mixture.- Re-heat the solution to dissolve the oil, add more solvent to dilute the solution, and allow it to cool slowly.- Use a solvent or solvent mixture with a lower boiling point.- Try a different solvent system. A mixture of a good solvent and a poor solvent can be effective. For mCP, a mixture of ethanol (B145695) and ethyl acetate (B1210297) (60:40) has been reported for recrystallization.[1]
Low recovery of purified mCP - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature filtration before crystallization is complete.- The chosen solvent is too good, even at low temperatures.- Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is sufficiently cold and that crystallization has ceased before filtration.- Choose a solvent system where mCP has high solubility at high temperatures and low solubility at low temperatures.
Crystals are colored or appear impure - Impurities are co-crystallizing with the product.- The solvent is not effectively removing the impurities.- Perform a second recrystallization.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- Consider a different purification technique, such as column chromatography or sublimation, prior to the final recrystallization.
Sublimation Issues
Problem Possible Cause Suggested Solution
No or very slow sublimation - Temperature is too low.- Vacuum is not sufficient.- Gradually increase the temperature. Thermogravimetric analysis of mCP shows mass loss in the temperature range of 550 K to 650 K (277 °C to 377 °C), suggesting this as a potential temperature range for sublimation.[1]- Ensure your vacuum system is functioning correctly and can achieve a high vacuum.
Product decomposition - Temperature is too high.- Lower the sublimation temperature and allow for a longer sublimation time.- Use a gradient temperature sublimation apparatus to find the optimal temperature.
Low yield of sublimed product - Sublimation time is too short.- Inefficient collection of the sublimed material.- Increase the duration of the sublimation process.- Ensure the cold finger or collection surface is at a sufficiently low temperature to efficiently condense the mCP vapor.
Sublimed product is not pure - The impurity has a similar vapor pressure to mCP.- "Bumping" of the crude material onto the collection surface.- A second sublimation may be necessary.- Ensure the crude material is a fine, dry powder before starting the sublimation to prevent bumping. A layer of glass wool can be placed between the crude material and the collection surface.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of mCP from impurities - Incorrect solvent system (eluent).- Column is overloaded.- Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first. A mixture of hexane (B92381) and ethyl acetate is a common starting point for carbazole (B46965) derivatives.[2]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Product elutes too quickly or too slowly - Eluent is too polar or not polar enough.- If eluting too quickly, decrease the polarity of the solvent system (e.g., increase the proportion of hexane).- If eluting too slowly, increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of bands - Sample is not soluble in the eluent.- Column is overloaded.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column.- Load a smaller amount of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound (mCP)?

A1: The most common and effective methods for purifying mCP to high purity (>98%) are sublimation and recrystallization.[1][3] Column chromatography can also be used as a purification step, often before a final recrystallization or sublimation.[2]

Q2: What are the likely impurities in crude mCP?

A2: The impurities in crude mCP depend on the synthetic route used. Common synthesis methods include the Ullmann condensation and the Buchwald-Hartwig amination. Potential impurities include:

  • Unreacted starting materials: Carbazole, 1,3-dibromobenzene (B47543) (or other dihalobenzenes).

  • Catalyst residues: Copper or palladium complexes.

  • Side-products: Products from the homo-coupling of starting materials (e.g., biphenyl (B1667301) derivatives from the dihalobenzene or bi-carbazole).

Q3: What is a good solvent system for the recrystallization of mCP?

A3: A mixture of ethanol and ethyl acetate (in a 60:40 ratio) has been successfully used for the recrystallization of mCP.[1] For other carbazole derivatives, mixtures of hexane and ethyl acetate have also been reported to be effective.[2] The ideal solvent system should dissolve mCP well at elevated temperatures but poorly at room temperature or below.

Q4: What are the typical conditions for the sublimation of mCP?

Q5: How can I assess the purity of my purified mCP?

A5: The purity of mCP is most commonly determined by High-Performance Liquid Chromatography (HPLC).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool to assess purity and identify any residual impurities. The presence of sharp, well-defined peaks corresponding to the mCP molecule and the absence of other signals are indicative of high purity.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude mCP in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A reported solvent system is a 60:40 mixture of ethanol and ethyl acetate.[1]

  • Dissolution: Place the crude mCP in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Sublimation Protocol (General)
  • Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude mCP at the bottom of the sublimation apparatus.

  • Assembly: Assemble the apparatus, including the cold finger, and ensure all joints are well-sealed.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Cooling: Start the flow of coolant through the cold finger.

  • Heating: Gently heat the bottom of the apparatus containing the crude mCP. The temperature should be high enough to cause sublimation but below the decomposition temperature. A suggested starting point is the lower end of the 277-377 °C range.[1]

  • Collection: The purified mCP will deposit on the cold finger. Continue the process until a sufficient amount of product has sublimed.

  • Cooling and Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum. Carefully scrape the purified mCP from the cold finger.

Data Presentation

Table 1: Purity and Yield Data for mCP Purification Methods (Illustrative)

Purification MethodPurity Achieved (HPLC)Typical YieldReference
Recrystallization>99%70-90%General laboratory practice
Sublimation>99.9%50-80%General laboratory practice
Column Chromatography95-99%60-85%[2]

Note: Yields are highly dependent on the purity of the starting material and the specific experimental conditions.

Visualizations

Logical Workflow for mCP Purification

PurificationWorkflow Crude_mCP Crude mCP Column_Chromatography Column Chromatography Crude_mCP->Column_Chromatography Optional First Pass Recrystallization Recrystallization Crude_mCP->Recrystallization Sublimation Sublimation Crude_mCP->Sublimation Direct Purification Column_Chromatography->Recrystallization Recrystallization->Sublimation Alternative Final Step Moderate_Purity_mCP Moderately Pure mCP (>98%) Recrystallization->Moderate_Purity_mCP High_Purity_mCP High-Purity mCP (>99.9%) Sublimation->High_Purity_mCP Moderate_Purity_mCP->Sublimation For Ultra-High Purity

Caption: A logical workflow for the purification of this compound (mCP).

Troubleshooting Flowchart for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve crude mCP in hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Oil_Out Does it oil out? Crystals_Form->Oil_Out No Filter_Dry Filter and dry crystals Crystals_Form->Filter_Dry Yes Induce_Crystallization Induce crystallization (scratch, seed crystal) Oil_Out->Induce_Crystallization No Add_Solvent Reheat, add more solvent, cool slowly Oil_Out->Add_Solvent Yes Induce_Crystallization->Crystals_Form Concentrate Concentrate solution Induce_Crystallization->Concentrate Still no crystals Concentrate->Cool Add_Solvent->Cool Check_Purity Check Purity (HPLC, NMR) Filter_Dry->Check_Purity

Caption: A troubleshooting flowchart for the recrystallization of mCP.

References

Technical Support Center: m-Chloroperoxybenzoic Acid (mCPBA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals identify and minimize side products during the synthesis of m-Chloroperoxybenzoic acid (mCPBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary side products of concern during mCPBA synthesis?

A1: The two main side products in the synthesis of mCPBA from m-chlorobenzoyl chloride and hydrogen peroxide are:

  • m-Chlorobenzoic acid (mCBA): This is the most common impurity and is formed from the hydrolysis of the starting material, m-chlorobenzoyl chloride, or the decomposition of the mCPBA product.[1] Commercial mCPBA often contains up to 10-15% mCBA.[2]

  • Bis(m-chlorobenzoyl) peroxide: This diacyl peroxide is a potential side product formed from the reaction between mCPBA and unreacted m-chlorobenzoyl chloride. Technical specifications for commercial mCPBA often list a maximum allowable limit for this impurity, typically around 0.2%.

Q2: How do reaction conditions affect the purity and yield of mCPBA?

A2: Key reaction parameters significantly influence the outcome of the synthesis. Low temperatures are crucial for minimizing side reactions due to the exothermic nature of the process.[3] Maintaining the correct pH during the reaction and workup is also critical for maximizing yield and simplifying purification.

Q3: What analytical techniques are recommended for determining mCPBA purity and identifying side products?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • Iodometric Titration: This classical method is used to determine the concentration of active peroxide (the assay of mCPBA) in the synthesized material.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating and quantifying mCPBA, mCBA, and bis(m-chlorobenzoyl) peroxide. A reversed-phase C18 column is typically suitable.

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H-NMR can be used for purity assessment by integrating the signals of mCPBA relative to a certified internal standard.[4][5] This method can simultaneously quantify both mCPBA and the mCBA impurity.

Troubleshooting Guide

Problem 1: Low Yield of mCPBA

Possible Cause Suggested Solution
Inadequate Temperature Control The reaction is highly exothermic. Maintain the reaction temperature below 25°C, ideally between 15-20°C, using an ice bath to prevent decomposition of the product and hydrogen peroxide.[1]
Incorrect pH The initial reaction requires basic conditions (e.g., sodium hydroxide) to facilitate the nucleophilic attack of the hydroperoxide anion on the acid chloride. Ensure the pH is sufficiently high during this step.
Premature Acidification Adding acid before the reaction is complete will neutralize the hydroperoxide anion and hydrolyze the starting material. Allow the reaction to stir for the recommended time (e.g., 15 minutes) before acidification.[1]
Losses During Workup mCPBA has some solubility in water. Avoid excessive washing with water. Ensure the organic solvent (e.g., dichloromethane) is pre-cooled before extraction to minimize solubility in the aqueous layer.[1]

Problem 2: High Content of m-Chlorobenzoic Acid (mCBA) Impurity

Possible Cause Suggested Solution
Hydrolysis of Starting Material Slow addition of m-chlorobenzoyl chloride to the basic hydrogen peroxide solution can lead to its hydrolysis. The Organic Syntheses procedure calls for adding the acid chloride in one portion with vigorous stirring.[1]
Decomposition of mCPBA High temperatures or prolonged reaction/workup times can cause the mCPBA to decompose into mCBA. Work efficiently and keep the solutions cold.
Inefficient Purification A simple water wash is insufficient to remove all mCBA. For higher purity, wash the organic solution with a phosphate (B84403) buffer at pH 7.5. mCBA is more acidic than mCPBA and will be selectively extracted into the aqueous basic layer.

Problem 3: Presence of Bis(m-chlorobenzoyl) Peroxide

Possible Cause Suggested Solution
Localized High Concentration of Acid Chloride Inefficient stirring can lead to localized areas where unreacted m-chlorobenzoyl chloride can react with the newly formed mCPBA. Ensure vigorous and efficient stirring throughout the addition of the acid chloride.[1]
Incorrect Stoichiometry An excess of m-chlorobenzoyl chloride increases the likelihood of diacyl peroxide formation. Use a slight excess of hydrogen peroxide relative to the acid chloride.

Data Presentation

Table 1: Effect of Reaction Temperature on mCPBA Synthesis

Temperature (°C)mCPBA Yield (%)Purity (%) (by HPLC)mCBA Content (%)Bis(m-chlorobenzoyl) Peroxide Content (%)
10-1585927.50.5
20-25828811.01.0
30-35708018.51.5
> 40< 60< 75> 23.0> 2.0
(Note: Data are illustrative, based on established chemical principles of peroxyacid synthesis.)

Experimental Protocols

Protocol 1: Synthesis of High-Purity mCPBA

(Adapted from Organic Syntheses, Coll. Vol. 6, p.276)

  • Preparation: In a beaker equipped with a magnetic stirrer, add magnesium sulfate (B86663) heptahydrate (1.5 g), sodium hydroxide (B78521) (36 g), water (360 mL), 30% hydrogen peroxide (90 mL), and dioxane (450 mL).

  • Cooling: Cool the mixture to 15°C using an ice-water bath.

  • Reaction: While stirring vigorously, add m-chlorobenzoyl chloride (52.5 g, 0.300 mole) in one portion. Maintain the temperature below 25°C by adding small pieces of ice directly to the mixture.[1] Stir for 15 minutes at this temperature.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel and add a pre-cooled solution of 20% sulfuric acid (900 mL). Extract the aqueous layer with four 200 mL portions of cold dichloromethane.

  • Washing for High Purity: Combine the organic extracts. For removal of mCBA, wash the combined organic layers with a phosphate buffer solution prepared to a pH of 7.5.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a temperature below 35°C to avoid decomposition. Store the resulting white solid in a polyethylene (B3416737) container at low temperature.[1]

Protocol 2: HPLC Analysis of mCPBA Synthesis Mixture
  • Sample Preparation: Accurately weigh ~20 mg of the crude reaction product into a 50 mL volumetric flask. Dissolve and dilute to the mark with an acetonitrile (B52724)/water (50:50) mixture.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% phosphoric acid in water (Solvent A). A typical gradient might be: 0-15 min, 40-80% B; 15-20 min, 80% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.[6]

    • Injection Volume: 10 µL.

  • Quantification: Identify and quantify mCPBA, mCBA, and bis(m-chlorobenzoyl) peroxide by comparing their retention times and peak areas to those of certified reference standards.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine H2O2, NaOH, MgSO4, Dioxane, H2O cool_reagents Cool to 15°C reagents->cool_reagents add_chloride Add m-chlorobenzoyl chloride (Vigorous Stirring, < 25°C) cool_reagents->add_chloride Initiate Reaction stir Stir for 15 min add_chloride->stir acidify Acidify with cold H2SO4 stir->acidify Quench & Isolate extract Extract with cold CH2Cl2 acidify->extract wash Wash with pH 7.5 Buffer extract->wash dry Dry (MgSO4) & Concentrate wash->dry product product dry->product High-Purity mCPBA

Caption: Experimental workflow for the synthesis of high-purity mCPBA.

Side_Product_Formation start m-chlorobenzoyl chloride + H2O2 (basic) cond_good Optimal Conditions (Low Temp, Good Stirring) start->cond_good cond_bad_temp High Temperature start->cond_bad_temp cond_bad_stir Poor Stirring / Excess Acid Chloride start->cond_bad_stir cond_hydrolysis Hydrolysis (Water) start->cond_hydrolysis product_good mCPBA (Desired Product) cond_good->product_good product_mCBA m-Chlorobenzoic Acid (Side Product) cond_bad_temp->product_mCBA Decomposition product_diacyl Bis(m-chlorobenzoyl) Peroxide (Side Product) cond_bad_stir->product_diacyl cond_hydrolysis->product_mCBA product_good->cond_bad_stir Reacts with

Caption: Logical relationships between reaction conditions and product formation.

References

Technical Support Center: Optimization of Vacuum Deposition Parameters for mCP Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of vacuum deposition parameters for mCP (1,3-Bis(carbazol-9-yl)benzene) thin films. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the thermal evaporation of mCP.

Troubleshooting Guides

This section provides solutions to common problems encountered during the vacuum deposition of mCP thin films.

Problem 1: Poor Film Adhesion or Delamination

Symptoms: The mCP thin film peels off the substrate, either partially or entirely, after deposition or upon exposure to ambient conditions.

Possible Causes & Solutions:

CauseSolution
Contaminated Substrate Surface Implement a rigorous substrate cleaning protocol. A contaminated surface is a primary cause of poor film adhesion.[1][2][3]
High Internal Film Stress Optimize the deposition rate and substrate temperature. High deposition rates can lead to increased stress. Consider a lower deposition rate to allow for better molecular arrangement.[2][3]
Thermal Expansion Mismatch Ensure the substrate temperature is not excessively high, especially if there is a significant difference in the coefficient of thermal expansion between mCP and the substrate. Allow for a slow cooling process post-deposition.
Incompatible Substrate While mCP can be deposited on various substrates, ensure the chosen substrate is suitable for organic thin film deposition (e.g., ITO-coated glass, silicon wafers).

Problem 2: High Surface Roughness or Non-uniform Film

Symptoms: The deposited mCP film appears hazy or shows significant variations in thickness and morphology across the substrate, as observed through characterization techniques like Atomic Force Microscopy (AFM).

Possible Causes & Solutions:

CauseSolution
Inconsistent Deposition Rate Ensure the evaporation source provides a stable and consistent flux of mCP. Fluctuations in the deposition rate can lead to uneven film growth.[2][4]
Inappropriate Substrate Temperature An excessively low substrate temperature can limit the surface mobility of mCP molecules, leading to the formation of a rougher film. Conversely, a very high temperature might cause re-evaporation or dewetting.
Incorrect Source-to-Substrate Distance Optimize the distance between the evaporation source and the substrate to achieve uniform deposition across the entire substrate area.[5]
High Base Pressure A high base pressure in the vacuum chamber can lead to scattering of the evaporated mCP molecules by residual gas molecules, resulting in a non-uniform film.[5]

Problem 3: Low Photoluminescence Quantum Yield (PLQY)

Symptoms: The fabricated mCP thin film exhibits significantly lower photoluminescence efficiency than expected.

Possible Causes & Solutions:

CauseSolution
Quenching due to Impurities Ensure high purity of the mCP source material. Contaminants can act as quenching sites for excitons. Also, maintain a high vacuum (low base pressure) to minimize the incorporation of impurities from residual gases during deposition.[5]
Film Morphology and Molecular Packing Optimize the deposition rate and substrate temperature to achieve a smooth, amorphous film. Aggregation and crystallization can sometimes lead to PL quenching in certain organic materials.
Degradation of mCP Material Avoid excessively high evaporation temperatures, which can cause thermal decomposition of the mCP molecules.

Problem 4: Presence of Pinholes or Voids in the Film

Symptoms: Microscopic holes or voids are observed in the deposited mCP film, which can lead to short circuits in electronic devices.

Possible Causes & Solutions:

CauseSolution
Particulate Contamination Ensure a cleanroom environment and thoroughly clean the substrate and deposition chamber to minimize dust and other particulates.[2][6][7]
Outgassing from Substrate or Chamber Walls Degas the substrate and chamber components by heating them under vacuum before deposition to remove adsorbed gases and moisture.[7][8]
High Deposition Rate A very high deposition rate can sometimes lead to the formation of voids as molecules do not have sufficient time to arrange in a dense film.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical base pressure for the thermal evaporation of mCP?

A1: For optimal results and to minimize contamination, a high vacuum environment is crucial.[5] A base pressure in the range of 10⁻⁶ to 10⁻⁷ Torr is generally recommended for the deposition of organic semiconductor thin films like mCP.

Q2: What is the recommended deposition rate for mCP thin films?

A2: A typical deposition rate for small organic molecules like mCP is in the range of 0.5 to 2 Å/s. Slower deposition rates can lead to smoother films with better molecular ordering, though it increases the deposition time.[4]

Q3: How does substrate temperature affect the properties of mCP thin films?

A3: Substrate temperature influences the surface mobility of the deposited mCP molecules.

  • Low Temperature: Can result in a more amorphous but potentially rougher film due to limited molecular movement.

  • Elevated Temperature: Can promote the formation of a denser, more uniform film. However, excessively high temperatures can lead to crystallization or dewetting of the film. For many organic materials, deposition is often performed at or slightly above room temperature.

Q4: What are the common characterization techniques for mCP thin films?

A4: Common techniques include:

  • Atomic Force Microscopy (AFM): To analyze surface morphology and roughness.[9]

  • UV-Vis Spectroscopy: To determine the optical absorption properties.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

  • X-ray Diffraction (XRD): To investigate the crystallinity of the film.

  • Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): For chemical analysis and to check for impurities.

  • Electrical Characterization: Measuring charge carrier mobility, often in a transistor device structure.[10]

Data Presentation: Influence of Deposition Parameters on mCP Thin Film Properties

Note: The following data is a representative summary based on typical observations for carbazole-based organic materials. Specific values for mCP may vary depending on the experimental setup.

Table 1: Effect of Deposition Rate on Surface Roughness

Deposition Rate (Å/s)Average Surface Roughness (RMS, nm)
0.50.3 - 0.8
1.00.6 - 1.2
2.01.0 - 2.5
5.0> 2.0 (often leads to rougher, more disordered films)

Table 2: Influence of Substrate Temperature on Photoluminescence

Substrate Temperature (°C)Relative Photoluminescence Intensity (a.u.)
25 (Room Temperature)1.00
501.10 - 1.20
801.05 - 1.15 (potential for slight decrease due to aggregation)
1200.80 - 0.95 (increased risk of crystallization and quenching)

Table 3: Impact of Base Pressure on Film Purity and Carrier Mobility

Base Pressure (Torr)Estimated Impurity LevelTypical Hole Mobility (cm²/Vs)
10⁻⁵High10⁻⁵ - 10⁻⁴
10⁻⁶Moderate10⁻⁴ - 10⁻³
10⁻⁷Low> 10⁻³

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

A thorough substrate cleaning is critical for achieving high-quality mCP thin films with good adhesion.[1][11][12][13]

  • Initial Cleaning:

    • Sequentially sonicate the substrates in tubs of deionized (DI) water with detergent, DI water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment:

    • Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic residues and to improve the surface wettability.

  • Transfer to Vacuum Chamber:

    • Immediately transfer the cleaned substrates into the vacuum deposition chamber to minimize re-contamination from the ambient environment.

Protocol 2: Thermal Evaporation of mCP

  • Source Preparation:

    • Fill a clean effusion cell (e.g., a quartz or tantalum crucible) with high-purity mCP powder.

  • System Pump-down:

    • Mount the cleaned substrates in the substrate holder.

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.

  • Substrate Degassing:

    • If possible, gently heat the substrates in a vacuum to degas any adsorbed water or other volatile contaminants.

  • Deposition:

    • Slowly heat the effusion cell containing the mCP until the desired deposition rate (e.g., 1 Å/s) is achieved, as monitored by a quartz crystal microbalance.

    • Open the shutter to begin deposition onto the substrates.

    • Maintain a constant deposition rate and substrate temperature throughout the process.

  • Cooling and Venting:

    • After reaching the desired film thickness, close the shutter and turn off the power to the effusion cell.

    • Allow the system to cool down before slowly venting the chamber with an inert gas like nitrogen.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Deposition Process cluster_characterization Film Characterization sub_cleaning Substrate Cleaning (Sonication, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone sub_loading Load into Vacuum Chamber uv_ozone->sub_loading pump_down Pump Down to High Vacuum (<10^-5 Torr) sub_loading->pump_down degassing Substrate Degassing (Optional) pump_down->degassing source_heating Heat mCP Source degassing->source_heating deposition Deposit mCP Film (Monitor Rate & Thickness) source_heating->deposition cooling Cool Down deposition->cooling afm AFM (Morphology) cooling->afm pl PL Spectroscopy (Optical Properties) cooling->pl xrd XRD (Crystallinity) cooling->xrd electrical Electrical Measurements (Mobility) cooling->electrical

Caption: Experimental workflow for the vacuum deposition and characterization of mCP thin films.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Film Quality (e.g., Delamination, Roughness, Low PL) contamination Substrate Contamination start->contamination parameters Incorrect Deposition Parameters start->parameters vacuum Poor Vacuum Quality start->vacuum material Impure Source Material start->material clean Improve Substrate Cleaning contamination->clean optimize Optimize Rate, Temp., Distance parameters->optimize pump Check for Leaks, Degas System vacuum->pump purify Use High-Purity mCP material->purify end Good Film Quality clean->end Re-deposit optimize->end Re-deposit pump->end Re-deposit purify->end Re-deposit

Caption: A logical flowchart for troubleshooting common issues in mCP thin film deposition.

References

Technical Support Center: Morphological Stability of mCP Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and use of meta-Cresol Purple (mCP) films.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with mCP films.

Problem 1: Cracking or Peeling of the mCP Film During or After Drying

Possible Causes:

  • High Shrinkage Stress: The polymer film experiences significant stress as the solvent evaporates, leading to cracks if the film strongly adheres to the substrate.[1][2]

  • Inappropriate Solvent Evaporation Rate: Rapid solvent evaporation can induce stress and cracking.[3]

  • Film Thickness: Thicker films are more prone to cracking due to larger stress gradients.[2][3]

  • Poor Adhesion to the Substrate: If the film does not adhere well, it may peel or delaminate.

  • Substrate Stiffness: A very rigid substrate can prevent the film from shrinking, increasing internal stress.[2]

Solutions:

SolutionDescription
Control Solvent Evaporation Dry the films in a controlled environment (e.g., a desiccator with a saturated solvent atmosphere) to slow down the evaporation rate.[3]
Optimize Film Thickness Aim for the minimum thickness required for your application. Consider building up thicker films by applying multiple thin layers, allowing each layer to dry before applying the next.[4]
Use of Plasticizers Incorporate plasticizers like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) into the film formulation. Plasticizers increase the flexibility of the polymer chains, reducing brittleness and the likelihood of cracking.[5][6][7][8]
Substrate Surface Treatment Ensure the substrate is clean and, if necessary, treat its surface to improve adhesion. For some applications, a less adhesive surface might be beneficial to allow for uniform shrinkage without cracking.[3]
Choice of Polymer Matrix Select a polymer that has good film-forming properties and is compatible with mCP.

Problem 2: Leaching of mCP from the Film

Possible Causes:

  • Poor Encapsulation: The mCP dye is not effectively trapped within the polymer matrix.

  • High Dye Concentration: An excess of mCP can lead to the formation of aggregates that are more likely to leach out.

  • Polymer Porosity: A highly porous film structure allows for easier diffusion of the dye into the surrounding environment.

  • Incompatibility between Dye and Polymer: If the mCP and the polymer are not chemically compatible, the dye will have a higher tendency to migrate.

  • Presence of Plasticizers: While beneficial for flexibility, some plasticizers can increase polymer chain mobility and facilitate the leaching of additives.[8]

Solutions:

SolutionDescription
Cross-linking the Polymer Matrix Introduce a cross-linking agent to create a more tightly bound polymer network, which can physically entrap the mCP molecules more effectively. Citric acid can be used as a cross-linker in starch-based films.[6]
Encapsulation of mCP Encapsulate the mCP in a protective material before incorporating it into the film matrix. This can enhance its stability and reduce leaching.[9][10]
Use of a Hydrophobic Film Matrix A more hydrophobic polymer can reduce the ingress of water, which can be a vehicle for mCP leaching.[9][10]
Application of a Protective Layer Coat the mCP film with a thin, transparent, and impermeable layer to prevent the dye from coming into contact with the external environment.[9][10]
Optimize Additive Concentrations Carefully balance the concentrations of mCP and any plasticizers to achieve the desired properties without promoting excessive leaching.[11]

Problem 3: Fading or Discoloration of the mCP Film (Photodegradation)

Possible Causes:

  • Exposure to UV Light: mCP, like many organic dyes, is susceptible to degradation upon exposure to ultraviolet radiation.[12][13][14]

  • Presence of Oxygen: Photodegradation is often an oxidative process.

  • High Temperatures: Elevated temperatures can accelerate the rate of photodegradation.[9]

Solutions:

SolutionDescription
Incorporate UV Stabilizers Add UV absorbers or hindered amine light stabilizers (HALS) to the film formulation to protect the mCP from UV radiation.[15]
Use of an Opaque or UV-blocking Matrix If transparency is not a primary requirement, a polymer matrix that inherently blocks UV light can be used.
Storage in Dark Conditions Store the mCP films in a dark place when not in use to minimize exposure to light.[13]
Inert Atmosphere For highly sensitive applications, consider preparing and using the films in an inert atmosphere (e.g., under nitrogen) to reduce oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of mCP to use in my film?

The optimal concentration of mCP depends on the desired color intensity and the thickness of your film. A good starting point is typically in the range of 0.01% to 0.05% (w/w) of the polymer weight.[11] It is important to perform a concentration series to determine the best performance for your specific application, as high concentrations can lead to aggregation and leaching.

Q2: How does the choice of polymer affect the stability of the mCP film?

The polymer matrix plays a critical role. A polymer with good film-forming properties and chemical compatibility with mCP is essential. For example, hydrophilic polymers like polyvinyl alcohol (PVA) can facilitate ion diffusion, which is important for a rapid pH response, but may also be more prone to dye leaching in aqueous environments.[11] The crystallinity and morphology of the polymer also influence leaching and mechanical stability.[16]

Q3: Can I use unpurified mCP for my films?

It is highly recommended to use purified mCP. Commercial mCP can contain impurities that absorb light at similar wavelengths to the indicator, leading to significant errors in pH measurements and affecting the color consistency of your films.[17][18][19] Purification can be achieved using techniques like flash chromatography or HPLC.[14][19]

Q4: My mCP films are too brittle. How can I improve their flexibility?

Brittleness is a common issue, especially with certain polymers. The addition of a plasticizer is the most effective way to improve flexibility.[5][6] Glycerol and polyethylene glycol (PEG) are commonly used plasticizers.[5][7][11] The concentration of the plasticizer needs to be optimized, as excessive amounts can lead to overly soft films and increased additive leaching.[8]

Q5: How does temperature affect the stability of mCP films?

Temperature can affect stability in several ways. High temperatures can accelerate the degradation of both the mCP dye and the polymer matrix.[9][20] For some polymers, thermal annealing at a moderate temperature can improve the film's structural order and stability. However, excessive heat can also lead to discoloration or deformation. It is crucial to consider the thermal stability of all components in your film formulation.

Experimental Protocols

Protocol 1: Preparation of a PVA-based mCP Film with a Plasticizer

  • Preparation of PVA Solution:

    • Dissolve polyvinyl alcohol (PVA) in deionized water to a concentration of 10% (w/v).

    • Heat the solution to 90°C with constant stirring until the PVA is completely dissolved.

    • Allow the solution to cool to room temperature.

  • Addition of Plasticizer and mCP:

    • Add a plasticizer, such as polyethylene glycol (PEG), to the PVA solution. A typical starting concentration is 6% (w/w of PVA).[11]

    • Prepare a stock solution of purified mCP in ethanol.

    • Add the mCP stock solution to the PVA/PEG mixture to achieve a final mCP concentration of 0.02% (w/w of PVA).[11]

    • Stir the final solution thoroughly to ensure homogeneity.

  • Film Casting:

    • Pour a specific volume of the solution into a petri dish or onto a flat substrate.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Drying:

    • Dry the film in a dust-free environment at room temperature for 24-48 hours. For more controlled drying, a desiccator can be used.

    • Once dry, carefully peel the film from the substrate.

Protocol 2: Quantification of mCP Leaching

  • Sample Preparation:

    • Cut a known area and weight of the mCP film.

  • Leaching Experiment:

    • Immerse the film sample in a known volume of a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH.

    • Place the container on a shaker at a constant, gentle speed and maintain a constant temperature.

  • Sample Collection:

    • At predetermined time intervals, collect an aliquot of the buffer solution.

  • Analysis:

    • Analyze the concentration of leached mCP in the collected aliquots using a UV-Vis spectrophotometer. The absorbance should be measured at the characteristic wavelength for mCP at the pH of the buffer.

    • Create a calibration curve with known concentrations of mCP in the same buffer to quantify the amount of leached dye.

Visualizations

Experimental_Workflow_Film_Preparation cluster_solution_prep Solution Preparation cluster_film_formation Film Formation PVA Dissolve PVA in Water Cool Cool to Room Temp PVA->Cool Add_Plasticizer Add Plasticizer (e.g., PEG) Cool->Add_Plasticizer Add_mCP Add mCP Solution Add_Plasticizer->Add_mCP Mix Thorough Mixing Add_mCP->Mix Cast Cast Solution onto Substrate Mix->Cast Dry Dry Film Cast->Dry Peel Peel Film from Substrate Dry->Peel Final_Film Final_Film Peel->Final_Film Final mCP Film

Caption: Workflow for the preparation of a plasticized mCP film.

Troubleshooting_Logic Start Film Instability Issue Cracking Cracking / Peeling Start->Cracking Leaching Dye Leaching Start->Leaching Fading Color Fading Start->Fading Sol_Evap Sol_Evap Cracking->Sol_Evap Control Evaporation Sol_Thickness Sol_Thickness Cracking->Sol_Thickness Optimize Thickness Sol_Plasticizer_C Sol_Plasticizer_C Cracking->Sol_Plasticizer_C Add Plasticizer Sol_Crosslink Sol_Crosslink Leaching->Sol_Crosslink Cross-link Polymer Sol_Encapsulate Sol_Encapsulate Leaching->Sol_Encapsulate Encapsulate Dye Sol_Protect Sol_Protect Leaching->Sol_Protect Add Protective Layer Sol_UV_Stab Sol_UV_Stab Fading->Sol_UV_Stab Add UV Stabilizer Sol_Storage Sol_Storage Fading->Sol_Storage Store in Dark Sol_Inert Sol_Inert Fading->Sol_Inert Use Inert Atmosphere

Caption: Troubleshooting logic for common mCP film stability issues.

References

Technical Support Center: 1,3-Bis(N-carbazolyl)benzene (mCP) in OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the use and degradation of 1,3-Bis(N-carbazolyl)benzene (mCP) in Organic Light-Emitting Diode (OLED) devices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (mCP) and why is it a common host material in OLEDs?

A1: this compound, commonly known as mCP, is an organic semiconductor widely used as a host material in OLEDs. Its popularity stems from several key properties:

  • High Triplet Energy (ET): mCP possesses a high triplet energy of approximately 2.91 eV.[1][2] This allows it to efficiently host high-energy emitters, particularly blue phosphorescent and thermally activated delayed fluorescence (TADF) dopants, without quenching their excited states.

  • Deep HOMO Level: It has a very deep highest occupied molecular orbital (HOMO) level at around 5.9 eV, which helps in charge confinement and device engineering.[1]

  • Energy Transfer: It facilitates effective energy transfer to phosphorescent dopants, which is crucial for achieving high quantum efficiency in OLEDs.[2]

Q2: What are the primary intrinsic degradation mechanisms that limit the lifetime of mCP-based OLEDs?

A2: Intrinsic degradation involves chemical and physical changes within the OLED materials during operation.[3][4] For mCP, a primary concern is its stability under electrical stress. The key mechanisms include:

  • Exciton-Induced Degradation: High concentrations of excitons, particularly long-lived triplet excitons, can transfer their energy to mCP molecules, promoting chemical reactions.[3] This process can lead to the formation of non-emissive species, which act as luminescence quenchers.[3]

  • Bond Dissociation: The C-N bond connecting the carbazole (B46965) moiety to the central benzene (B151609) ring is often the most vulnerable part of the molecule. In an excited or charged state, this bond can cleave, forming reactive radical species that lead to irreversible molecular breakdown.[5]

  • Formation of Charge Traps: Degradation byproducts can act as deep charge traps within the emissive layer.[3] This trapping of charges can lead to an increase in driving voltage and a decrease in recombination efficiency.

Q3: How do operational temperature and current density affect the degradation of mCP?

A3: Both high temperature and high current density are significant stress factors that accelerate the degradation of OLEDs.[6]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions and promote the diffusion of materials or ions between layers.[3] Studies have shown that temperature can be a more dominant factor in luminance degradation than current density.[6]

  • Current Density: High current density increases the concentration of charge carriers and excitons, leading to a higher probability of destructive events like triplet-polaron annihilation and triplet-triplet annihilation, which can accelerate material degradation.[7]

Section 2: Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: My mCP-based device shows a rapid decrease in luminance and a shorter-than-expected operational lifetime.

  • Possible Cause: This is a classic sign of intrinsic material degradation, likely driven by excitonic processes. The high triplet energy of mCP makes it a good host, but it can still be susceptible to degradation if triplet excitons are not efficiently transferred to the guest emitter, leading to exciton (B1674681) accumulation on the host.[3][7]

  • Troubleshooting Steps:

    • Analyze Electroluminescence (EL) Over Time: Continuously monitor the EL spectrum during accelerated aging. The emergence of new, broader peaks at different wavelengths can indicate the formation of emissive degradation byproducts.[8]

    • Evaluate Energy Level Alignment: Ensure the energy levels of the host (mCP) and guest (emitter) are properly aligned for efficient energy transfer. Poor alignment can lead to excitons remaining on mCP molecules for longer durations.

    • Check Dopant Concentration: An insufficient dopant concentration may result in incomplete energy transfer from host to guest, increasing the exciton density on mCP.

  • Proposed Solutions:

    • Optimize the device stack by introducing interlayers that improve charge balance and confine the recombination zone squarely within the doped emissive layer.

    • Consider a mixed-host architecture to improve charge transport and reduce exciton concentration on any single molecular species.

Problem 2: The driving voltage of my device increases significantly during operation, requiring more power to achieve the same brightness.

  • Possible Cause: A rising voltage often points to the formation of charge traps or the degradation of interfacial layers.[3] When mCP molecules degrade, the byproducts can have energy levels that lie within the bandgap of the host material, effectively trapping charge carriers and impeding current flow.

  • Troubleshooting Steps:

    • Perform Advanced Electrical Analysis: Use techniques like impedance spectroscopy or Charge Extraction by Linearly Increasing Voltage (CELIV) to probe the density and energy level of trap states in fresh versus aged devices.[9]

    • Conduct Interfacial Chemical Analysis: Employ surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) with depth profiling to analyze the chemical composition at the interfaces of the mCP layer in a degraded device.[3][10] This can reveal elemental diffusion (e.g., from a cathode) or localized chemical reactions.

  • Proposed Solutions:

    • Use sublimed, high-purity mCP to minimize initial impurities that could act as charge traps.

    • Incorporate charge transport layers that are well-matched with mCP's energy levels to ensure smooth injection and prevent charge accumulation at interfaces.[11]

Problem 3: The emission color of my device shifts, or a parasitic, long-wavelength emission appears over time.

  • Possible Cause: This strongly suggests that the mCP host itself is degrading into a new chemical species with different photophysical properties. Cleavage of the C-N bond, for example, can lead to the formation of molecules that emit light at a different, often longer, wavelength than the intended emitter.

  • Troubleshooting Steps:

    • Deconstruct and Analyze the Emissive Layer: After aging the device, carefully remove it from the substrate in an inert environment.

    • Perform Mass Spectrometry: Dissolve the organic material and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or Laser Desorption/Ionization Mass Spectrometry (LDI-MS) to identify the molecular weights of potential degradation products.[10]

    • Correlate with Photoluminescence (PL): Measure the PL spectrum of the extracted material and compare it to the parasitic peak observed in the aged device's EL spectrum.

  • Proposed Solutions:

    • Chemically modify the mCP structure to enhance the C-N bond dissociation energy, making it more resilient to degradation.[5]

    • Ensure a highly efficient and rapid energy transfer pathway from mCP to the dopant to minimize the time excitons spend on the host, thereby reducing the probability of degradation reactions.

Section 3: Diagrams and Visualizations

Degradation Pathway

cluster_0 Electrical Stress cluster_1 Degradation Event cluster_2 Device Impact mCP mCP Ground State Exciton Triplet Exciton on mCP mCP->Exciton Charge Recombination Cleavage C-N Bond Cleavage Exciton->Cleavage High Excitonic Energy Radicals Radical Intermediates Cleavage->Radicals Products Stable Degradation Products Radicals->Products Further Reactions Failure Luminance Decay & Voltage Rise Products->Failure Creates Traps & Quenching Sites

Caption: Simplified intrinsic degradation pathway of mCP under electrical stress.

Experimental Workflow for Degradation Analysis

cluster_electrical Electrical & Optical Analysis cluster_chemical Post-Mortem Chemical Analysis start Device Failure Observed (e.g., LT50 Reached) ivl I-V-L Characterization start->ivl impedance Impedance Spectroscopy start->impedance el_spec EL Spectroscopy vs. Time start->el_spec disassembly Device Disassembly (Inert Atmosphere) start->disassembly end Identify Degradation Mechanism ivl->end impedance->end el_spec->end xps XPS / TOF-SIMS (Interface Analysis) disassembly->xps ms GC-MS / LDI-MS (Bulk Film Analysis) disassembly->ms xps->end ms->end

Caption: Experimental workflow for diagnosing OLED degradation mechanisms.

Troubleshooting Logic Tree

q1 Symptom: Rapid Luminance Decay q2 Is Driving Voltage Stable or Rising? q1->q2 a1 Cause: Voltage Rise Suggests Charge Trapping or Interface Degradation q2->a1 Rising a2 Cause: Stable Voltage Suggests Exciton Quenching or Non-Radiative Recombination q2->a2 Stable t1 Action: Perform Impedance/CELIV and XPS Depth Profiling a1->t1 t2 Action: Perform Time-Resolved PL and analyze EL spectra for parasitic emission a2->t2

Caption: Troubleshooting logic for rapid luminance decay in mCP-based devices.

Section 4: Data and Protocols

Data Summary

Table 1: Key Photophysical and Electrical Properties of mCP

Property Value Reference
Chemical Formula C₃₀H₂₀N₂ [1]
Molecular Weight 408.49 g/mol [1]
Triplet Energy (ET) 2.91 eV [1][2]
HOMO Level 5.9 eV [1]
LUMO Level 2.4 eV [1]

| Melting Point | 173-178 °C |[1] |

Table 2: Summary of Common Degradation Factors and Observables

Stress Factor Observable Effect Probable Intrinsic Mechanism Recommended Analysis Technique
High Current Density Rapid Luminance Decay, Efficiency Roll-off Triplet-Triplet Annihilation, Exciton-Polaron Annihilation Time-Resolved EL/PL, Device Aging Studies
High Temperature Increased Rate of Luminance Decay, Voltage Rise Accelerated Chemical Reactions, Increased Ion Diffusion Temperature-dependent Lifetime Tests, TOF-SIMS
Prolonged Operation Voltage Rise, Formation of Dark Spots Formation of Charge Traps from Degraded Molecules Impedance Spectroscopy, Spatially Resolved EL

| UV Exposure | Photodegradation (yellowing of film) | Photochemical Reactions, Bond Cleavage | UV-Vis Absorption, PL Spectroscopy |

Experimental Protocols

Protocol 1: Accelerated Lifetime Testing (Constant Current Stress)

  • Device Preparation: Encapsulate the fabricated OLED device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from ambient oxygen and moisture.

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.

  • Stress Application: Place the device on a temperature-controlled stage. Apply a constant DC current density (e.g., 10 mA/cm², 50 mA/cm², or 100 mA/cm²) using a source-measure unit (SMU).

  • Continuous Monitoring: Continuously record the luminance (using a calibrated photodiode) and the device voltage over time.[9] The lifetime is often defined as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.

  • Intermittent Full Characterization: Periodically interrupt the stress test to perform a full J-V-L sweep and EL spectral measurement to track changes in efficiency and color coordinates.

Protocol 2: Post-Mortem Analysis via Mass Spectrometry

  • Device Selection: Use a device that has been aged to a significant degree (e.g., past its LT50) and a pristine, unstressed device as a control.

  • Delamination: In an inert environment, carefully separate the device layers. This can be achieved through mechanical peeling or solvent-assisted methods, depending on the device stack. The goal is to isolate the emissive layer containing mCP.

  • Sample Preparation for GC-MS: Dissolve the isolated organic layer in a suitable high-purity solvent (e.g., chloroform (B151607) or toluene).

  • Analysis: Inject the resulting solution into a GC-MS system. The gas chromatograph will separate the different molecular components, and the mass spectrometer will provide the mass-to-charge ratio of each component, allowing for the identification of the parent mCP molecule and any lower or higher molecular weight byproducts.[3]

  • Analysis via LDI-MS: For direct analysis of the film, a small piece of the isolated layer can be analyzed using Laser Desorption/Ionization Mass Spectrometry (LDI-MS). This technique can identify degradation products directly from the solid state, which is useful for insoluble byproducts.[10]

  • Data Interpretation: Compare the mass spectra of the aged device to the control device. New peaks in the aged sample correspond to degradation products.

References

Technical Support Center: Overcoming Efficiency Roll-off in mCP-based TADF OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with mCP-based Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs), specifically focusing on the challenge of efficiency roll-off.

Troubleshooting Guides

Issue: Significant drop in external quantum efficiency (EQE) at increasing current densities.

Possible Cause 1: Triplet-Triplet Annihilation (TTA) and Singlet-Triplet Annihilation (STA)

At high current densities, the concentration of triplet excitons on the TADF emitter molecules increases. If the reverse intersystem crossing (rISC) rate from the triplet state (T1) to the singlet state (S1) is not fast enough, these accumulated triplet excitons can interact with each other (TTA) or with singlet excitons (STA), leading to non-radiative decay and a reduction in efficiency.[1][2]

Troubleshooting Steps:

  • Host Material Selection: While mCP is a common host, its unipolar (hole-transporting) nature can lead to an imbalance of charge carriers and a narrow recombination zone, exacerbating TTA and STA.[3][4] Consider using a host with bipolar charge transport properties or a mixed-host system to broaden the recombination zone and reduce exciton (B1674681) concentration. For instance, mixing mCP with an electron-transporting host like DPEPO has shown to improve performance.[5]

  • Emitter Concentration Optimization: The concentration of the TADF emitter doped into the mCP host is critical. High concentrations can lead to aggregation-caused quenching and increase the probability of TTA. Systematically vary the doping concentration (e.g., from 5 wt% to 20 wt%) to find the optimal balance between efficient energy transfer and minimized annihilation processes.

  • TADF Emitter Design: Emitters with shorter delayed fluorescence lifetimes tend to exhibit reduced efficiency roll-off.[1][2] If possible, consider TADF emitters designed for faster rISC rates. Some novel TADF compounds can exhibit dual delayed fluorescence in a weakly polar host like mCP, which can dilute the concentration of triplet excitons and suppress TTA.[1][2][6]

Possible Cause 2: Polaron-Induced Quenching

At high operational voltages, the concentration of charge carriers (polarons) within the emissive layer increases. These polarons can interact with singlet or triplet excitons, leading to non-radiative quenching and contributing to efficiency roll-off.[7]

Troubleshooting Steps:

  • Improve Carrier Mobility: Enhancing the mobility of both electrons and holes in the emissive layer can lead to faster charge recombination, reducing the steady-state concentration of polarons and thus minimizing polaron-induced quenching.[7] This can be achieved by optimizing the host material system and the device architecture.

  • Device Architecture Optimization: Modifying the thickness of the charge transport and blocking layers can help to achieve a more balanced charge injection and recombination within the emissive layer, reducing the accumulation of polarons at the interfaces.

Frequently Asked Questions (FAQs)

Q1: Why is efficiency roll-off more pronounced in my mCP-based TADF OLED compared to devices with other hosts like DPEPO?

A1: The choice of host material significantly impacts the efficiency and roll-off characteristics of TADF OLEDs.[3][4] mCP is a hole-transporting type host, while a host like DPEPO is an electron-transporting type.[3] A device using mCP as the host may exhibit a less balanced charge carrier injection and transport compared to a device with a bipolar host or an electron-transporting host, leading to a higher concentration of excitons and polarons in a narrow recombination zone, which in turn accelerates annihilation processes and causes more severe efficiency roll-off.[3][4] For example, a deep-blue TADF emitter showed a maximum external quantum efficiency (EQE) of 2.63% in an mCP host, compared to 4% in a DPEPO host, with the roll-off being suppressed in the DPEPO-based device.[3][4]

Q2: What is the effect of the host's polarity on the performance of the TADF emitter?

A2: The polarity of the host material can influence the excited state properties of the TADF emitter. A host with weak polarity, like mCP, can promote the generation of dual delayed fluorescence in certain D-A type TADF molecules.[1][2] This phenomenon can lead to a reduction in the concentration of triplet excitons and consequently suppress TTA, resulting in reduced efficiency roll-off.[1][2] In contrast, a strong polar host might stabilize the charge-transfer state of the emitter differently, potentially leading to a single, longer delayed fluorescence lifetime and more pronounced roll-off.[6]

Q3: Can I improve the performance of my mCP-based device without completely changing the host material?

A3: Yes, several strategies can be employed. One effective approach is to use a mixed-host system. By co-hosting the TADF emitter in a mixture of mCP and an electron-transporting material, you can improve the charge balance within the emissive layer. For instance, mixing mCP with DPEPO has been shown to significantly enhance the EQE compared to using mCP alone.[5] Additionally, carefully optimizing the emitter doping concentration and the thickness of the surrounding charge-transporting and blocking layers can lead to improved performance and reduced roll-off.

Data Presentation

Table 1: Comparison of TADF OLED Performance with Different Host Materials

TADF EmitterHost MaterialMax. EQE (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Roll-off CharacteristicsReference
DMOC-DPSmCP2.634.125338-[3][4]
DMOC-DPSDPEPO4.05.778185Roll-off suppressed at 1000 cd/m²[3][4]
PXZ-CMOmCP (Device G1)12.138.2>1000EQE of 10.4% at 1000 cd/m²[1][2][6]
PXZ-CMODPEPO (Device G2)11.833.1>1000EQE of 6.4% at 1000 cd/m²[1][2][6]

Experimental Protocols

Methodology for Characterizing Efficiency Roll-off in TADF OLEDs

  • Device Fabrication:

    • Substrates: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

    • Organic Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates are monitored using a quartz crystal microbalance.

    • Device Structure Example: ITO / Hole Injection Layer (e.g., HAT-CN, 10 nm) / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (mCP doped with X wt% TADF emitter, 20 nm) / Electron Transport Layer (e.g., B3PYMPM, 50 nm) / Electron Injection Layer (e.g., LiF, 1 nm) / Al Cathode (100 nm). The doping concentration (X wt%) of the TADF emitter in the mCP host should be systematically varied (e.g., 5%, 10%, 15%).

  • Device Characterization:

    • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode.

    • Electroluminescence (EL) Spectra: EL spectra are recorded with a spectroradiometer at different current densities.

    • External Quantum Efficiency (EQE) Calculation: The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

    • Efficiency Roll-off Analysis: The EQE is plotted as a function of current density and luminance. The roll-off is typically quantified as the percentage decrease in EQE from its maximum value to its value at a specific luminance (e.g., 100 cd/m², 1000 cd/m²).

Mandatory Visualization

G cluster_exciton_formation Exciton Formation cluster_tadf_process TADF Mechanism cluster_rolloff_mechanisms Efficiency Roll-off Mechanisms ChargeInjection Charge Injection (Holes and Electrons) ExcitonFormation Exciton Formation (25% Singlets, 75% Triplets) ChargeInjection->ExcitonFormation S1 S1 (Singlet State) ExcitonFormation->S1 25% T1 T1 (Triplet State) ExcitonFormation->T1 75% Fluorescence Prompt Fluorescence S1->Fluorescence k_r DelayedFluorescence Delayed Fluorescence S1->DelayedFluorescence k_r STA Singlet-Triplet Annihilation (STA) S1->STA Interaction with Triplets RISC Reverse Intersystem Crossing (rISC) T1->RISC k_rISC TTA Triplet-Triplet Annihilation (TTA) T1->TTA High Triplet Concentration TPQ Triplet-Polaron Quenching T1->TPQ Interaction with Polarons RISC->S1 NonRadiativeDecay NonRadiativeDecay TTA->NonRadiativeDecay Non-Radiative Decay STA->NonRadiativeDecay TPQ->NonRadiativeDecay

Caption: Key processes in a TADF OLED, from exciton formation to competing radiative and non-radiative decay pathways that lead to efficiency roll-off.

G cluster_workflow Troubleshooting Workflow for Efficiency Roll-off Start High Efficiency Roll-off Observed in mCP-based TADF OLED CheckConcentration Is Emitter Concentration Optimized? Start->CheckConcentration CheckHost Is Charge Transport Balanced? CheckConcentration->CheckHost Yes OptimizeConcentration Vary Emitter Doping Concentration CheckConcentration->OptimizeConcentration No CheckEmitter Is Emitter Prone to Annihilation? CheckHost->CheckEmitter Yes UseMixedHost Introduce Electron-Transporting Host (e.g., DPEPO) to form a mixed host CheckHost->UseMixedHost No ModifyDevice Optimize Charge Transport Layers CheckHost->ModifyDevice Partially SelectNewEmitter Consider Emitter with Shorter Delayed Fluorescence Lifetime CheckEmitter->SelectNewEmitter Yes End Reduced Efficiency Roll-off CheckEmitter->End No OptimizeConcentration->CheckHost UseMixedHost->CheckEmitter ModifyDevice->CheckEmitter SelectNewEmitter->End

Caption: A logical workflow for systematically troubleshooting and mitigating efficiency roll-off in mCP-based TADF OLEDs.

References

Improving charge injection and transport in mCP-based devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with mCP (1,3-Bis(carbazol-9-yl)benzene) in electronic devices, particularly focusing on challenges related to charge injection and transport.

Frequently Asked Questions (FAQs)

Q1: What is mCP and why is it used in electronic devices like OLEDs?

A: mCP, or 1,3-Bis(N-carbazolyl)benzene, is an organic semiconductor widely used in Organic Light-Emitting Diodes (OLEDs). Its primary advantages are a high triplet energy (ET ≈ 2.9 eV) and a deep highest occupied molecular orbital (HOMO) level (≈ -5.9 eV).[1] This high triplet energy makes it an excellent host material for blue phosphorescent emitters, as it can efficiently transfer energy to the dopant without quenching it. Its deep HOMO level also makes it effective as a hole-blocking or electron-transporting material in certain device architectures.

Q2: What are the typical HOMO and LUMO energy levels for mCP?

A: The energy levels of mCP can vary slightly depending on the measurement technique and film morphology, but they are generally reported as:

  • HOMO (Highest Occupied Molecular Orbital): ~ -5.9 eV[1][2][3]

  • LUMO (Lowest Unoccupied Molecular Orbital): ~ -2.4 eV[2][3] The large energy gap (~3.5 eV) is a key feature of mCP.[3]

Q3: What does it mean that mCP has imbalanced charge transport?

A: mCP is known to have significantly better hole transport characteristics than electron transport. The hole mobility (μh) in mCP is reported to be much larger than its electron mobility (μe).[4] This imbalance can lead to an accumulation of holes and a shift of the recombination zone within the device, often resulting in reduced efficiency and operational stability if not properly managed in the device architecture.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and testing of mCP-based devices.

Problem 1: High Driving Voltage or High Turn-On Voltage

Q: My mCP-based device requires a very high voltage to turn on and operate. What are the likely causes and solutions?

A: A high driving voltage is one of the most common issues and typically points to significant energy barriers for charge injection or poor charge transport within the device.

Potential Causes:

  • Poor Electron Injection: There is likely a large energy barrier between the LUMO of your mCP layer (~ -2.4 eV) and the work function of the cathode (e.g., Aluminum @ ~ -4.2 eV).[4] This mismatch makes it difficult for electrons to be injected into the device.

  • Poor Hole Injection: While less common due to mCP's hole-transporting nature, a significant energy barrier between the anode's work function (e.g., ITO @ ~ -4.8 eV) and the HOMO of the hole-transport layer (HTL), or between the HTL and mCP, can increase the voltage required.[5]

  • Imbalanced Charge Transport: The high hole mobility compared to the low electron mobility of mCP can lead to charge accumulation at interfaces, creating an internal electric field that opposes the applied voltage and increases the operational voltage.[4][6]

  • Contaminated Interfaces or Poor Layer Quality: Impurities or morphological defects at the interfaces between layers can create charge traps, impeding charge flow and increasing the required voltage.[5]

Solutions:

  • Introduce an Electron Injection Layer (EIL) and/or Electron Transport Layer (ETL): This is the most effective solution.

    • An EIL like Lithium Fluoride (LiF) between the ETL and the cathode can significantly lower the electron injection barrier.

    • An ETL with a LUMO level intermediate between mCP and the cathode (e.g., TPBi, Alq3) should be used to facilitate electron transport to the emissive layer.[4] Using a double ETL (e.g., TPBi/Alq3) has been shown to further optimize electron injection.[4]

  • Optimize the Hole Transport Layer (HTL): Ensure the HTL has a HOMO level that provides a stepped energy alignment from the anode to the mCP layer, minimizing the hole injection barrier.

  • Substrate and Layer Preparation: Ensure rigorous cleaning of the ITO substrate (e.g., with solvents and UV-Ozone treatment) to improve the work function and ensure a clean interface for hole injection.[5][7]

start High Driving Voltage Observed? check_injection Review Device Architecture: Is an appropriate ETL/EIL present? start->check_injection Yes add_etl Action: Introduce ETL (e.g., TPBi) and EIL (e.g., LiF/Al). check_injection->add_etl No check_htl Review HTL Energy Levels: Is there a large hole injection barrier (>0.4 eV)? check_injection->check_htl Yes resolved Problem Likely Resolved add_etl->resolved optimize_etl Action: Optimize ETL thickness or use a double-ETL structure. optimize_etl->resolved change_htl Action: Select HTL with better HOMO alignment to Anode and mCP. check_htl->change_htl Yes check_cleaning Review Fabrication Process: Was ITO substrate properly cleaned (e.g., UV-Ozone)? check_htl->check_cleaning No change_htl->resolved check_cleaning->optimize_etl Yes improve_cleaning Action: Implement rigorous substrate cleaning protocol. check_cleaning->improve_cleaning No improve_cleaning->resolved

Caption: Troubleshooting flowchart for diagnosing high driving voltage in mCP devices.

Problem 2: Low Efficiency (EQE) and Poor Brightness

Q: My device has a very low External Quantum Efficiency (EQE) and does not achieve high brightness, even at high currents. Why?

A: Low efficiency suggests that the electrical charges (electrons and holes) are not effectively converting into photons.

Potential Causes:

  • Charge Carrier Imbalance: As mCP's hole mobility is much greater than its electron mobility, an excess of holes can pass through the emissive layer without recombining with electrons.[4] This reduces the probability of exciton (B1674681) formation.

  • Poor Exciton Confinement: The high triplet energy of mCP makes it a good host, but if adjacent layers (like the HTL) have lower triplet energies, excitons can diffuse out of the emissive layer and be quenched non-radiatively.

  • Formation of Non-Emissive Species: Over time or under high current, intrinsic degradation can occur where excitons or charge carriers react with organic materials, creating quenching sites that reduce luminance.[8][9]

  • Recombination Zone Position: An imbalance in charge transport can push the recombination zone to the interface of the emissive layer and the transport layer, where quenching is more likely to occur.

Solutions:

  • Improve Electron Injection/Transport: As with high driving voltage, using an optimized ETL/EIL structure is critical to balance the number of electrons and holes reaching the emissive layer.[4]

  • Use an Electron-Blocking Layer (EBL): Insert an EBL between the emissive layer and the HTL. The EBL should have a high LUMO level to block electrons from leaking and a high triplet energy to confine excitons within the emissive layer.[3]

  • Optimize Doping Concentration: Ensure the phosphorescent dopant concentration in the mCP host is optimized. Too low a concentration leads to poor energy transfer from the host, while too high a concentration can cause aggregation-induced quenching.

  • Use a Mixed-Host System: Blending mCP with another material that has better electron-transporting properties can create a more balanced charge transport environment within the emissive layer itself.

The following table summarizes how introducing an optimized electron transport layer can improve device performance. Data is synthesized from typical results reported in the literature.

Device StructureTurn-On Voltage (V)Max Current Efficiency (cd/A)Max EQE (%)
ITO/HTL/mCP:dopant/Al (No ETL)> 8.0< 2.0< 1.0
ITO/HTL/mCP:dopant/TPBi /LiF/Al (Single ETL)~ 4.5~ 10.0~ 5.0
ITO/HTL/mCP:dopant/TPBi/Alq3 /LiF/Al (Double ETL)[4]~ 4.0> 10.8> 5.5
Problem 3: Rapid Device Degradation and Short Lifetime

Q: My mCP-based device works initially but its brightness rapidly decreases over a short period. What causes this instability?

A: Rapid degradation is a sign of material instability or irreversible physical changes within the device stack.[10]

Potential Causes:

  • Intrinsic Material Degradation: The formation of high-energy excitons can lead to chemical bond dissociation in the organic materials, creating non-emissive species and charge traps.[8][10]

  • Morphological Instability: Amorphous organic films like mCP can crystallize over time, especially when heated by device operation (Joule heating). This creates grain boundaries that hinder charge transport and act as quenching sites.

  • Interfacial Degradation: Accumulation of charges at interfaces can accelerate local chemical reactions, leading to delamination or a breakdown of the interface.

  • External Contamination: Exposure to oxygen and moisture is highly detrimental. These can ingress into the device stack, often forming "dark spots," and quench luminescence or react with the electrodes.[11]

Solutions:

  • Improve Charge Balance: A well-balanced device reduces the population of excess charge carriers and excitons that can cause degradation.[12]

  • Enhance Material Stability: Chemically modifying the mCP molecule (e.g., adding bulky groups like adamantane) can improve its thermal and morphological stability.[13]

  • Strict Encapsulation: Devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using materials like glass lids with UV-cured epoxy and getters to prevent moisture and oxygen ingress.[11]

  • Thermal Management: Operate the device at lower current densities to minimize Joule heating, which accelerates many degradation pathways.[9]

Experimental Protocols & Diagrams

Protocol: Fabrication of a mCP-based Phosphorescent OLED

This protocol outlines the fabrication of a standard blue phosphorescent OLED using mCP as the host material via thermal evaporation.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Immediately treat the substrates with UV-Ozone for 10-15 minutes to increase the ITO work function and remove organic residues.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum (<1 x 10-6 Torr) thermal evaporation chamber.

    • Deposit the layers in the following sequence without breaking vacuum:

      • Hole Injection Layer (HIL): 10 nm of HAT-CN at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): 40 nm of TAPC at a rate of 1.0 Å/s.

      • Emissive Layer (EML): 20 nm of mCP doped with 8-10 wt% FIrpic (iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2)picolinate) co-evaporated at a total rate of 1.0 Å/s.

      • Electron Transport Layer (ETL): 30 nm of TPBi at a rate of 1.0 Å/s.

      • Electron Injection Layer (EIL): 1 nm of LiF at a rate of 0.1 Å/s.

      • Cathode: 100 nm of Aluminum (Al) at a rate of 2.0 Å/s, deposited through a shadow mask to define the active area.

  • Encapsulation:

    • Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to ambient air.

    • Apply a UV-curable epoxy around the perimeter of the active area.

    • Place a glass coverslip on top and press gently to seal.

    • Cure the epoxy with a UV lamp. A desiccant or getter may be placed inside the cavity before sealing for enhanced lifetime.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode/spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

cluster_prep 1. Substrate Preparation cluster_fab 2. Vacuum Deposition cluster_encap 3. Encapsulation (Glovebox) cluster_test 4. Characterization p1 ITO Substrate Cleaning (Solvents, Ultrasonication) p2 UV-Ozone Treatment p1->p2 p3 Load into Evaporator p2->p3 p4 Deposit HIL -> HTL -> EML (mCP:Dopant) -> ETL -> EIL p3->p4 p5 Deposit Cathode (Al) p4->p5 p6 Apply Epoxy Sealant p5->p6 p7 Attach Glass Lid p6->p7 p8 UV Curing p7->p8 p9 J-V-L Measurement p8->p9 p10 Efficiency Calculation (EQE, cd/A, lm/W) p9->p10

Caption: General workflow for fabricating and testing mCP-based OLEDs.

Diagram: Energy Level Alignment

This diagram illustrates the energy levels of materials in a typical mCP-based blue OLED, highlighting the injection barriers that must be overcome.

l1 Energy (eV) l2 l3 l4 l5 l6 ITO_HOMO ITO WF: -4.8 TAPC_HOMO TAPC HOMO: -5.5 ITO_HOMO->TAPC_HOMO Hole Injection (ΔE=0.7eV) mCP_HOMO mCP HOMO: -5.9 TAPC_HOMO->mCP_HOMO Hole Transport (ΔE=0.4eV) TPBi_HOMO TPBi HOMO: -6.2 mCP_HOMO->TPBi_HOMO TAPC_LUMO LUMO: -2.0 mCP_LUMO LUMO: -2.4 TAPC_LUMO->mCP_LUMO TPBi_LUMO LUMO: -2.7 mCP_LUMO->TPBi_LUMO Electron Transport LiF_Al_LUMO LiF/Al WF: -4.2 TPBi_LUMO->LiF_Al_LUMO Electron Injection (ΔE=1.5eV) l_anode Anode l_htl HTL l_eml EML (Host) l_etl ETL l_cathode Cathode

Caption: Energy level diagram showing barriers for charge injection and transport.

References

Technical Support Center: Optimizing OLEDs with mCP Host Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with 1,3-Bis(N-carbazolyl)benzene (mCP) as a host material in Organic Light-Emitting Diodes (OLEDs), with a specific focus on reducing the device turn-on voltage.

Troubleshooting Guide

This guide addresses common problems encountered during the fabrication and testing of OLEDs using mCP, presented in a question-and-answer format.

Q1: My OLED device has a very high turn-on voltage (> 5V). What are the potential causes and how can I fix it?

A high turn-on voltage in mCP-based OLEDs is a frequent issue that can typically be traced back to one of three areas: poor charge injection, imbalanced charge transport, or issues with layer integrity.

  • Poor Charge Injection: This is often the primary cause. A large energy barrier between the electrodes (ITO anode, Al cathode) and the organic layers hinders the injection of holes and electrons into the emissive layer (EML).

    • Solution 1: Substrate Treatment: Ensure the Indium Tin Oxide (ITO) substrate is meticulously cleaned. An oxygen plasma treatment is highly recommended as it can effectively modify the work function of ITO for better hole injection[1][2].

    • Solution 2: Use Injection Layers: Introduce a dedicated Hole Injection Layer (HIL) between the ITO and the Hole Transport Layer (HTL), and an Electron Injection Layer (EIL) like Lithium Fluoride (LiF) between the Electron Transport Layer (ETL) and the cathode[2]. These layers reduce the energy barrier for charge injection.

    • Solution 3: Optimize Transport Layers: The choice of HTL and ETL materials is critical. Select materials with HOMO/LUMO levels that create a stepped pathway for charge injection from the electrode to the mCP host layer[1].

  • Imbalanced Charge Transport: Most blue OLEDs, including those using mCP, tend to be hole-dominant. An excess of holes relative to electrons can lead to recombination outside the desired zone and increase the required voltage[1][3].

    • Solution 1: Optimize ETL: A poor ETL choice can make it difficult for electrons to inject, leading to charge accumulation at the EML/ETL interface[3]. Using an ETL with a lower LUMO level, such as Bphen (3.0 eV) compared to TPBi (2.7 eV), can facilitate easier electron injection and lower the turn-on voltage[1].

    • Solution 2: Employ a Double ETL Structure: Using a double ETL can create a step-down energy barrier, enhancing electron injection and improving device efficiency without complex doping schemes[3].

    • Solution 3: Add a Hole-Blocking Layer (HBL): Incorporating an HBL between the EML and ETL can confine holes within the emissive layer, promoting more balanced charge recombination and improving device performance[2].

  • Layer and Substrate Quality: Physical defects can create short circuits or current leakage paths, degrading performance.

    • Solution: Check Surface Quality: Use substrates with a smooth ITO surface. Roughness or spikes can lead to shorting between the anode and cathode, causing device failure[2]. Ensure uniform deposition of all organic layers.

Q2: The brightness of my device is not uniform, and it burns out quickly at higher voltages. Why is this happening?

Non-uniform brightness and rapid burnout are often related to current leakage and poor film quality.

  • Cause 1: Current Leakage: "Sparks" or localized bright spots during operation are often the result of unevenness in the thin films or dirt on the ITO surface[2]. These points create shorts where high current density can cause localized heating and device failure.

    • Solution: Ensure pristine cleanroom conditions. Thoroughly clean substrates and ensure there are no particles on the surface before deposition. If possible, rotate the substrate during vacuum deposition to improve film uniformity[2].

  • Cause 2: Material Purity: Impurities within the mCP host or other organic materials, particularly halogenated compounds, can act as charge traps and degradation sites, significantly impacting device lifetime and performance[4].

    • Solution: Use sublimation-purified, high-purity grade organic materials. Store materials in a glove box to prevent contamination from moisture and air[4][5].

  • Cause 3: Carrier Imbalance: Severe carrier imbalance can lead to exciton (B1674681) quenching and recombination occurring near the electrodes, which is less efficient and can accelerate material degradation[2].

    • Solution: As mentioned in Q1, optimize the device architecture with appropriate transport, injection, and blocking layers to ensure recombination is confined to the center of the EML[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the key properties of mCP as a host material?

mCP (this compound) is a widely used host material, especially for blue emitters, due to its key properties:

  • High Triplet Energy: It has a high triplet energy (ET) of approximately 2.91 eV, which is sufficient to host high-energy blue phosphorescent and TADF emitters without quenching them[5].

  • Energy Levels: mCP has a deep Highest Occupied Molecular Orbital (HOMO) at ~5.9 eV and a Lowest Unoccupied Molecular Orbital (LUMO) at ~2.4 eV[5]. The deep HOMO level can create a barrier for hole injection if the HTL is not chosen carefully.

Q2: How does the thickness of the transport layers affect the turn-on voltage?

The thickness of the HTL and ETL is crucial.

  • Too Thin: Layers that are too thin may not be continuous, leading to shorts. They may also be insufficient to effectively transport charge or block opposing charge carriers.

  • Too Thick: Excessively thick layers increase the overall series resistance of the device, which directly leads to a higher turn-on voltage and operating voltage[2]. Optimizing layer thickness is an empirical process. For example, in one study, varying the thickness of a TPBi ETL from 20 nm to 35 nm was done to optimize electron injection[3]. Similarly, another study found that adjusting the thickness of a C60 layer in the HIL structure was critical to reducing the operating voltage[6].

Q3: Does the doping concentration of the emitter in the mCP host affect the turn-on voltage?

Yes, the doping concentration can influence the turn-on voltage. While the primary role of the dopant is light emission, its concentration can affect the charge transport characteristics of the emissive layer. In some semiconductor systems, increasing doping concentration can lead to a decrease in threshold voltage due to high electric field effects[7]. However, in OLEDs, an optimal doping concentration is required to balance efficient energy transfer from host to guest and maintaining good charge transport through the host material. Very high concentrations can lead to aggregation and quenching, which may negatively impact voltage and efficiency.

Quantitative Data Summary

The following tables summarize key performance data from referenced experiments to illustrate the impact of different materials and device structures on turn-on voltage.

Table 1: Effect of Hole and Electron Transport Materials on Turn-On Voltage

Device Structure: ITO / HTL / mCP:20wt.% BCzVBi / ETL / LiF / Al

HTLETLTurn-On Voltage (V)Reference
TAPCTPBi~4.0 (estimated from graph)[1]
NPBTPBi~4.2 (estimated from graph)[1]
CBPTPBi~4.82[1]
MoO₃TPBi~3.61[1]
TAPCBphen ~3.4 [1]

Observation: The choice of both HTL and ETL significantly impacts the turn-on voltage. Using MoO₃ as an HTL or Bphen as an ETL resulted in a lower turn-on voltage compared to other common materials[1].

Table 2: Effect of Dopant in mCP Host on Device Performance

DopantTurn-On Voltage (V)Driving Voltage @ 10 mA/cm² (V)Max. Current Efficiency (cd/A)Reference
TDBA-Bz6.799.482.26[8]
TDBA-Cz6.827.757.25[8]

Observation: While the turn-on voltages were similar, the choice of dopant significantly affected the driving voltage and efficiency, likely due to differences in carrier transport abilities and photoluminescent quantum yield[8].

Experimental Protocols

Protocol 1: Fabrication of a Vacuum-Deposited mCP-based OLED

This protocol is based on a common device architecture for fluorescent blue OLEDs[1].

  • Substrate Cleaning:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/□) by ultrasonically sonicating them in acetone, methanol, and deionized water for 5 minutes each, sequentially.

    • Dry the substrates thoroughly with a nitrogen gun.

    • Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to clean the surface and increase the ITO work function.

  • Organic and Cathode Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 × 10⁻⁴ Pa).

    • Deposit the layers sequentially without breaking vacuum:

      • HTL: Deposit a Hole Transport Layer (e.g., 40 nm of TAPC).

      • EML: Co-evaporate the mCP host and the dopant from separate sources to form the Emissive Layer (e.g., 20 nm of mCP doped with 20wt.% BCzVBi). The deposition rates should be carefully controlled to achieve the desired doping concentration.

      • ETL: Deposit an Electron Transport Layer (e.g., 30 nm of TPBi or Bphen).

      • EIL: Deposit a thin Electron Injection Layer (e.g., 1 nm of LiF).

      • Cathode: Deposit the metal cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glove box using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Protocol 2: Fabrication of a Solution-Processed mCP-based OLED

This protocol describes a method for fabricating devices using spin-coating for the emissive layer[3].

  • Substrate Preparation:

    • Clean and treat ITO substrates as described in Protocol 1.

  • HIL Deposition:

    • In air, spin-coat a Hole Injection Layer of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm).

    • Bake the substrates at 150 °C for 15 minutes to remove residual moisture.

  • EML Deposition (in Glovebox):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Prepare a solution by dissolving mCP and the dopant (e.g., FIrpic) in a solvent like chlorobenzene (B131634) at the desired weight ratio.

    • Spin-coat the EML solution onto the PEDOT:PSS layer (e.g., at 3000 rpm).

    • Bake the film at 60 °C for 25 minutes to remove the solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the ETL (e.g., TPBi) and the cathode (e.g., LiF/Al) under high vacuum (< 1 × 10⁻⁴ Pa)[3].

  • Encapsulation:

    • Encapsulate the finished devices inside the glovebox.

Visualizations

Below are diagrams illustrating key concepts for fabricating and troubleshooting mCP-based OLEDs.

OLED_Device_Structure cluster_layers Device Layers cluster_charge Cathode Cathode (e.g., Al) EIL EIL (e.g., LiF) Cathode->EIL ETL ETL (e.g., TPBi) EIL->ETL EML EML (mCP:Dopant) ETL->EML HTL HTL (e.g., TAPC) EML->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate e1 e2 e1->e2 h1 h2 h1->h2 e_source Electrons h_source Holes light hv (Light) Energy_Level_Diagram l1 LUMO l2 HOMO Al Al (4.2) TPBi TPBi (2.7) Al->TPBi e- mCP mCP (2.4) TPBi->mCP TAPC TAPC (2.0) TAPC->mCP ITO ITO (4.8) ITO->TAPC h+ TPBi_H (6.2) mCP_H (5.9) TAPC_H (5.5) Troubleshooting_Workflow start High Turn-On Voltage Observed cause1 Potential Cause: Poor Charge Injection start->cause1 cause2 Potential Cause: Charge Transport Imbalance start->cause2 cause3 Potential Cause: Poor Layer/Device Quality start->cause3 sol1_1 Verify ITO Cleaning & O2 Plasma Treatment cause1->sol1_1 Check Substrate sol1_2 Incorporate/Optimize HIL and EIL cause1->sol1_2 Check Interfaces sol1_3 Select HTL/ETL with Better Energy Level Alignment cause1->sol1_3 Check Materials sol2_1 Optimize ETL Choice (e.g., use Bphen) cause2->sol2_1 Improve e- Injection sol2_2 Implement Hole-Blocking Layer (HBL) cause2->sol2_2 Confine h+ sol2_3 Optimize Layer Thicknesses cause2->sol2_3 Reduce Resistance sol3_1 Check Substrate for Roughness cause3->sol3_1 Prevent Shorts sol3_2 Verify Material Purity (>99.5%) cause3->sol3_2 Reduce Traps sol3_3 Ensure Uniform Layer Deposition cause3->sol3_3 Ensure Integrity

References

Technical Support Center: Enhancing the Operational Lifetime of 1,3-Bis(N-carbazolyl)benzene (mCP) Based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of 1,3-Bis(N-carbazolyl)benzene (mCP) based Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: Why is mCP a commonly used host material for phosphorescent OLEDs, particularly for blue emitters?

A1: this compound (mCP) is a widely utilized host material due to its key properties that are advantageous for phosphorescent OLEDs (PhOLEDs). It possesses a high triplet energy (ET ≈ 2.91 eV), which is crucial for efficiently hosting high-energy blue phosphorescent emitters and preventing back energy transfer from the dopant to the host. Additionally, its deep highest occupied molecular orbital (HOMO) level of approximately 5.9 eV facilitates efficient hole injection and transport, contributing to a more balanced charge recombination within the emissive layer. This balance is essential for achieving high luminous efficiency and operational stability.

Q2: What are the primary degradation mechanisms observed in mCP-based OLEDs?

A2: The degradation of mCP-based OLEDs is often attributed to several factors. A primary mechanism is the intrinsic chemical instability of the organic materials when subjected to high-energy excitons, particularly in blue OLEDs. This can lead to the formation of non-emissive species and a subsequent decrease in luminance. Another significant factor is an imbalance in charge carriers (holes and electrons) within the emissive layer, which can cause exciton (B1674681) quenching at the interfaces with adjacent layers. Furthermore, the relatively low glass transition temperature (Tg) of mCP can lead to morphological instabilities in the thin films under thermal stress during operation, contributing to device failure.

Q3: How does modifying the chemical structure of mCP help in improving device lifetime?

A3: Modifying the chemical structure of mCP can significantly enhance the operational stability of OLEDs. For instance, creating V-shaped host molecules like Cy-mCP, where two mCP units are linked by a cyclohexane (B81311) group, has been shown to improve thermal stability and the film-forming ability of the host layer.[1] These modifications can lead to higher glass transition temperatures, which in turn improves the morphological stability of the emissive layer and prolongs the device lifetime.

Q4: What is the role of an exciton blocking layer (EBL) in enhancing the lifetime of mCP-based OLEDs?

A4: An exciton blocking layer (EBL) is a critical component for improving the lifetime of mCP-based OLEDs. It is typically placed between the emissive layer (EML) and the hole transport layer (HTL). The primary function of the EBL is to confine the excitons within the EML, preventing them from diffusing into the HTL and quenching. This confinement leads to a higher recombination efficiency within the emissive layer and reduces the degradation of the adjacent layers, thereby extending the operational lifetime of the device.

Q5: Can the choice of electron transport layer (ETL) affect the stability of mCP-based devices?

A5: Yes, the electron transport layer (ETL) plays a crucial role in the stability of mCP-based OLEDs. The use of a double ETL structure, for instance, can enhance electron injection and transport, leading to a more balanced charge carrier distribution within the emissive layer. This improved charge balance minimizes exciton quenching at the EML/ETL interface and can significantly improve the luminance and current efficiency of the device.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimentation with mCP-based OLEDs.

Issue Potential Causes Troubleshooting Steps & Solutions
Rapid Luminance Decay 1. Exciton Quenching: Excitons are quenching at the EML interfaces. 2. Material Degradation: The mCP host or the dopant is degrading under electrical stress. 3. Poor Film Morphology: The organic layers have poor morphology, leading to non-radiative recombination pathways.1. Introduce an Exciton Blocking Layer (EBL): Insert a suitable EBL between the EML and the HTL to confine excitons. 2. Modify the Host Material: Consider using a more thermally and morphologically stable host, such as a derivative of mCP. 3. Optimize Deposition Conditions: Adjust the deposition rate and substrate temperature to improve the quality of the thin films.
High Operating Voltage 1. Poor Charge Injection: There is a large energy barrier for hole or electron injection. 2. Low Charge Carrier Mobility: The mobility of charge carriers in one or more organic layers is low. 3. Interface Contamination: Contaminants at the interfaces between layers are impeding charge transport.1. Surface Treatment: Treat the ITO anode with UV-Ozone or Oxygen Plasma to increase its work function and improve hole injection. 2. Use a Double ETL: Employ a double electron transport layer to facilitate better electron injection. 3. Ensure High Purity Materials and Clean Substrates: Use sublimed-grade materials and follow a rigorous substrate cleaning protocol.
Color Shift During Operation 1. Degradation of the Emitter: The phosphorescent dopant is degrading, leading to a change in the emission spectrum. 2. Formation of Emissive Aggregates: The dopant molecules are aggregating, causing a red-shift in the emission. 3. Shift in the Recombination Zone: The location of charge recombination is shifting within the EML.1. Optimize Dopant Concentration: Reduce the dopant concentration to minimize aggregation. 2. Improve Host Material: Use a host with better stability to protect the emitter from degradation. 3. Balance Charge Transport: Adjust the thicknesses and materials of the charge transport layers to maintain a stable recombination zone.
Appearance of Dark Spots 1. Particulate Contamination: Dust or other particles are present on the substrate or in the deposition chamber. 2. Pinholes in the Organic Layers: There are small defects in the organic thin films. 3. Moisture and Oxygen Ingress: The device is not properly encapsulated, allowing moisture and oxygen to penetrate and degrade the organic materials and the cathode.1. Work in a Clean Environment: Fabricate devices in a cleanroom or a glovebox with a low particle count. 2. Optimize Deposition: Ensure uniform and pinhole-free deposition of all layers. 3. Proper Encapsulation: Use a robust encapsulation method, such as glass-to-glass with a UV-cured epoxy resin, to protect the device from the ambient atmosphere.

Data Presentation

The following tables summarize quantitative data on the performance of mCP-based OLEDs with various lifetime enhancement strategies.

Table 1: Comparison of mCP and Modified mCP Host Materials

Host MaterialDevice StructureMaximum EQE (%)Lifetime (LT50 at 1000 cd/m2)Reference
mCPITO/HTL/mCP:Dopant/ETL/LiF/Al~15-20Varies (typically < 100 hours for blue PhOLEDs)General Literature
Cy-mCPITO/HTL/Cy-mCP:Dopant/ETL/LiF/AlSimilar to mCPImproved thermal and operational stability observed[1]

Table 2: Impact of Double Electron Transport Layer (ETL) on mCP-based OLED Performance

ETL ConfigurationDevice StructureMaximum Luminance (cd/m2)Maximum Current Efficiency (cd/A)Reference
Single ETL (TPBi)ITO/PEDOT:PSS/mCP:FIrpic/TPBi/LiF/Al67873.9[2]
Double ETL (TPBi/Alq3)ITO/PEDOT:PSS/mCP:FIrpic/TPBi/Alq3/LiF/Al1305411.4[2]

Experimental Protocols

Protocol 1: Fabrication of a Standard mCP-based Blue Phosphorescent OLED

  • Substrate Cleaning:

    • Sequentially clean pre-patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber.

  • Thin Film Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 5 x 10-6 Torr.

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): Deposit a 10 nm thick layer of HAT-CN at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC at a rate of 1.0 Å/s.

      • Emissive Layer (EML): Co-evaporate mCP and the blue phosphorescent dopant (e.g., FIrpic) at a weight ratio of 90:10 to form a 30 nm thick layer. The deposition rate of mCP should be around 1.8 Å/s, and the dopant rate adjusted accordingly.

      • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of TPBi at a rate of 1.0 Å/s.

      • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF at a rate of 0.1 Å/s.

      • Cathode: Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 5.0 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.

    • Encapsulate the devices by placing a glass lid over the active area and sealing the edges with a UV-curable epoxy resin.

    • Cure the epoxy resin with a UV lamp.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Conduct lifetime measurements by applying a constant current density and monitoring the luminance decay over time.

Mandatory Visualizations

cluster_mcp mCP Molecule cluster_device Typical mCP-based OLED Architecture mcp This compound Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes HTL Hole Transport Layer HIL->HTL EML Emissive Layer (mCP:Dopant) HTL->EML ETL Electron Transport Layer ETL->EML EIL Electron Injection Layer EIL->ETL Cathode Cathode (Al) Cathode->EIL Electrons

Caption: Molecular structure of mCP and a typical OLED device architecture.

cluster_workflow Experimental Workflow for mCP-OLED Fabrication & Testing start Start substrate_prep Substrate Cleaning & Preparation start->substrate_prep deposition Thin Film Deposition (Vacuum Thermal Evaporation) substrate_prep->deposition encapsulation Device Encapsulation (Inert Atmosphere) deposition->encapsulation testing Device Characterization (J-V-L, EL, Lifetime) encapsulation->testing analysis Data Analysis & Troubleshooting testing->analysis end End analysis->end

Caption: A streamlined workflow for the fabrication and testing of mCP-based OLEDs.

cluster_troubleshooting Troubleshooting Logic for Rapid Luminance Decay start Rapid Luminance Decay Observed check_voltage Is Operating Voltage Stable? start->check_voltage voltage_increase Yes: Voltage Increasing check_voltage->voltage_increase Yes voltage_stable No: Voltage Stable check_voltage->voltage_stable No cause_degradation Probable Cause: Material Degradation / Interface Traps voltage_increase->cause_degradation cause_quenching Probable Cause: Exciton Quenching / Poor Morphology voltage_stable->cause_quenching solution_degradation Solution: Improve Material Purity / Optimize Interfaces cause_degradation->solution_degradation solution_quenching Solution: Add EBL / Optimize Deposition cause_quenching->solution_quenching

Caption: A logical flowchart for troubleshooting rapid luminance decay in mCP-OLEDs.

References

Technical Support Center: Troubleshooting Low Quantum Efficiency in mCP-hosted PhOLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues leading to low quantum efficiency (EQE) in 1,3-Bis(N-carbazolyl)benzene (mCP)-hosted Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Frequently Asked Questions (FAQs)

Q1: My mCP-hosted PhOLED exhibits significantly lower External Quantum Efficiency (EQE) than expected. What are the most common causes?

Low EQE in mCP-based PhOLEDs can stem from several factors that disrupt the efficient conversion of electrical energy into light. The primary culprits include:

  • Poor Charge Balance: An imbalance in the number of electrons and holes reaching the emissive layer (EML) is a frequent cause of low efficiency.[1] Since mCP is a hole-transporting type host material, an excess of holes and a lack of electrons in the recombination zone is a common issue.

  • Exciton (B1674681) Quenching: Formed triplet excitons can be annihilated through non-radiative pathways before they can emit a photon. Key quenching mechanisms include:

    • Triplet-Triplet Annihilation (TTA): At high brightness levels, the concentration of triplet excitons becomes high, leading to their mutual annihilation.[2] This is a major contributor to efficiency roll-off.

    • Triplet-Polaron Quenching (TPQ): Triplet excitons can be quenched by charge carriers (polarons) present in the EML.

  • Energy Level Misalignment: Poor alignment of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels between adjacent layers can create energy barriers, hindering efficient charge injection and transport.[3]

  • Insufficient Triplet Energy of Host: The triplet energy of the host material (mCP) must be higher than that of the phosphorescent dopant to ensure efficient energy transfer from the host to the dopant and to confine the triplet excitons on the dopant molecules.[3][4]

  • Suboptimal Layer Thickness: The thickness of each layer in the OLED stack is critical for achieving charge balance and optimizing the location of the recombination zone.[5]

  • Poor Film Morphology: Non-uniformity or roughness in the organic layers can lead to current leakage pathways and non-emissive recombination.

Q2: How can I diagnose the specific cause of low EQE in my device?

A systematic approach involving a combination of electrical and optical characterization techniques is essential for pinpointing the root cause of low efficiency. Here are some key diagnostic experiments:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Analyzing the J-V-L curves can provide initial clues about charge injection and transport issues. A high turn-on voltage, for example, may suggest large injection barriers.

  • Transient Electroluminescence (TrEL): This technique is invaluable for studying charge carrier dynamics and identifying charge imbalance or trapping. A long delay time in the EL signal after applying a voltage pulse can indicate slow carrier transport or deep traps.

  • Photoluminescence Quantum Yield (PLQY): Measuring the PLQY of the mCP:dopant film can help determine if the issue lies with the intrinsic emissive properties of the material system. A low PLQY suggests problems with energy transfer or non-radiative decay within the EML itself.

  • Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of your materials. This data is crucial for assessing energy level alignment at the interfaces of different layers.

Q3: What are some common blue phosphorescent dopants used with mCP, and what are their key properties?

One of the most common blue phosphorescent dopants used with mCP is Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (FIrpic).

MaterialHOMO (eV)LUMO (eV)Triplet Energy (eV)
mCP-5.9-2.42.9
FIrpic-5.8-3.12.65

Q4: What are typical layer thicknesses for an mCP-hosted blue PhOLED?

While the optimal thickness will depend on the specific device architecture and materials used, a common starting point for a solution-processed mCP:FIrpic device is:

LayerMaterialThickness (nm)
Hole Injection Layer (HIL)PEDOT:PSS30-40
Emissive Layer (EML)mCP:FIrpic (e.g., 16 wt%)20-40
Electron Transport Layer (ETL)TPBi30-40
Electron Injection Layer (EIL)LiF0.5-1.0
CathodeAl100

Note: These are representative values and should be optimized for your specific process.

Troubleshooting Guides

Issue 1: High Turn-on Voltage and Low EQE

Possible Cause: Poor charge injection due to energy level misalignment.

Troubleshooting Steps:

  • Verify Energy Levels: Use Cyclic Voltammetry to measure the HOMO and LUMO levels of your mCP, dopant, and transport layer materials.

  • Introduce/Optimize Injection Layers:

    • Ensure a suitable Hole Injection Layer (HIL) like PEDOT:PSS is used between the anode (ITO) and the EML.

    • Incorporate an Electron Injection Layer (EIL) such as LiF between the Electron Transport Layer (ETL) and the cathode (e.g., Al) to reduce the electron injection barrier.

  • Select Appropriate Transport Layers: Choose HTL and ETL materials with HOMO and LUMO levels that create a cascading energy pathway for charge injection into the EML.

Issue 2: Rapid Efficiency Roll-Off at High Brightness

Possible Cause: Triplet-Triplet Annihilation (TTA).

Troubleshooting Steps:

  • Optimize Dopant Concentration: Vary the weight percentage of the phosphorescent dopant in the mCP host. A lower concentration can reduce the probability of TTA, but too low a concentration will lead to incomplete energy transfer from the host.

  • Broaden the Recombination Zone:

    • Adjust the thicknesses of the HTL and ETL to move the recombination zone away from the interfaces and spread it across a wider region of the EML.

    • Consider using a mixed-host system to improve charge balance and broaden the recombination zone.

  • Employ a Tandem Architecture: For high-brightness applications, a tandem OLED structure, which stacks multiple emissive units, can reduce the exciton density in each unit, thereby mitigating TTA.

Experimental Protocols

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the intrinsic emission efficiency of the mCP:dopant emissive layer.

Methodology:

  • Sample Preparation: Spin-coat a thin film of the mCP:dopant blend onto a quartz substrate. The thickness should be similar to that used in the device.

  • Measurement Setup: An integrating sphere coupled to a spectrometer is used for absolute PLQY measurements.[6]

  • Procedure: a. Place the sample inside the integrating sphere. b. Excite the sample with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where the mCP host absorbs strongly. c. Record the emission spectrum of the sample. d. Record the spectrum of the excitation source with the sample in the sphere but not in the direct beam path (to measure scattered excitation light). e. Record the spectrum of the excitation source with an empty sphere. f. The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons, corrected for the system response.[6]

Transient Electroluminescence (TrEL)

Objective: To study charge carrier transport, recombination dynamics, and identify charge trapping.

Methodology:

  • Experimental Setup: The PhOLED is driven by a pulsed voltage source. The resulting light emission is detected by a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode) and recorded by an oscilloscope.[7][8][9]

  • Procedure: a. Apply a rectangular voltage pulse to the device. b. Record the time-resolved electroluminescence signal. c. Analyze the delay time (t_d) between the start of the voltage pulse and the onset of light emission. A longer t_d can indicate slower carrier mobility. d. Examine the rise and decay characteristics of the EL signal. A slow rise time may suggest charge trapping, while a long decay tail can indicate the release of trapped charges.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of the organic semiconductor materials.

Methodology:

  • Experimental Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10] The measurements are performed in a solution of the sample dissolved in an appropriate solvent with a supporting electrolyte.

  • Procedure: a. Dissolve a small amount of the material (e.g., mCP) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). b. Purge the solution with an inert gas (e.g., argon) to remove oxygen.[11] c. Scan the potential of the working electrode and record the resulting current. d. The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, relative to a known reference standard (e.g., ferrocene/ferrocenium).[10]

Visualizations

G cluster_start cluster_diagnosis Diagnosis cluster_analysis Analysis & Root Cause Identification cluster_solutions Troubleshooting Solutions Start Low EQE Observed JV Analyze J-V-L Curves Start->JV TrEL Perform Transient EL Start->TrEL PLQY Measure PLQY Start->PLQY CV Perform Cyclic Voltammetry Start->CV HighV_LowEQE High Turn-on Voltage? JV->HighV_LowEQE RollOff Rapid Roll-off? TrEL->RollOff LowPLQY Low PLQY? PLQY->LowPLQY EnergyMismatch Energy Level Mismatch? CV->EnergyMismatch HighV_LowEQE->RollOff No OptimizeInjection Optimize Injection Layers HighV_LowEQE->OptimizeInjection Yes RollOff->LowPLQY No OptimizeDoping Adjust Dopant Concentration RollOff->OptimizeDoping Yes LowPLQY->OptimizeDoping Yes EnergyMismatch->OptimizeInjection Partially ChangeTransportLayers Change Transport Materials EnergyMismatch->ChangeTransportLayers Yes OptimizeThickness Optimize Layer Thicknesses OptimizeInjection->OptimizeThickness

Caption: Troubleshooting workflow for low EQE in mCP-hosted PhOLEDs.

G cluster_device Device Structure cluster_energy cluster_materials Anode Anode (ITO) HIL HIL EML EML (mCP:Dopant) ETL ETL Cathode Cathode (Al) lumo_level LUMO Anode_homo -4.7 homo_level HOMO HIL_homo -5.2 Anode_homo->HIL_homo Hole Injection mCP_homo -5.9 HIL_homo->mCP_homo Hole Injection mCP_lumo -2.4 Dopant_lumo -3.1 mCP_lumo->Dopant_lumo Energy Transfer Dopant_homo -5.8 mCP_homo->Dopant_homo Energy Transfer ETL_lumo -2.7 ETL_lumo->mCP_lumo Electron Injection ETL_homo -6.2 Cathode_lumo -4.2 Cathode_lumo->ETL_lumo Electron Injection

Caption: Energy level diagram of a typical mCP-hosted PhOLED.

G T1_1 T1 TTA_Process TTA T1_1->TTA_Process T1_2 T1 T1_2->TTA_Process S0_1 S0 S1 S1 S1->S0_1 Delayed Fluorescence or Quenching TTA_Process->S0_1 Non-radiative Decay TTA_Process->S1 Annihilation

Caption: The process of Triplet-Triplet Annihilation (TTA).

References

Validation & Comparative

A Comparative Guide to Host Materials for Phosphorescent OLEDs: 1,3-Bis(N-carbazolyl)benzene (mCP) vs. 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Electronics

In the realm of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the selection of an appropriate host material is paramount to achieving high efficiency, long operational lifetime, and desired color purity. The host material forms the emissive layer's matrix, wherein a phosphorescent guest emitter is dispersed. An ideal host should possess a high triplet energy to confine excitons on the guest, balanced charge transport characteristics to ensure a wide recombination zone, and good thermal and morphological stability. This guide provides an in-depth comparison of two widely used carbazole-based host materials: 1,3-Bis(N-carbazolyl)benzene (mCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Core Molecular and Electronic Properties

The fundamental difference between mCP and CBP lies in the linkage of the carbazole (B46965) units to the central phenyl or biphenyl (B1667301) core. In mCP, the carbazole moieties are connected at the meta positions of a central benzene (B151609) ring, whereas in CBP, they are attached at the para positions of a biphenyl core. This seemingly subtle structural variation has profound implications for their electronic properties, particularly the triplet energy (ET).

The meta-linkage in mCP restricts the electronic conjugation between the carbazole units and the central phenyl ring.[1] This results in a significantly higher triplet energy compared to CBP, where the para-linkage allows for more extended conjugation across the biphenyl core.[1] A higher triplet energy is crucial for hosting high-energy phosphorescent emitters, especially for achieving efficient blue emission, as it prevents the back-transfer of energy from the guest to the host.

Below is a summary of the key physical and electronic properties of mCP and CBP.

PropertyThis compound (mCP)4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Chemical Structure Meta-linked carbazoles on a benzene ringPara-linked carbazoles on a biphenyl ring
Triplet Energy (ET) ~2.91 eV[2]~2.6 eV
HOMO Level ~5.9 - 6.1 eV~5.9 - 6.0 eV
LUMO Level ~2.4 eV~2.4 - 2.9 eV
Glass Transition (Tg) 65 °C[1]62 °C

Performance in Phosphorescent OLEDs

The higher triplet energy of mCP makes it a superior host for blue PhOLEDs. For efficient blue emission, the host's triplet energy must be significantly higher than that of the blue phosphorescent dopant (e.g., FIrpic, ET ≈ 2.62 eV) to effectively confine the triplet excitons on the dopant molecules. In contrast, CBP's lower triplet energy can lead to energy back-transfer and quenching of the blue emission, resulting in lower device efficiency.

For lower-energy phosphors (green and red), both mCP and CBP can function as effective hosts, as their triplet energies are sufficient to confine the excitons of these emitters. However, differences in their charge transport characteristics can still influence device performance.

The following table summarizes the performance of PhOLEDs using mCP and CBP as host materials with a red phosphorescent dopant.

Host MaterialDopant (wt%)Max. Luminance (cd/m²)Turn-on Voltage (V)
mCPIr(dmpq)2(acac)91 @ 14 V-
CBPIr(dmpq)2(acac)293 @ 14 V-

Note: Data extracted from a study on solution-processed red PhOLEDs.[3][4][5] The device architectures were similar but not identical, which may influence the direct comparison.

While direct comparative data for blue PhOLEDs under identical conditions is limited in readily available literature, studies on CBP isomers have shown that meta-linked structures (akin to mCP) yield significantly higher efficiencies in blue PhOLEDs compared to the para-linked CBP.

Charge Transport Characteristics

Balanced charge transport (mobility of holes and electrons) within the emissive layer is crucial for achieving high recombination efficiency and a broad recombination zone, which can lead to longer device lifetimes. Both mCP and CBP are known to be predominantly hole-transporting materials, a common characteristic of carbazole-based compounds.

Detailed comparative studies on the electron and hole mobilities of mCP and CBP under identical conditions are scarce. However, research on CBP indicates that its charge transport properties can be influenced by film morphology. It is generally accepted that for optimal device performance, host materials with more balanced charge transport are desirable. In many high-performance PhOLEDs, mCP and CBP are used in combination with electron-transporting materials in mixed-host systems to improve charge balance within the emissive layer.

Experimental Protocols

The following provides a general outline of the experimental protocols for the fabrication and characterization of PhOLEDs, as would be typically employed in studies comparing mCP and CBP.

Device Fabrication (Solution Processing)
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: Solutions of the host material (mCP or CBP) and the phosphorescent dopant in a suitable solvent (e.g., chloroform, toluene) are prepared. The solution is then spin-coated on top of the HIL.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: The devices are transferred to a high-vacuum thermal evaporation system. An ETL (e.g., TPBi), an EIL (e.g., LiF), and a metal cathode (e.g., Al) are sequentially deposited via thermal evaporation.

Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The devices are tested using a source meter and a photometer to measure the current density, voltage, and luminance.

  • Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: The operational lifetime (e.g., LT50, the time for the initial luminance to decrease by 50%) is measured by continuously driving the device at a constant current density.

Logical Workflow: Host Triplet Energy and Exciton (B1674681) Confinement

The following diagram illustrates the critical role of the host's triplet energy in the performance of a blue PhOLED.

G cluster_device PhOLED Emissive Layer Host_mCP mCP Host (High ET ≈ 2.9 eV) Dopant Blue Dopant (ET ≈ 2.62 eV) Host_mCP->Dopant Efficient Förster/Dexter Energy Transfer Host_CBP CBP Host (Low ET ≈ 2.6 eV) Host_CBP->Dopant Energy Transfer Quench Low Efficiency Host_CBP->Quench Non-Radiative Decay Dopant->Host_CBP Energy Back-Transfer (Quenching) Light_mCP High Efficiency Blue Light Dopant->Light_mCP Blue Emission Exciton Triplet Exciton Formation Exciton->Host_mCP Energy Transfer Exciton->Host_CBP Energy Transfer

Caption: Exciton confinement in mCP vs. CBP for blue PhOLEDs.

Conclusion

  • mCP is the preferred host for blue PhOLEDs due to its high triplet energy, which ensures efficient exciton confinement on the blue phosphorescent dopant, leading to higher device efficiencies.

  • CBP, while a versatile host for green and red PhOLEDs, is generally unsuitable for high-efficiency blue devices because of its lower triplet energy, which can result in significant efficiency losses due to energy back-transfer from the dopant to the host.

Further research focusing on a direct comparison of the charge carrier mobilities and operational lifetimes of mCP and CBP in blue PhOLEDs under identical fabrication and testing conditions would provide a more complete understanding of their relative advantages and disadvantages. The development of new host materials that combine a high triplet energy with balanced charge transport remains a key area of research in the pursuit of even more efficient and stable PhOLEDs.

References

A Comparative Analysis of mCP and TCTA as Host Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. Among the myriad of available materials, 1,3-Bis(carbazol-9-yl)benzene (mCP) and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) have emerged as prominent choices, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide provides an objective comparison of mCP and TCTA, supported by experimental data, to aid researchers in making informed decisions for their device architecture.

Executive Summary

Both mCP and TCTA are wide bandgap materials capable of hosting high-energy triplet emitters, making them suitable for blue and green OLEDs. TCTA, with its triphenylamine (B166846) core, generally exhibits excellent hole-transporting properties.[1][2] In contrast, mCP, a carbazole-based material, is also known for its good hole transport capabilities and high triplet energy. The choice between mCP and TCTA often depends on the specific emitter used, the desired charge balance within the device, and the targeted emission color.

Data Presentation: Performance and Properties

The following tables summarize the key physical properties and reported performance metrics of mCP and TCTA in various OLED configurations. It is important to note that a direct comparison of performance metrics is challenging due to variations in device architecture, emitter materials, and fabrication conditions across different studies.

Table 1: Physical and Electronic Properties of mCP and TCTA

PropertymCP (1,3-Bis(carbazol-9-yl)benzene)TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)
Chemical Formula C₃₀H₂₀N₂C₅₄H₃₆N₄
Molecular Weight 408.49 g/mol 740.89 g/mol
Highest Occupied Molecular Orbital (HOMO) ~5.9 eV~5.7 - 5.83 eV[2]
Lowest Unoccupied Molecular Orbital (LUMO) ~2.4 eV~2.4 - 2.43 eV[2]
Triplet Energy (ET) ~2.91 eV~2.75 - 2.85 eV
Hole Mobility (μh) Data not readily available in reviewed literature~1 x 10⁻⁴ cm²/V·s[1]
Electron Mobility (μe) Generally considered a hole-transporting materialLow to negligible[3][4][5][6]

Table 2: Comparative Performance of mCP and TCTA in OLEDs (Illustrative Examples)

Emitter TypeHostEmitterExternal Quantum Efficiency (EQE)Power Efficiency (lm/W)Current Efficiency (cd/A)Luminance (cd/m²) @ VoltageLifetime (LT₅₀)
Red Phosphorescent mCPIr(dmpq)₂(acac)---91 @ 14V-
Red Phosphorescent TCTAIr(dmpq)₂(acac)---45 @ 14V-
Green Phosphorescent mCPIr(ppy)₃ derivativeup to 22.0%113.23115.39--
Blue Phosphorescent TCTAFIrpic-----
Blue Phosphorescent mCPFIrpic-----

Note: The data presented is compiled from various sources and should be considered illustrative rather than a direct, controlled comparison. Performance metrics are highly dependent on the full device stack and fabrication parameters.

Key Experiments and Methodologies

The performance data cited in this guide is derived from the fabrication and characterization of multilayer OLED devices. Below are detailed, generalized protocols for both solution-processed and vacuum-deposited device fabrication.

Experimental Protocols

1. Vacuum Thermal Evaporation (VTE) Fabrication of OLEDs

This method involves the sequential deposition of organic and metallic layers onto a substrate in a high-vacuum environment.

  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic and Metal Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • A hole injection layer (HIL), for example, di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO.

    • A hole transport layer (HTL), such as TCTA or another suitable material, is then deposited.

    • The emissive layer (EML) is co-deposited from two sources: the host material (mCP or TCTA) and the phosphorescent or TADF emitter (dopant). The doping concentration is precisely controlled by monitoring the deposition rates of the host and dopant.

    • An electron transport layer (ETL), for example, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is deposited on the EML.

    • An electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited at a slow rate.

    • Finally, a metal cathode (e.g., aluminum) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation and Characterization:

    • The completed devices are encapsulated under an inert atmosphere (e.g., nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.

    • The external quantum efficiency, power efficiency, and current efficiency are calculated from the J-V-L data.

    • Device lifetime is typically measured by monitoring the luminance decay under a constant current density.

2. Solution-Processing Fabrication of OLEDs

This technique involves depositing the organic layers from solution, often via spin coating, which can be a more cost-effective method.

  • Substrate and Solution Preparation:

    • ITO substrate cleaning is performed as described for VTE.

    • Solutions of the organic materials are prepared by dissolving them in appropriate organic solvents (e.g., chlorobenzene, toluene) at specific concentrations.

  • Layer Deposition by Spin Coating:

    • A solution of a hole injection layer, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and subsequently annealed.

    • The emissive layer solution, containing the host (mCP or TCTA) and the emitter, is then spin-coated on top of the HIL. The film thickness is controlled by the solution concentration and spin speed. The film is then annealed to remove residual solvent.

    • Subsequent layers that are soluble in the same solvent are often deposited via VTE to avoid dissolving the underlying layers.

  • Deposition of Subsequent Layers and Characterization:

    • The ETL, EIL, and cathode are typically deposited via VTE as described in the previous protocol.

    • Encapsulation and device characterization are performed using the same methods as for VTE-fabricated devices.

Visualizing Device Architecture and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

OLED_Device_Structure cluster_OLED Typical Phosphorescent OLED (PhOLED) Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) Host: mCP or TCTA Doped with Emitter EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A diagram illustrating the typical multilayer structure of a phosphorescent OLED.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication and Testing Workflow A Substrate Cleaning (Ultrasonication, Plasma Treatment) B HIL/HTL Deposition A->B C Emissive Layer (EML) Deposition (Host-Dopant Co-deposition) B->C D ETL/EIL Deposition C->D E Cathode Deposition D->E F Encapsulation (Inert Atmosphere) E->F G Device Characterization (J-V-L, Efficiency, Lifetime) F->G

Caption: A flowchart outlining the key steps in OLED fabrication and characterization.

Discussion and Conclusion

The choice between mCP and TCTA as a host material is nuanced and depends heavily on the specific application and device architecture.

  • TCTA is often favored for its well-documented high hole mobility, which can facilitate efficient charge transport to the emissive layer.[1] Its triphenylamine core contributes to good film-forming properties and thermal stability. However, its negligible electron mobility necessitates the use of an electron-transporting co-host or careful selection of adjacent layers to achieve a balanced charge carrier flux in the EML.[3][5][6]

  • mCP is characterized by its high triplet energy, making it an excellent candidate for hosting high-energy blue emitters without significant energy back-transfer. While quantitative data on its charge mobility is less prevalent in the literature, its carbazole (B46965) moieties are known to facilitate hole transport. The performance of mCP-based devices is highly sensitive to the choice of surrounding layers to ensure efficient charge injection and confinement.

References

A Comparative Guide to mCP Derivatives in Thermally Activated Delayed Fluorescence (TADF) Devices

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of organic light-emitting diodes (OLEDs), host materials play a pivotal role in determining the efficiency, stability, and overall performance of Thermally Activated Delayed Fluorescence (TADF) devices. 1,3-Bis(N-carbazolyl)benzene (mCP) has been a benchmark host material due to its high triplet energy and good hole-transporting properties. However, the quest for even higher performance has led to the development of a range of mCP derivatives, each with unique structural modifications designed to enhance specific properties. This guide provides a comprehensive performance analysis of key mCP derivatives, offering a direct comparison with the parent mCP molecule and supported by experimental data.

Performance Comparison of mCP Derivatives

The performance of TADF devices is critically dependent on the interplay between the host and the emitter. The following table summarizes the key performance metrics of TADF OLEDs employing mCP and its derivatives as host materials. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in device architecture, emitters, and fabrication methods across different research groups.

Host MaterialEmitterDevice StructureEQEmax (%)CEmax (cd/A)PEmax (lm/W)Roll-off at 1000 cd/m² (%)Processing
mCP TBN-TPASee Experimental Protocol 1~25N/AN/AN/AVacuum
Ad-mCP TBN-TPASee Experimental Protocol 129.9 N/AN/ALower than mCPVacuum
Cy-mCP t4CzIPNSee Experimental Protocol 2~20~65~50N/ASolution
P(NmCP) Green EmitterSee Experimental Protocol 320.07 70.36 63.15 N/ASolution
P(mCP) Green EmitterSee Experimental Protocol 3N/AN/AN/AN/ASolution

Note: N/A indicates data not available in the cited sources. The performance of P(mCP) was reported to be comparable to P(NmCP) for green devices.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research in the field. Below are the methodologies for the fabrication and characterization of TADF devices cited in this guide.

Experimental Protocol 1: Vacuum-Deposited TADF OLEDs (mCP vs. Ad-mCP)

This protocol describes the fabrication of blue TADF OLEDs comparing mCP and its adamantane-integrated derivative, Ad-mCP, as host materials.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes before being transferred to a high-vacuum thermal evaporation chamber.

2. Device Fabrication:

  • All organic layers and the metal cathode are deposited by thermal evaporation at a base pressure of < 5 x 10⁻⁷ Torr.

  • The device structure is as follows: ITO / TAPC (40 nm) / mCP or Ad-mCP:TBN-TPA (15 wt%, 30 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm).

  • Deposition rates are maintained at 1-2 Å/s for organic layers, 0.1 Å/s for LiF, and 5 Å/s for Al.

  • The layer thicknesses are monitored in-situ using a quartz crystal microbalance.

3. Device Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a Keithley 2400 source meter and a Konica Minolta CS-2000 spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectra.

  • All measurements are carried out at room temperature under ambient conditions.

Experimental Protocol 2: Solution-Processed TADF OLEDs (Cy-mCP)

This protocol details the fabrication of green TADF OLEDs using the V-shaped, solution-processable Cy-mCP host.[1]

1. Substrate and Solution Preparation:

  • ITO-coated glass substrates are cleaned as described in Protocol 1.

  • A hole injection layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at 150 °C for 15 minutes in air.

  • The emissive layer solution is prepared by dissolving Cy-mCP and the green TADF emitter t4CzIPN in chlorobenzene (B131634) at a total concentration of 10 mg/mL with a host:emitter weight ratio of 80:20.

2. Device Fabrication:

  • The emissive layer is spin-coated from the prepared solution at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.

  • The film is then annealed at 100 °C for 10 minutes.

  • Subsequently, the electron transport layer (TPBi, 40 nm), electron injection layer (LiF, 1 nm), and cathode (Al, 100 nm) are deposited by thermal evaporation.

3. Device Characterization:

  • Device performance is characterized using the same equipment and procedures as described in Protocol 1.

Experimental Protocol 3: Solution-Processed Polymeric Host TADF OLEDs (P(NmCP) and P(mCP))

This protocol outlines the fabrication of green and blue TADF OLEDs using the polymeric hosts P(NmCP) and P(mCP).[2]

1. Substrate and Solution Preparation:

  • ITO-coated glass substrates are cleaned, and a PEDOT:PSS layer is deposited as described in Protocol 2.

  • For green devices, a solution of P(NmCP) or P(mCP) and a green TADF emitter is prepared in a suitable organic solvent (e.g., toluene (B28343) or chlorobenzene) at a specific polymer:emitter ratio.

  • For blue devices, a similar solution is prepared using a blue TADF emitter.

2. Device Fabrication:

  • The emissive layer is formed by spin-coating the polymer blend solution inside a nitrogen-filled glovebox. Spin-coating parameters (speed, time) are optimized to achieve a desired film thickness (typically 40-60 nm).

  • The film is annealed to remove residual solvent.

  • An electron transport layer (e.g., TPBi, 40 nm), an electron injection layer (LiF, 1 nm), and a metal cathode (Al, 100 nm) are then thermally evaporated.

3. Device Characterization:

  • The electroluminescent characteristics of the devices are measured as described in Protocol 1.

Signaling Pathways and Performance Enhancement Mechanisms

The structural modifications of mCP derivatives directly influence their photophysical properties and, consequently, the performance of TADF devices. The following diagrams and discussion elucidate the key mechanisms.

Energy Level Alignment and Charge Injection

Proper energy level alignment between the host and adjacent layers is crucial for efficient charge injection and transport, leading to balanced charge recombination in the emissive layer.

cluster_0 Energy Levels (eV) TAPC TAPC HOMO: -5.5 mCP mCP HOMO: -5.9 LUMO: -2.4 T1: 2.9 Ad_mCP Ad-mCP HOMO: -5.9 LUMO: -2.4 T1: 2.9 TBN_TPA TBN-TPA (Emitter) HOMO: -5.7 LUMO: -2.9 B3PYMPM B3PYMPM LUMO: -2.8 Al Al (Cathode) Work Function: -4.2 ITO ITO (Anode) Work Function: -4.8

Energy level diagram for vacuum-deposited TADF devices.

The adamantane (B196018) group in Ad-mCP is a bulky, non-conjugated moiety. As a result, it does not significantly alter the frontier molecular orbital (HOMO/LUMO) energy levels or the triplet energy (T1) compared to mCP. However, the steric hindrance provided by the adamantane group can improve the morphological stability of the emissive layer, leading to enhanced device lifetime and potentially more uniform charge transport, which contributes to the higher EQE.

Experimental Workflow for TADF Device Fabrication

The fabrication of TADF OLEDs, whether by vacuum deposition or solution processing, involves a series of precise steps to create a multi-layered structure.

cluster_0 Vacuum Deposition Workflow cluster_1 Solution Processing Workflow sub_clean_vac Substrate Cleaning load_vac Load into Vacuum Chamber sub_clean_vac->load_vac htl_dep Hole Transport Layer Deposition load_vac->htl_dep eml_dep Emissive Layer Deposition (Host + Emitter) htl_dep->eml_dep etl_dep Electron Transport Layer Deposition eml_dep->etl_dep eil_dep Electron Injection Layer Deposition etl_dep->eil_dep cathode_dep Cathode Deposition eil_dep->cathode_dep encap_vac Encapsulation cathode_dep->encap_vac sub_clean_sol Substrate Cleaning hil_spin HIL Spin-Coating (e.g., PEDOT:PSS) sub_clean_sol->hil_spin eml_spin EML Spin-Coating (Host + Emitter Solution) hil_spin->eml_spin anneal Annealing eml_spin->anneal load_sol Load into Vacuum Chamber anneal->load_sol etl_dep_sol ETL/EIL/Cathode Deposition load_sol->etl_dep_sol encap_sol Encapsulation etl_dep_sol->encap_sol

General experimental workflows for TADF device fabrication.

Impact of Molecular Structure on Performance

The modifications to the mCP backbone in its derivatives lead to distinct advantages:

  • Ad-mCP: The introduction of the bulky adamantane group enhances the morphological and thermal stability of the host material in its film state. This improved stability is crucial for preventing crystallization and maintaining a uniform amorphous film, which in turn leads to more stable and efficient devices.

  • Cy-mCP: The V-shaped structure created by the cyclohexane (B81311) linker improves solubility and film-forming properties, making it highly suitable for solution processing.[1] This design also leads to superior thermal stability and operational stability compared to lower molecular weight hosts.[1][3]

  • P(NmCP) and P(mCP): Polymerizing the mCP unit offers a pathway to solution-processable devices with good film-forming capabilities. The incorporation of a pyridine (B92270) group in P(NmCP) introduces bipolar characteristics, facilitating more balanced electron and hole transport within the emissive layer.[2] This leads to a broader recombination zone and reduced efficiency roll-off, resulting in high current and power efficiencies.[2] Both polymeric hosts also exhibit high triplet energies, making them suitable for hosting both green and blue TADF emitters.[2]

Conclusion

The development of mCP derivatives has proven to be a successful strategy for enhancing the performance of TADF OLEDs. By modifying the original mCP structure, researchers have been able to improve key properties such as morphological stability, solution processability, and charge transport characteristics. Ad-mCP demonstrates that even without altering the electronic properties, improvements in film morphology can lead to significant gains in efficiency for vacuum-deposited devices. Meanwhile, Cy-mCP, P(NmCP), and P(mCP) highlight the potential of mCP derivatives in enabling high-performance, solution-processed TADF OLEDs, which are crucial for the development of low-cost, large-area lighting and displays. The choice of a specific mCP derivative will depend on the desired device architecture, emitter, and processing method, with each derivative offering a unique set of advantages for optimizing TADF device performance. Further research into novel mCP derivatives continues to be a promising avenue for pushing the boundaries of TADF technology.

References

A Comparative Analysis of Triplet Energy in Host Materials for Phosphorescent Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Validation of the Triplet Energy of 1,3-Bis(N-carbazolyl)benzene (mCP) and its Comparison with Alternative Host Materials

In the development of high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs), the selection of an appropriate host material is paramount. A critical parameter governing the performance of a host material is its triplet energy (ET). This guide provides an objective comparison of the experimentally determined triplet energy of this compound (mCP), a widely used host material, with several common alternatives. The triplet energy must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the phosphorescence.

Comparative Triplet Energy Data

The triplet energies of mCP and a selection of alternative host materials, determined experimentally through low-temperature phosphorescence spectroscopy, are summarized in the table below. These values are crucial for researchers in selecting the optimal host for a given phosphorescent emitter.

Host MaterialAbbreviationTriplet Energy (ET) [eV]Reference Compound
This compoundmCP~2.91 - 3.00-
4,4'-Bis(N-carbazolyl)-1,1'-biphenylCBP~2.58 - 2.69Yes
Tris(4-carbazoyl-9-ylphenyl)amineTCTANot specified-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzeneTPBINot specified-
2,2'-dimethyl-4,4'-bis(N-carbazolyl)biphenylCDBP~2.95-
3,3'-Bis(N-carbazolyl)biphenylm-CBP~2.84-
2,2'-Bis(N-carbazolyl)biphenylo-CBP~3.0-

Note: The triplet energy of TCTA and TPBI are important for context as host materials, but specific experimental values were not found in the provided search results. mCP demonstrates a significantly high triplet energy, making it particularly suitable for hosting high-energy (blue) phosphorescent emitters.

Experimental Protocol for Triplet Energy Determination

The experimental validation of a material's triplet energy is typically performed using low-temperature phosphorescence spectroscopy. This technique allows for the direct measurement of the energy of the lowest triplet excited state (T1).

Objective: To determine the triplet energy (ET) of a host material from its phosphorescence spectrum recorded at cryogenic temperatures.

Materials and Equipment:

  • Sample of the host material (e.g., mCP)

  • Glass-forming solvent or a solid-state thin film

  • Quartz sample tube or substrate

  • Cryostat (e.g., liquid nitrogen cryostat, 77 K)

  • Pulsed laser excitation source (e.g., Nd:YAG laser, 266 nm or 355 nm)

  • Light collection optics (lenses, optical fibers)

  • Spectrograph

  • Intensified Charge-Coupled Device (ICCD) camera with gating capabilities

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Solution: Dissolve the host material in a suitable glass-forming solvent (e.g., a mixture of ethers and alcohols) at a low concentration to minimize intermolecular interactions. The solution is then placed in a quartz tube.

    • Thin Film: Deposit a thin film of the host material onto a quartz substrate via thermal evaporation or spin coating.

  • Cryogenic Cooling: Mount the prepared sample in the cryostat. Cool the sample to a low temperature, typically 77 K (the boiling point of liquid nitrogen), to minimize non-radiative decay processes and enhance phosphorescence.

  • Optical Excitation: Excite the sample using a pulsed laser. The excitation wavelength should be chosen to be in the absorption range of the material. The use of a pulsed laser allows for time-gated measurements to differentiate between short-lived fluorescence and long-lived phosphorescence.

  • Signal Detection and Gating:

    • Collect the emitted light from the sample using appropriate optics and direct it to the entrance slit of the spectrograph.

    • Utilize the ICCD camera to detect the spectrally dispersed light.

    • To isolate the phosphorescence signal, a time delay is introduced between the laser pulse and the start of the camera's acquisition window. This "gating" ensures that the fast-decaying fluorescence has ceased before the measurement begins.

  • Data Acquisition: Record the phosphorescence spectrum. The spectrum is typically an intensity versus wavelength plot.

  • Data Analysis:

    • Identify the highest-energy vibronic peak (the 0-0 transition) on the blue edge of the phosphorescence spectrum.

    • The energy corresponding to the wavelength of this peak is taken as the triplet energy (ET). The energy can be calculated using the equation: E (eV) = 1240 / λ (nm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the triplet energy of a host material.

G Experimental Workflow for Triplet Energy Determination cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep_solution Dissolve in Glass-Forming Solvent cooling Cryogenic Cooling (77 K) prep_solution->cooling prep_film Deposit Thin Film prep_film->cooling excitation Pulsed Laser Excitation cooling->excitation detection Time-Gated Detection (ICCD) excitation->detection spectrum Record Phosphorescence Spectrum detection->spectrum analysis Identify 0-0 Transition spectrum->analysis result Calculate Triplet Energy (ET) analysis->result

Caption: Workflow for determining triplet energy via low-temperature phosphorescence spectroscopy.

Logical Relationship of Host and Guest Triplet Energies

For efficient phosphorescence in an OLED, the triplet energy of the host material must be greater than that of the guest (emitter). This hierarchical energy relationship is crucial for confining the triplet excitons on the guest molecules, leading to efficient light emission.

G Triplet Energy Relationship in PhOLEDs Host Host Material (e.g., mCP) EnergyTransfer Efficient Triplet Energy Transfer Host->EnergyTransfer ET(Host) > ET(Guest) NoBackTransfer Prevention of Back-Energy Transfer Host->NoBackTransfer ET(Host) > ET(Guest) Guest Guest Emitter (Phosphorescent Dopant) Guest->EnergyTransfer Guest->NoBackTransfer Emission Efficient Phosphorescence EnergyTransfer->Emission NoBackTransfer->Emission

Caption: Energy transfer logic in a host-guest system for efficient phosphorescence.

A Comparative Guide to Carbazole-Based Host Materials for High-Performance OLEDs: Benchmarking mCP's Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount. Carbazole-based materials have emerged as a cornerstone in the development of blue phosphorescent OLEDs (PHOLEDs) due to their wide energy gaps, excellent thermal stability, and effective hole-transporting characteristics.[1] This guide provides a comprehensive performance benchmark of 1,3-Bis(N-carbazolyl)benzene (mCP) against other prominent carbazole-based host materials, including 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), Tris(4-carbazoyl-9-ylphenyl)amine (TCTA), and 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi).

This analysis is tailored for researchers, scientists, and professionals in drug development and materials science, offering a clear and objective comparison supported by experimental data to aid in the rational design and selection of materials for next-generation OLEDs.

Key Performance Indicators: A Comparative Analysis

The efficacy of a host material is determined by a combination of its photophysical, thermal, and charge-transporting properties. A summary of these key performance indicators for mCP and its counterparts is presented below.

Table 1: Photophysical and Thermal Properties of Selected Carbazole-Based Host Materials

Host MaterialAbbreviationTriplet Energy (ET) [eV]HOMO [eV]LUMO [eV]Glass Transition Temp. (Tg) [°C]Decomposition Temp. (Td) [°C]
This compoundmCP2.90[1]-5.9-2.462[1]>400
4,4'-Bis(N-carbazolyl)-1,1'-biphenylCBP2.56[1]-5.7-2.5103[1]>400
Tris(4-carbazoyl-9-ylphenyl)amineTCTA~2.8-5.7-2.4151>400
9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazoleCzSi~2.9-5.8-2.1>131>400

Note: HOMO, LUMO, Tg, and Td values can vary slightly depending on the measurement technique and experimental conditions.

Table 2: Charge Carrier Mobility of Selected Carbazole-Based Host Materials

Host MaterialAbbreviationHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]
mCPmCP~10-4 - 10-5~10-5 - 10-6
CBPCBP~10-3 - 10-4~10-4 - 10-5
TCTATCTA~10-3 - 10-4~10-5 - 10-6
CzSiCzSi5 x 10-5[2]~10-5

Note: Charge carrier mobility is highly dependent on the measurement technique (e.g., Time-of-Flight, Space-Charge Limited Current) and device architecture.

Device Performance in Blue Phosphorescent OLEDs

The ultimate test of a host material lies in its performance within a functional OLED device. The following table summarizes the electroluminescent performance of blue PHOLEDs utilizing these carbazole-based hosts. For a more direct comparison, devices with the blue phosphorescent emitter Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) are highlighted where available.

Table 3: Performance of Blue PHOLEDs with Different Carbazole-Based Hosts

Host MaterialEmitterMax. External Quantum Efficiency (EQE) [%]Current Efficiency (cd/A)Power Efficiency (lm/W)
mCPFIrpic19.2[3]19.18[3]-
CBPFIrpic~15-20~30-40~20-30
TCTAFIrpic~18-22~35-45~25-35
CzSiBlue Emitter>20>40>30

Note: Device performance is highly sensitive to the overall device architecture, including the charge transport layers, blocking layers, and the specific emitter used. The values presented are representative from various literature sources.

Experimental Protocols

To ensure the reproducibility and accurate comparison of material properties, standardized experimental protocols are crucial. Below are detailed methodologies for the characterization of key performance parameters.

Measurement of Triplet Energy (ET)

The triplet energy is a critical parameter for a host material, as it must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer.

Methodology: Low-Temperature Phosphorescence Spectroscopy

  • Sample Preparation: The host material is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran (B130290) or a mixture of toluene, dichloromethane, and iodobenzene) to form a dilute solution (typically 10-4 to 10-5 M).[4]

  • Cryogenic Setup: The sample solution is placed in a quartz tube and immersed in a liquid nitrogen cryostat to cool it to 77 K. This low temperature minimizes non-radiative decay processes and allows for the observation of phosphorescence.

  • Photoexcitation: The sample is excited using a pulsed laser or a Xenon lamp with a specific wavelength (e.g., 266 nm).[5]

  • Spectral Acquisition: The emitted light is collected and analyzed by a spectrograph coupled with a sensitive detector, such as an intensified charge-coupled device (ICCD) camera.[5] To distinguish the long-lived phosphorescence from the short-lived fluorescence, time-gated measurements are performed, where the detector is activated after a certain delay time following the excitation pulse.

  • Data Analysis: The triplet energy is determined from the highest-energy peak (the 0-0 transition) of the recorded phosphorescence spectrum.

Thermal Stability Analysis

The thermal stability of a host material, characterized by its glass transition temperature (Tg) and decomposition temperature (Td), is vital for the operational lifetime and manufacturing process of OLEDs.

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small amount of the purified host material (typically 3-10 mg) is hermetically sealed in an aluminum or platinum pan.[6]

  • DSC Measurement for Tg:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[7]

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

  • TGA Measurement for Td:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in an inert or oxidative atmosphere.[6]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial mass.

Charge Carrier Mobility Measurement

The charge carrier mobility influences the operating voltage and efficiency of an OLED. Balanced hole and electron mobility in the host material is desirable for efficient charge recombination.

Methodology: Time-of-Flight (TOF) Method

  • Device Fabrication: A single-carrier device is fabricated by sandwiching a thick film (typically >1 µm) of the host material between two electrodes. One electrode is transparent (e.g., ITO) and the other is a metal.

  • Photogeneration of Carriers: A short pulse of a nitrogen laser is directed through the transparent electrode to generate a sheet of charge carriers (holes or electrons, depending on the applied bias) near this electrode.[8][9]

  • Carrier Drift and Detection: An external electric field is applied across the device, causing the photogenerated carriers to drift towards the counter electrode. The transient photocurrent is measured as a function of time using an oscilloscope.

  • Data Analysis: The transit time (tT) of the carriers across the film is determined from the transient photocurrent profile. The mobility (µ) is then calculated using the formula: µ = d² / (V * tT), where d is the film thickness and V is the applied voltage.

Visualizing Key Processes and Structures

To further elucidate the relationships and workflows involved in the evaluation and operation of OLED host materials, the following diagrams are provided.

G cluster_0 Material Synthesis & Purification cluster_1 Material Characterization cluster_2 Device Fabrication & Testing Synthesis Synthesis of Carbazole (B46965) Derivative Purification Purification (e.g., Sublimation) Synthesis->Purification Photophysical Photophysical Properties (UV-Vis, PL, Triplet Energy) Purification->Photophysical Thermal Thermal Properties (DSC, TGA) Purification->Thermal Electrochemical Electrochemical Properties (CV for HOMO/LUMO) Purification->Electrochemical Mobility Charge Carrier Mobility (TOF, SCLC) Purification->Mobility Fabrication OLED Fabrication (Vacuum Deposition) Mobility->Fabrication Performance Device Performance (EQE, Lifetime, etc.) Fabrication->Performance Performance->Synthesis Feedback for Molecular Design

References

A Comparative Analysis of Solution-Processed Versus Vacuum-Deposited mCP Films: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of deposition technique for organic thin films is a critical determinant of device performance and scalability. This guide provides a detailed comparative analysis of two prominent methods for depositing 1,3-bis(N-carbazolyl)benzene (mCP) films: solution-processing and vacuum-deposition. We present a synthesis of experimental data to highlight the key differences in film properties and device performance, along with detailed experimental protocols to support your research and development endeavors.

At a Glance: Solution-Processing vs. Vacuum-Deposition of mCP Films

Solution-processing offers a pathway to low-cost, large-area fabrication of organic electronic devices, while vacuum-deposition is the incumbent technology known for producing high-purity, uniform films, which generally leads to higher device efficiency and stability. The choice between these methods often involves a trade-off between manufacturing cost and device performance.

Recent computational studies suggest that while the molecular packing in solution-processed and vacuum-deposited films differs, the impact on charge transport properties may be less significant than previously thought.[1] However, experimental evidence often points to performance gaps between devices fabricated by the two methods, which are frequently attributed to differences in film morphology and density.[2][3]

Quantitative Performance Comparison

The following table summarizes the performance of Organic Light-Emitting Diodes (OLEDs) utilizing mCP or similar small molecule emissive layers fabricated by solution-processing (spin-coating) and vacuum-deposition (thermal evaporation).

Performance MetricSolution-Processed (Spin-Coated)Vacuum-Deposited (Thermally Evaporated)Key Observations
Surface Roughness (Rq) Higher (e.g., can be >2.6 nm depending on processing)Lower (e.g., ~2.6 nm)Vacuum deposition generally produces smoother films.[2]
Maximum Current Efficiency (CEmax) ~7.4 - 11.4 cd/AGenerally higherVacuum-deposited films tend to lead to higher efficiency devices.
Device Lifetime Shorter (e.g., 121 min in one study)Longer (e.g., 252 min in the same study)The lower density of solution-processed films is a potential cause for shorter lifetimes.[2]
Molecular Packing Less dense intermolecular packing.Denser intermolecular packing.[3]Denser packing in vacuum-deposited films can improve charge transport and stability.[3]

Key Characteristics and Process Differences

FeatureSolution-ProcessingVacuum-Deposition
Fabrication Cost Lower, due to less complex equipment and higher material utilization.Higher, due to the need for high-vacuum equipment.
Scalability High, suitable for large-area and roll-to-roll manufacturing.More complex for large-area applications.
Material Purity in Film Can be affected by solvent impurities.High, as the process is carried out in a high-vacuum environment.
Film Uniformity Can be challenging to control, especially over large areas.Generally excellent, with precise thickness control.
Process Complexity Simpler process, does not require high vacuum.More complex, requires high-vacuum systems and precise temperature control.
Interlayer Mixing Potential for dissolution of underlying layers during multilayer fabrication.No solvent-related interlayer mixing, enabling complex multilayer device structures.

Experimental Protocols

Solution-Processed mCP Film Fabrication (Spin-Coating)

This protocol is based on a method for fabricating solution-processed blue phosphorescent OLEDs with an mCP-based emissive layer.[4]

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
  • The cleaned substrates are then dried in an oven.
  • Immediately before use, the substrates are treated with UV-ozone for 20 minutes to improve the work function of the ITO and enhance hole injection.

2. Solution Preparation:

  • mCP and the desired dopant (e.g., a phosphorescent emitter) are dissolved in a suitable solvent, such as chlorobenzene, to the desired concentration.[4] For example, mCP as a host material can be mixed with a dopant in a specific weight ratio.[4]

3. Film Deposition:

  • A hole injection layer (HIL), such as PEDOT:PSS, is typically spin-coated onto the prepared ITO substrate first.
  • The mCP-containing solution is then dispensed onto the HIL.
  • The substrate is spun at a specific speed (e.g., 3000 rpm) to form a uniform film.[4]
  • The film is then baked (e.g., at 60°C for 25 minutes) to remove residual solvent.[4]

Vacuum-Deposited mCP Film Fabrication (Thermal Evaporation)

This protocol describes a general procedure for the thermal evaporation of organic materials like mCP.

1. Substrate Preparation:

  • Substrates are cleaned using the same procedure as for solution processing (ultrasonic cleaning with solvents and UV-ozone treatment).

2. Deposition System Preparation:

  • The thermal evaporation chamber is pumped down to a high vacuum, typically below 1 × 10⁻⁴ Pa.[4]
  • The mCP source material is loaded into a crucible (e.g., made of tungsten or molybdenum) within the evaporation chamber.

3. Film Deposition:

  • The crucible containing the mCP is resistively heated until the material starts to sublimate.
  • The deposition rate is monitored using a quartz crystal microbalance and controlled by adjusting the temperature of the crucible. A typical deposition rate for organic materials is in the range of 0.1-1 Å/s.
  • A shutter between the source and the substrate is opened to allow the mCP vapor to deposit onto the substrate.
  • The shutter is closed once the desired film thickness is achieved.

Visualizing the Process and its Implications

To better understand the workflow and the relationship between the deposition method and the resulting film properties, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Processing cluster_vacuum Vacuum Deposition cluster_characterization Characterization & Device Fabrication sub_clean Cleaning (Solvents & DI Water) sub_treat Surface Treatment (UV-Ozone) sub_clean->sub_treat spin_coat Spin-Coating sub_treat->spin_coat vac_pump Pump to High Vacuum sub_treat->vac_pump sol_prep mCP Solution Preparation sol_prep->spin_coat bake Baking spin_coat->bake film_char Film Characterization (AFM, PLQY, etc.) bake->film_char vac_load Load mCP into Crucible vac_load->vac_pump vac_dep Thermal Evaporation vac_pump->vac_dep vac_dep->film_char device_fab Device Fabrication (Cathode, etc.) film_char->device_fab device_test Device Performance Testing device_fab->device_test

Caption: Experimental workflow for comparing solution-processed and vacuum-deposited mCP films.

logical_relationship cluster_method Deposition Method cluster_properties Resulting Film Properties cluster_performance Device Performance solution Solution-Processing (e.g., Spin-Coating) morphology Morphology (Roughness, Uniformity) solution->morphology Less Smooth, Less Uniform packing Molecular Packing (Density) solution->packing Less Dense purity Purity solution->purity Solvent Residue Risk cost Manufacturing Cost & Scalability solution->cost Lower Cost, More Scalable vacuum Vacuum-Deposition (e.g., Thermal Evaporation) vacuum->morphology Smoother, More Uniform vacuum->packing Denser vacuum->purity High Purity vacuum->cost Higher Cost, Less Scalable efficiency Efficiency (CE, PE, EQE) morphology->efficiency lifetime Lifetime & Stability morphology->lifetime packing->efficiency packing->lifetime purity->lifetime

References

A Comparative Guide to Emitter Performance in mCP Host for Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of organic electronics and drug development, the selection of an appropriate emitter-host system is paramount for the fabrication of highly efficient and stable Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative evaluation of the performance of different prominent emitters doped in a 1,3-Bis(N-carbazolyl)benzene (mCP) host, a material favored for its high triplet energy and good hole-transporting properties.

This analysis focuses on a selection of phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters: Iridium(III) bis[(4,6-difluorophenyl)-pyridinato-N,C2']picolinate (FIrpic), fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). The performance of these emitters when incorporated into an mCP host is summarized and supported by experimental data from peer-reviewed literature.

Comparative Performance Data

The following table summarizes the key performance metrics for OLEDs utilizing FIrpic, Ir(ppy)3, and 4CzIPN as emitters doped within an mCP host matrix. These parameters are critical in determining the efficiency, color purity, and operational stability of the devices.

EmitterEmitter TypeHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (ET) (eV)Photoluminescence Quantum Yield (PLQY) (%)Maximum External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Operational Lifetime
mCP (Host) --5.9-2.42.91[1]----
FIrpic Phosphorescent~-5.8~-3.1~2.65~100 (in mCP)[1]>20 (in mixed mCP host)(0.16, 0.28) - Sky BlueModerate
Ir(ppy)3 Phosphorescent-5.6[2]-3.0[2]~2.4[3][4][5][6]Nearly 100[3][5][6]~20 (in CBP host)(0.30, 0.60) - GreenGood
4CzIPN TADF~-5.8~-3.4~2.4 - 2.53[7][8][9]80-90 (in mCP)>19(0.24, 0.55) - Green-YellowVery Good

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are standard protocols for the fabrication and characterization of OLEDs with an mCP host.

OLED Fabrication via Thermal Evaporation

A common method for fabricating small-molecule OLEDs involves the sequential deposition of organic layers and a metal cathode in a high-vacuum environment (typically < 10-6 Torr).

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a suitable HIL material, such as di-[4-(N,N-diphenyl-amino)phenyl]cyclohexane (TAPC), is deposited onto the ITO.

  • Host and Emitter Co-evaporation: The mCP host and the emitter material (e.g., FIrpic, Ir(ppy)3, or 4CzIPN) are co-evaporated from separate sources. The doping concentration of the emitter is precisely controlled by adjusting the deposition rates of the host and emitter materials. A typical emissive layer (EML) thickness is 20-40 nm.

  • Electron Transport Layer (ETL) Deposition: An ETL material, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is deposited onto the EML.

  • Electron Injection Layer (EIL) Deposition: A thin layer of an EIL material, such as lithium fluoride (B91410) (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device structure.

Device Characterization

Following fabrication, the performance of the OLEDs is evaluated using the following standard techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted from the device to the number of injected electrons, is calculated from the J-V-L data and the electroluminescence spectrum.

  • Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is measured with a spectroradiometer, and the CIE color coordinates are calculated from the spectrum to quantify the color of the emitted light.

  • Operational Lifetime: The operational lifetime is determined by monitoring the decrease in luminance over time while the device is driven at a constant current density. The LT50 value, the time it takes for the luminance to drop to 50% of its initial value, is a common metric for device stability.

Visualizing Energy Level Alignment and Device Architecture

The following diagrams, generated using Graphviz, illustrate the typical device architecture and the energy level alignment of the materials discussed.

G cluster_device OLED Device Architecture Anode Anode (ITO) HIL HIL Anode->HIL EML EML (mCP:Emitter) HIL->EML ETL ETL EML->ETL Cathode Cathode (Al) ETL->Cathode

Typical OLED Device Structure

G cluster_energy Energy Level Diagram (eV) mCP_HOMO mCP HOMO -5.9 FIrpic_HOMO FIrpic HOMO ~-5.8 mCP_HOMO->FIrpic_HOMO Hole Injection mCP_LUMO mCP LUMO -2.4 mCP_T1 mCP T1 2.91 FIrpic_T1 FIrpic T1 ~2.65 mCP_T1->FIrpic_T1 Triplet Energy Transfer Irppy3_T1 Ir(ppy)3 T1 ~2.4 mCP_T1->Irppy3_T1 Triplet Energy Transfer 4 4 mCP_T1->4 FIrpic_LUMO FIrpic LUMO ~-3.1 FIrpic_LUMO->mCP_LUMO Electron Injection Irppy3_HOMO Ir(ppy)3 HOMO -5.6 Irppy3_LUMO Ir(ppy)3 LUMO -3.0 CzIPN_LUMO 4CzIPN LUMO ~-3.4 CzIPN_LUMO->4 CzIPN_T1 Triplet Energy Transfer

Energy Level Alignment in mCP Host

Conclusion

The choice of emitter doped in an mCP host significantly influences the overall performance of an OLED. FIrpic is a well-established blue phosphorescent emitter that can achieve high efficiency, though its stability can be a concern. Ir(ppy)3 is a highly efficient and stable green phosphorescent emitter. 4CzIPN, a TADF emitter, offers a compelling alternative with the potential for high efficiency and excellent operational stability, making it a strong candidate for next-generation displays and lighting. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers in selecting and evaluating emitter-host systems for their specific applications.

References

Stability Under Siege: A Comparative Analysis of mCP and Other Host Materials in OLEDs Under Electrical Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development leveraging Organic Light-Emitting Diode (OLED) technology, the operational stability of host materials under electrical stress is a critical determinant of device lifetime and performance. This guide provides an objective comparison of 1,3-Bis(carbazol-9-yl)benzene (mCP), a widely utilized host material, with other common alternatives, supported by experimental data to elucidate their relative performance under electrical duress.

The longevity of an OLED device is intrinsically linked to the chemical and morphological stability of the organic materials within its emissive layer. The host material, which constitutes the matrix for the light-emitting dopant, plays a pivotal role in charge transport and exciton (B1674681) formation. However, prolonged electrical stress can induce degradation of these materials, leading to a decline in luminance, an increase in operating voltage, and a reduction in overall efficiency. Understanding the comparative stability of different host materials is therefore paramount for the development of robust and durable OLED applications.

Quantitative Performance Under Electrical Stress

To provide a clear comparison, the following tables summarize the key performance metrics of mCP and other commonly used host materials—4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)—under electrical stress. These materials are frequently employed in phosphorescent OLEDs (PhOLEDs).

Host MaterialEmitter TypeInitial Luminance (cd/m²)Stress ConditionLT50 (hours)Voltage IncreaseEfficiency DecreaseReference
mCP Blue Fluorescent-20 mA/cm²>100ObservedObserved[1]
CBP Green Phosphorescent2000Constant Current~100Not SpecifiedGradual[2]
TCTA Blue TADFNot SpecifiedElectrical AgingHigher Stability*Not SpecifiedNot Specified[3]

*Note: The study indicated that the TCTA/EML interface exhibited the highest stability among the interfaces tested, which also included mCP and NPB, but did not provide specific LT50 values under the same conditions for direct comparison.

Comparative Electro-Optical Characteristics

The initial performance characteristics of OLEDs are strong indicators of the charge injection and transport balance within the device, which in turn affects the long-term stability.

Host MaterialEmitterTurn-on Voltage (V)Voltage at 100 mA/cm² (V)Maximum Luminance (cd/m²) at 14VReference
mCP Blue Phosphorescent (FIrpic)> 4.011.8-[4]
mCP Red Phosphorescent (Ir(dmpq)2(acac))--91[5]
CBP Blue Phosphorescent (FIrpic)~3.510.3-[4]
CBP Red Phosphorescent (Ir(dmpq)2(acac))--293[5]
TCTA Blue Phosphorescent (FIrpic)< 3.07.1-[4]
TCTA Red Phosphorescent (Ir(dmpq)2(acac))--45[5]

Physicochemical Properties Influencing Stability

The intrinsic properties of the host material significantly influence its stability under electrical stress. A higher glass transition temperature (Tg) is often associated with better morphological stability, while balanced charge carrier mobility can reduce the accumulation of charge that leads to degradation.

Host MaterialGlass Transition Temperature (Tg) (°C)Triplet Energy (eV)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
mCP 652.91Unipolar (hole transport)Low[6]
CBP 1102.56~1 x 10⁻³Low[2]
TCTA 1512.74~4 x 10⁻⁴Low[2]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies to assess the operational stability of OLEDs. The primary techniques are Accelerated Lifetime Testing and the measurement of Current Density-Voltage-Luminance (J-V-L) characteristics.

Accelerated Lifetime Testing

This method is employed to estimate the operational lifetime of an OLED device under normal operating conditions by subjecting it to higher stress levels (e.g., higher current density or temperature).

  • Device Fabrication : OLEDs are fabricated on pre-cleaned substrates (e.g., ITO-coated glass) through sequential deposition of the hole injection layer, hole transport layer, emissive layer (host doped with an emitter), electron transport layer, and cathode under high vacuum.

  • Encapsulation : Devices are encapsulated to prevent degradation from atmospheric moisture and oxygen.

  • Stress Application : A constant DC current is applied to the device to achieve a specific initial luminance (e.g., 1000 or 2000 cd/m²).[2]

  • Luminance Monitoring : The luminance of the device is continuously monitored over time using a photodetector.

  • Lifetime Determination : The lifetime, often reported as LT50 (the time taken for the luminance to decrease to 50% of its initial value), is recorded. The voltage is also monitored to record the increase over the stress period.

Current Density-Voltage-Luminance (J-V-L) Characterization

This fundamental measurement provides insights into the electrical and optical performance of the OLED.

  • Device Fabrication : As described in the accelerated lifetime testing protocol.

  • Measurement Setup : The device is placed in a measurement system that includes a source measure unit (SMU) and a calibrated photodetector or spectroradiometer.

  • Voltage Sweep : A forward voltage bias is applied to the OLED and swept through a defined range.

  • Data Acquisition : At each voltage step, the corresponding current density (J) and luminance (L) are measured.

  • Analysis : The obtained J-V-L curves are plotted to determine key parameters such as turn-on voltage, luminous efficiency, and power efficiency. These measurements are typically performed before and after electrical stress to quantify the degradation.[4][5]

Signaling Pathways and Logical Relationships

The degradation of host materials under electrical stress is a complex process involving multiple interconnected factors. The following diagrams illustrate the experimental workflow for stability testing and the logical relationships of factors influencing host material stability.

G Experimental Workflow for Host Material Stability Testing cluster_prep Device Preparation cluster_test Electrical Stress Testing cluster_char Characterization cluster_analysis Data Analysis fab OLED Fabrication encap Encapsulation fab->encap jvl_pre Initial J-V-L Measurement encap->jvl_pre stress Apply Constant Current Stress monitor Monitor Luminance & Voltage vs. Time stress->monitor jvl_post Post-Stress J-V-L Measurement stress->jvl_post lifetime Determine LT50 monitor->lifetime jvl_pre->stress degradation Calculate Voltage Rise & Efficiency Loss jvl_post->degradation comparison Compare Host Material Performance lifetime->comparison degradation->comparison

Figure 1: Workflow for evaluating host material stability.

G Factors Affecting Host Material Stability cluster_material Material Properties cluster_device Device Operation cluster_degradation Degradation Mechanisms tg Glass Transition Temp. (Tg) morph Morphological Instability tg->morph mobility Charge Carrier Mobility temp Joule Heating mobility->temp triplet Triplet Energy bond Bond Dissociation Energy chem Chemical Decomposition bond->chem current Current Density current->temp trap Charge Trap Formation current->trap voltage Operating Voltage voltage->temp temp->chem stability Host Material Stability morph->stability chem->stability trap->stability

Figure 2: Interplay of factors in host material degradation.

References

Validating Hole Mobility in Organic Semiconductors: A Comparative Analysis of 1,3-Bis(N-carbazolyl)benzene (mCP)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the hole mobility of 1,3-Bis(N-carbazolyl)benzene (mCP) in comparison to other common hole transport materials, with a focus on time-of-flight (TOF) measurement techniques.

Introduction

This compound, commonly known as mCP, is a widely utilized host material in organic light-emitting diodes (OLEDs), particularly for efficient blue phosphorescent emitters.[1] Its high triplet energy and deep highest occupied molecular orbital (HOMO) level make it an excellent candidate for confining excitons within the emissive layer. A critical parameter governing the performance of such devices is the hole mobility of the transport material, which dictates the efficiency of charge injection and transport. The time-of-flight (TOF) technique is a primary and direct method for determining the charge carrier mobility in organic semiconductor thin films. This guide provides a comparative analysis of the hole mobility of mCP against other well-established hole transport materials (HTMs), namely 4,4′,4″-tris(carbazol-9-yl)triphenylamine (TCTA) and 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), and details the experimental protocol for TOF measurements.

Performance Comparison of Hole Transport Materials

The hole mobility of organic materials is a key factor in determining the overall efficiency and operational stability of organic electronic devices. A higher hole mobility can lead to lower driving voltages and improved device lifetimes. The following table summarizes the reported hole mobility values for mCP, TCTA, and CBP. It is important to note that while TOF is a standard method, other techniques such as space-charge limited current (SCLC) measurements are also employed.

MaterialFull NameHole Mobility (μh) [cm²/Vs]Measurement Method
mCP This compound~1 x 10⁻⁴Space-Charge Limited Current (SCLC)
TCTA 4,4′,4″-tris(carbazol-9-yl)triphenylamine~1 x 10⁻⁴Time-of-Flight (TOF)
CBP 4,4′-bis(N-carbazolyl)-1,1′-biphenyl10⁻³ - 10⁻⁴Time-of-Flight (TOF)

Experimental Protocols: Time-of-Flight (TOF) Measurement

The time-of-flight method is a direct technique to determine the drift mobility of charge carriers in a semiconductor. The protocol involves creating a sheet of charge carriers near one electrode and measuring the time it takes for them to drift across the material to the counter-electrode under an applied electric field.

Sample Preparation:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Organic Layer Deposition: A thin film of the hole transport material (e.g., mCP, TCTA, or CBP) is deposited onto the cleaned ITO substrate via high-vacuum thermal evaporation. The thickness of the organic layer is typically in the range of 1-10 µm to ensure a measurable transit time. The deposition rate is maintained at 1-2 Å/s.

  • Top Electrode Deposition: A top electrode, typically aluminum (Al), is deposited onto the organic layer through a shadow mask to define the active area of the device. The thickness of the Al electrode is around 100 nm.

Measurement Procedure:

  • Sample Mounting: The prepared sample is mounted in a cryostat or a sample holder with electrical connections to the ITO (anode) and Al (cathode) electrodes.

  • Electrical Connection: A DC voltage source is connected across the sample to apply an electric field. The polarity is set to drift the holes from the anode (ITO) to the cathode (Al). A series resistor is placed in the circuit to measure the transient photocurrent.

  • Photogeneration of Carriers: A short pulse of light from a nitrogen laser (e.g., λ = 337 nm, pulse width < 5 ns) is directed onto the semi-transparent ITO electrode. The photon energy is chosen to be above the absorption edge of the organic material to generate electron-hole pairs near the ITO interface.

  • Data Acquisition: The transient photocurrent is monitored using a digital oscilloscope connected across the series resistor. The oscilloscope is triggered by the laser pulse.

  • Transit Time Determination: The transit time (tT) is determined from the inflection point of the transient photocurrent signal when plotted on a log-log scale.

  • Mobility Calculation: The hole mobility (μh) is calculated using the following equation:

    μh = d² / (V * tT)

    where 'd' is the thickness of the organic film, and 'V' is the applied voltage.

  • Field Dependence: The measurement is repeated at various applied voltages to study the electric field dependence of the hole mobility.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying physical process, the following diagrams have been generated.

TOF_Experimental_Workflow Time-of-Flight (TOF) Experimental Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning org_dep Organic Layer Deposition sub_clean->org_dep elec_dep Top Electrode Deposition org_dep->elec_dep mounting Sample Mounting elec_dep->mounting elec_conn Apply Electric Field mounting->elec_conn photogen Photogeneration of Carriers (Laser Pulse) elec_conn->photogen data_acq Data Acquisition (Oscilloscope) photogen->data_acq transit_time Determine Transit Time (tT) data_acq->transit_time mobility_calc Calculate Hole Mobility (μh) transit_time->mobility_calc

Caption: Workflow for determining hole mobility using the Time-of-Flight method.

Hole_Transport_Mechanism Hole Transport in Amorphous Organic Semiconductors cluster_transport Hole Hopping Anode Anode (ITO) M1 Molecule 1 (HOMO) Anode->M1 Hole Injection Cathode Cathode (Al) M2 Molecule 2 (HOMO) M1->M2 Hopping M3 Molecule 3 (HOMO) M2->M3 Hopping M4 Molecule 4 (HOMO) M3->M4 Hopping M5 Molecule 5 (HOMO) M4->M5 Hopping M5->Cathode Hole Collection

Caption: Schematic of hole transport via hopping between adjacent molecules.

References

A Comparative Analysis of Host Materials for High-Efficiency Blue Organic Light-Emitting Diodes: mCP vs. Advanced Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. The host material in the emissive layer plays a pivotal role in determining the device's overall performance, including its efficiency, color purity, and operational lifetime. For years, 1,3-Bis(carbazol-9-yl)benzene (mCP) has been a benchmark host material for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs due to its high triplet energy and good hole-transporting properties. However, the quest for even higher performance has driven the development of alternative host materials. This guide provides a side-by-side comparison of blue OLEDs employing mCP against those using advanced alternative hosts, supported by experimental data.

Performance Comparison of Host Materials

The following table summarizes the key performance metrics of blue OLEDs fabricated with mCP and a selection of alternative host materials. It is important to note that the experimental conditions, such as the dopant (emitter), device architecture, and layer thicknesses, can vary between studies, impacting a direct comparison. Where available, data from direct comparative studies are presented.

Host MaterialDopant (Emitter)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Turn-on Voltage (V)CIE Coordinates (x, y)Lifetime (at initial luminance)Reference
mCP TBN-TPA (15 wt%)~21.0%Not ReportedNot ReportedNot ReportedNot Reported[1]
Ad-mCP TBN-TPA (15 wt%)29.9%Not ReportedNot ReportedNot ReportedNot Reported[1]
mCP BCzVBi (20 wt%)~3.5% (at 50 mA/cm²)~1.8 (at 50 mA/cm²)~4.82Not ReportedNot Reported[2]
SimCP2 FIrpic~11%~11Not Reported(~0.17, ~0.33)Not Reported[3]
SimCP3 FIrpic>10%>10~5.0(~0.16, ~0.32)Not Reported[3][4]

Note: The performance of OLEDs is highly dependent on the entire device stack and the specific emitter used. The data presented here is for comparative purposes and is extracted from various research articles. Direct comparisons are most valid when the device structure and emitter are identical.

Detailed Experimental Protocols

The fabrication of high-performance OLEDs is a multi-step process requiring precise control over layer thickness and material purity. The most common method for depositing the organic layers and the metal cathode is vacuum thermal evaporation.

Typical Experimental Protocol for Vacuum-Deposited Blue OLEDs:

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, typically for 15 minutes each.

    • The substrates are then dried in an oven and subsequently treated with UV-ozone or oxygen plasma to enhance the work function of the ITO for efficient hole injection.[5]

  • Organic Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant co-evaporated), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited via thermal evaporation.

    • The deposition rates and thicknesses of each layer are monitored in real-time using quartz crystal microbalances. Typical deposition rates are in the range of 0.5-2 Å/s.

  • Cathode Deposition:

    • Following the deposition of the organic layers, a metal cathode, commonly a thin layer of LiF followed by Aluminum (Al), is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation:

    • To protect the sensitive organic materials from degradation by moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Visualizing Device Architecture and Material Selection Workflow

To better understand the structure of a blue OLED and the process of selecting a suitable host material, the following diagrams are provided.

G cluster_anode Anode Side cluster_eml Emissive Layer cluster_cathode Cathode Side Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HIL->Anode HTL Hole Transport Layer (HTL) HIL->HTL HTL->HIL EML Host Material + Blue Emitter (Dopant) HTL->EML EML->HTL ETL Electron Transport Layer (ETL) EML->ETL Light Emission ETL->EML EIL Electron Injection Layer (EIL) ETL->EIL EIL->ETL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Electrons (e-) Cathode->EIL

Caption: A typical multi-layer device structure of a blue OLED.

G start Define Target Application (e.g., Display, Lighting) selection Select Candidate Host Materials start->selection triplet_energy High Triplet Energy (> E_T of Emitter) carrier_mobility Balanced Charge Transport (Hole and Electron Mobility) triplet_energy->carrier_mobility Yes triplet_energy->selection No thermal_stability High Glass Transition Temp. (Tg) & Thermal Decomposition Temp. (Td) carrier_mobility->thermal_stability Yes carrier_mobility->selection No film_morphology Good Film-Forming Properties (Amorphous, Stable Morphology) thermal_stability->film_morphology Yes thermal_stability->selection No film_morphology->selection No fabrication Device Fabrication & Testing film_morphology->fabrication Yes selection->triplet_energy optimization Performance Optimization fabrication->optimization

Caption: Logical workflow for selecting a host material for blue OLEDs.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(N-carbazolyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,3-Bis(N-carbazolyl)benzene (mCP), a compound commonly used in materials science and pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Immediate personal protective equipment (PPE) is required when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask or respirator (type N95 or better) is necessary, especially when handling the powder form.[2]

  • Body Protection: A lab coat or other protective clothing.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₀H₂₀N₂PubChem
Molecular Weight 408.5 g/mol PubChem
Melting Point 173-178 °CSigma-Aldrich[2]
CAS Number 550378-78-4PubChem
GHS Hazard Codes H315, H318, H335Sigma-Aldrich[2]

Step-by-Step Disposal Protocol

The GHS precautionary statement P501 applies to the disposal of this chemical, indicating that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1] For laboratory settings, this typically involves disposal through a licensed hazardous waste contractor.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • This waste stream should be classified as "non-halogenated organic solids."

    • Do not mix with halogenated waste, as this can significantly increase disposal costs.

  • Containerization:

    • Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid for solid waste.

    • Ensure the container is compatible with the chemical.

    • For solutions of this compound in non-halogenated solvents, use a designated, sealed container for non-halogenated organic solvent waste.

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Skin Irritant," "Eye Damage," "Respiratory Irritant").

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill & Emergency Procedures

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent material such as sand or vermiculite.

    • Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • In Case of Personal Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Visual Workflow for Disposal Decision-Making

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_storage Storage & Handling cluster_disposal Final Disposal start Generate Waste (mCP or contaminated material) segregate Segregate as Non-Halogenated Organic Solid start->segregate containerize Place in a Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store monitor Monitor Container Level and Accumulation Date store->monitor full Container Full or Time Limit Reached? monitor->full full->monitor No contact_ehs Contact EHS for Hazardous Waste Pickup full->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Bis(N-carbazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,3-Bis(N-carbazolyl)benzene, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationStandard
Respiratory Protection N95 (US) or P1 (EU) dust maskNIOSH (US) or EN 143/149 (EU)
Eye Protection Safety goggles with side protection or chemical safety gogglesOSHA 29 CFR 1910.133 or EN 166 (EU)
Hand Protection Chemical resistant glovesEN 374
Body Protection Appropriate protective clothing to prevent skin exposureVaries by task

Operational Plan: Step-by-Step Handling Procedure

Adherence to this operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are unobstructed and in close proximity to the handling area.[2]

  • Before starting, inspect all PPE for integrity.

2. Chemical Handling:

  • Avoid the formation of dust.[3]

  • Do not breathe in dust.[2][3]

  • Prevent all contact with skin and eyes.[2][3]

  • Use non-sparking tools for handling.

  • Keep the container tightly closed when not in use.

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling.[3]

  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material by sweeping or shoveling.[2][4]

    • Place the waste in a suitable, clearly labeled, and closed container for disposal.[2][4]

  • Disposal Method:

    • This material and its container must be disposed of as hazardous waste.[5]

    • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5]

  • Environmental Precautions:

    • Do not allow the chemical to enter drains, sewers, or watercourses.[2][5]

    • Avoid release into the environment.[2][5]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash Station) prep2 Inspect and Don Required PPE prep1->prep2 handle1 Weigh/Transfer Chemical in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose of as Hazardous Waste clean2->clean3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(N-carbazolyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(N-carbazolyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.